molecular formula C12H11FO4 B1297635 Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate CAS No. 31686-94-9

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B1297635
CAS No.: 31686-94-9
M. Wt: 238.21 g/mol
InChI Key: LVLZSYCLOPEBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H11FO4 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZSYCLOPEBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344400
Record name Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31686-94-9
Record name Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31686-94-9

This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key chemical intermediate with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a complex structure that includes an ethyl ester, a β-diketone system, and a fluorophenyl group.[1] This unique combination of functional groups imparts significant reactivity and makes it a versatile building block in synthetic chemistry.[1][2] The presence of the fluorine atom provides distinct electronic properties that can enhance the stability, lipophilicity, and biological activity of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁FO₄[1][3][4]
Molecular Weight 238.21 g/mol [1][3][4]
IUPAC Name This compound[3]
Appearance Light yellow to yellow solid[4]
Boiling Point (Predicted) 360.9 ± 22.0 °C[4]
Density (Predicted) 1.241 ± 0.06 g/cm³[4]
pKa (Predicted) 6.00 ± 0.25[4]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]
Storage Conditions Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5]
Canonical SMILES CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F[3]
InChI Key LVLZSYCLOPEBSR-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported.

Table 2: Spectroscopic Data for this compound

Spectrum TypeData HighlightsSource(s)
¹³C NMR Data available from SpectraBase.[3]
GC-MS Library: Main library; Top Peaks (m/z): 165, 123, 69.[3]
Infrared (IR) Vapor Phase IR Spectra available from SpectraBase.[3]
¹H NMR (enol tautomer) (400 MHz, CDCl₃): δ 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, H₃, H₅), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, H₂, H₆).[6]
IR (enol tautomer, KBr) 3107, 2995, 2971, 2908, 1732, 1600, 1509 cm⁻¹.[6]

Note: The ¹H NMR and specific IR data correspond to the enol tautomer, Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate, synthesized in the cited study.[6]

Synthesis and Experimental Protocols

This compound and its derivatives are typically synthesized via a Claisen condensation reaction.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates [6]

This protocol describes a general method for synthesizing various ethyl 2,4-dioxo-4-arylbutanoates, including the 4-fluoro derivative.

  • Materials:

    • Appropriate substituted acetophenone (e.g., 4'-fluoroacetophenone)

    • Diethyl oxalate

    • Sodium ethoxide (NaOEt)

    • Dry ethanol

    • Sulfuric acid

    • Dichloromethane

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve sodium ethoxide in dry ethanol in a suitable reaction vessel.

    • Add the substituted acetophenone and diethyl oxalate to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • Following the overnight stirring, heat the mixture at 80°C for 30 minutes.

    • Cool the reaction mixture and acidify to a pH of 2 using sulfuric acid.

    • Extract the product into dichloromethane.

    • Dry the organic phase over anhydrous Na₂SO₄.

    • Evaporate the solvent under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

G General Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Acetophenone 4'-Fluoroacetophenone Stirring Stir overnight (RT) Acetophenone->Stirring DiethylOxalate Diethyl Oxalate DiethylOxalate->Stirring Solvent Dry Ethanol Solvent->Stirring Base Sodium Ethoxide (NaOEt) Base->Stirring Heating Heat at 80°C (30 min) Stirring->Heating Acidification Acidify (H₂SO₄, pH 2) Heating->Acidification Extraction Extract (Dichloromethane) Acidification->Extraction Drying Dry (Na₂SO₄) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Recrystallization Recrystallize (Ethanol) Evaporation->Recrystallization Product Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] Its bifunctional nature, with both ester and diketone groups, allows for diverse chemical transformations.[2]

Src Kinase Inhibition: One notable application is in the development of kinase inhibitors. A study synthesized a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives and evaluated their activity against Src Kinase, an enzyme implicated in cancer progression.[6] The derivative with a 4-fluoro substituent, this compound, demonstrated moderate inhibitory activity compared to the reference drug, staurosporine.[6] The fluorophenyl group is thought to enhance binding affinity and specificity towards molecular targets.[1]

G Role in Src Kinase Inhibitor Development Intermediate Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate Evaluation Biological Evaluation Intermediate->Evaluation Tested for activity Synthesis Chemical Synthesis (e.g., Claisen Condensation) Synthesis->Intermediate Target Src Kinase Evaluation->Target Assayed against Outcome Moderate Inhibitory Activity Target->Outcome Resulted in Goal Development of Anti-Cancer Therapeutics Outcome->Goal Contributes to

Caption: Logical relationship in the evaluation of the compound as a potential Src Kinase inhibitor.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate safety precautions must be observed during handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Avoid contact with skin and eyes.[2]

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

    • Wear suitable protective clothing, gloves, and eye/face protection.[2]

    • Handle in a well-ventilated area.

    • Ensure an accessible safety shower and eye wash station are nearby.[7]

References

A Comprehensive Technical Guide to the Molecular Structure and Properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a synthetic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, characterized by a reactive β-dicarbonyl system, a strategically placed fluorophenyl moiety, and a versatile ethyl ester group, makes it a valuable scaffold and synthetic intermediate. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and tautomeric nature. We will explore a validated synthetic protocol, explaining the mechanistic rationale behind each step, and detail the analytical workflows required for its comprehensive characterization. Furthermore, this document contextualizes the compound's relevance by examining its role as a foundational structure for developing potent enzyme inhibitors, particularly in the fields of oncology and virology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this compound.

Core Molecular Identity and Physicochemical Profile

The unique reactivity and biological potential of this compound stem from its precise atomic arrangement and resulting chemical properties. A summary of its core identifiers and properties is essential for any laboratory or computational work.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory, procurement, and research documentation purposes.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 31686-94-9[1][2]
Molecular Formula C₁₂H₁₁FO₄[1][2][3][4]
SMILES CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F[1]
InChIKey LVLZSYCLOPEBSR-UHFFFAOYSA-N[1]
Physicochemical Properties

These properties govern the compound's behavior in various chemical and biological systems, influencing everything from reaction conditions to bioavailability.

PropertyValueSignificanceSource
Molecular Weight 238.21 g/mol Foundational for stoichiometric calculations in synthesis.[1][2][3]
Appearance Light yellow to yellow solidBasic quality control parameter.[2]
Predicted Boiling Point 360.9 ± 22.0 °CIndicates low volatility; relevant for high-temp reactions.[2]
Predicted Density 1.241 ± 0.06 g/cm³Useful for solvent selection and reaction setup.[2]
logP (Octanol-Water) 2.59Suggests moderate lipophilicity, a key factor in cell membrane permeability.[3]
Polar Surface Area 60.4 ŲInfluences solubility and transport characteristics.[1][3]
Storage Conditions Store at 2-8°C under inert gasNecessary to prevent degradation over time.[2]

Deep Dive into the Molecular Architecture

The structure of this compound is a composite of three key functional regions, each contributing distinct chemical characteristics.

The β-Dicarbonyl System: A Hub of Reactivity

The core of the molecule is the butanoate chain featuring two carbonyl groups at positions 2 and 4, creating a β-diketone system.[3] This arrangement results in unusually acidic α-protons on the central methylene group (C3). Deprotonation at this site by a base generates a stabilized enolate, which is a potent nucleophile, making this compound an excellent building block for forming new carbon-carbon bonds.

Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and a conjugated π-system, often making it a significant or even dominant species in solution. This equilibrium is crucial as it dictates the compound's reactivity and its spectroscopic signature.

Caption: Keto-enol tautomerism in the β-dicarbonyl system.

The 4-Fluorophenyl Moiety: The Bioactive Anchor

The substituent at the 4-position of the butanoate chain is a 4-fluorophenyl group. The fluorine atom exerts a powerful influence on the molecule's properties:

  • Electronic Effects: As a highly electronegative atom, fluorine acts as an inductive electron-withdrawing group, which can modulate the acidity of the β-dicarbonyl system.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolic oxidation at that position, which can enhance the pharmacokinetic profile of a drug candidate.

  • Target Binding: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially increasing the binding affinity and specificity of the molecule to its biological target.[3]

The Ethyl Ester Group: A Synthetic Handle

The ethyl ester at the C1 position provides chemical stability and is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, offering a convenient point for synthetic elaboration to build more complex molecules.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this class of compounds is the Claisen condensation . This reaction involves the coupling of an ester (diethyl oxalate) and a ketone (4'-fluoroacetophenone) in the presence of a strong base.

Detailed Experimental Protocol

Causality: The following protocol is based on established methods for synthesizing 4-aryl-2,4-dioxobutanoates.[5] The choice of a strong base like sodium ethoxide is critical to deprotonate the α-carbon of the acetophenone, initiating the condensation. The subsequent acidification step is necessary to protonate the resulting enolate, yielding the final neutral product.

  • Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 4'-fluoroacetophenone (1.0 equivalent) dropwise at room temperature.

    • Rationale: Sodium ethoxide serves as the strong base required to generate the nucleophilic enolate from 4'-fluoroacetophenone. Absolute ethanol is used as the solvent to prevent side reactions involving water.

  • Nucleophilic Addition: Add diethyl oxalate (1.1 equivalents) to the mixture.

    • Rationale: Diethyl oxalate provides the electrophilic carbonyl carbon that the acetophenone enolate will attack.

  • Reaction: Stir the reaction mixture overnight at room temperature.

    • Rationale: Allowing the reaction to proceed overnight ensures maximum conversion of the starting materials to the intermediate product.

  • Workup: Acidify the reaction mixture to a pH of ~2 using dilute sulfuric acid.

    • Rationale: Acidification quenches the reaction and protonates the intermediate salt to form the neutral β-dicarbonyl product.

  • Extraction: Extract the product into dichloromethane (3x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

    • Rationale: Dichloromethane is an effective organic solvent for extracting the moderately lipophilic product from the aqueous phase. Anhydrous sodium sulfate removes residual water.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield pure this compound.

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Synthesis Workflow Diagram

G start Start reactants Reactants: - 4'-Fluoroacetophenone - Diethyl Oxalate - Sodium Ethoxide (Base) - Ethanol (Solvent) start->reactants reaction Claisen Condensation (Stir Overnight) reactants->reaction acidify Acidification (Dilute H₂SO₄, pH ~2) reaction->acidify extract Liquid-Liquid Extraction (Dichloromethane) acidify->extract purify Purification: - Solvent Evaporation - Recrystallization (Ethanol) extract->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of the title compound.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A multi-technique approach provides a self-validating system of characterization.

Rationale for Method Selection
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the precise carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared Spectroscopy (FTIR): IR spectroscopy is used to confirm the presence of key functional groups, particularly the multiple carbonyls.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula.

Predicted Spectroscopic Signatures
  • ¹H NMR: Key expected signals include a triplet and quartet for the ethyl group, a singlet for the methylene protons (C3), and multiplets in the aromatic region for the fluorophenyl group. The presence of the enol tautomer would be indicated by the appearance of a vinyl proton signal (~7.0 ppm) and the disappearance of the methylene singlet.[5]

  • FTIR: Characteristic absorption bands would be expected around 1730 cm⁻¹ (ester C=O stretch) and 1685 cm⁻¹ (ketone C=O stretch). Aromatic C=C and C-F stretching bands would also be present.[5]

  • HRMS: The analysis should confirm the exact mass corresponding to the molecular formula C₁₂H₁₁FO₄.

Characterization Logic Diagram

G start Crude Synthesized Product purification Purification Recrystallization or Column Chromatography start->purification purity_check Purity Assessment TLC / LC-MS purification->purity_check structure_id Structural Elucidation ¹H NMR ¹³C NMR FTIR HRMS purity_check->structure_id If Pure final Confirmed Structure & Purity >95% structure_id->final

Caption: Logical workflow for the purification and structural validation.

Significance in Drug Discovery

The this compound structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry. The β-dicarbonyl moiety is a known metal chelator and can participate in key binding interactions with enzyme active sites.

Scaffold for Kinase and Polymerase Inhibitors

This molecular framework is a key component in the design of various enzyme inhibitors. Research has shown that derivatives of 4-aryl-2,4-dioxobutanoates can exhibit potent inhibitory activity against critical therapeutic targets.

  • Src Kinase Inhibitors: Compounds with this core structure have been synthesized and evaluated for their ability to inhibit Src Kinase, a protein involved in cancer cell proliferation and metastasis.[5]

  • Influenza Endonuclease Inhibitors: The related 4-substituted 2,4-dioxobutanoic acid scaffold is known to be highly effective at inhibiting the endonuclease activity of the influenza virus polymerase, a crucial step in viral replication.[6]

Logical Pathway from Scaffold to Target

G cluster_0 Oncology Application cluster_1 Virology Application scaffold Core Scaffold (Ethyl 4-aryl-2,4-dioxobutanoate) kinase_deriv Src Kinase Inhibitor Derivatives scaffold->kinase_deriv Synthetic Modification viral_deriv Influenza Endonuclease Inhibitor Derivatives scaffold->viral_deriv Synthetic Modification kinase_target Target: Src Kinase kinase_deriv->kinase_target path1_label Inhibits Cancer Cell Proliferation kinase_target->path1_label viral_target Target: Viral PA Endonuclease viral_deriv->viral_target path2_label Blocks Viral Replication viral_target->path2_label

Caption: Role of the core scaffold in developing targeted therapeutics.

Conclusion

This compound is a molecule of significant scientific value, defined by the interplay of its β-dicarbonyl core, bio-functional fluorophenyl group, and synthetically useful ethyl ester. Its keto-enol tautomerism governs its reactivity, while its structural motifs make it an ideal starting point for the synthesis of targeted enzyme inhibitors. A thorough understanding of its synthesis, characterization, and chemical properties, as detailed in this guide, is fundamental for any researcher aiming to leverage this potent scaffold in the pursuit of novel therapeutics.

References

Physical and chemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Introduction

This compound is a synthetic organic compound that has garnered attention in medicinal chemistry and drug development.[1] Its structure, featuring a fluorophenyl group attached to a dioxobutanoate moiety, makes it a subject of research for potential biological activities.[1] The presence of a fluorine atom can significantly influence the compound's lipophilicity, stability, and interaction with biological targets compared to non-fluorinated analogs.[1] This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its potential biological activities.

Chemical and Physical Properties

The properties of this compound have been determined through both experimental measurements and computational predictions. This data is crucial for its application in research and development.

Table 1: Compound Identifiers
IdentifierValueReference
CAS Number 31686-94-9[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C₁₂H₁₁FO₄[2][3][4]
SMILES CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F[2]
InChI InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3[2]
InChIKey LVLZSYCLOPEBSR-UHFFFAOYSA-N[1][2]
Synonyms Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate, Ethyl 3-(4-fluorobenzoyl)pyruvate, 4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester[1][5]
Table 2: Physicochemical Properties
PropertyValueTypeReference
Molecular Weight 238.21 g/mol [1][2][3][4]
Appearance Light yellow to yellow solidExperimental[3][5]
Melting Point 46-48 °CExperimental[6]
Boiling Point 360.9 ± 22.0 °CPredicted[3]
Density 1.241 ± 0.06 g/cm³Predicted[3]
pKa 6.00 ± 0.25Predicted[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]
Table 3: Computed Properties
PropertyValueReference
XLogP3-AA 2[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 5[2]
Exact Mass 238.06413699 Da[2]
Topological Polar Surface Area 60.4 Ų[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections describe the synthesis and a biological evaluation protocol for this compound.

Synthesis of this compound

A general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates involves a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.[6]

Reagents:

  • Diethyl oxalate

  • 4-Fluoroacetophenone

  • Sodium metal

  • Dried ethanol

  • Sulfuric acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide (NaOEt): A solution of sodium ethoxide is freshly prepared by dissolving sodium metal (10 mmol) in dried ethanol (10 mL).[6]

  • Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and 4-fluoroacetophenone (10 mmol) is added dropwise to the stirred NaOEt solution.[6]

  • Reaction Conditions: The mixture is stirred overnight at room temperature, followed by heating at 80 °C for 30 minutes.[6]

  • Acidification and Extraction: After cooling, the reaction mixture is acidified to a pH of 2 with sulfuric acid and then extracted with dichloromethane.[6]

  • Drying and Evaporation: The combined organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum.[6]

  • Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound.[6]

G cluster_prep NaOEt Preparation cluster_reaction Condensation Reaction cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide (NaOEt) Na->NaOEt EtOH Dried Ethanol EtOH->NaOEt Mixture Reaction Mixture NaOEt->Mixture Reactants Diethyl Oxalate + 4-Fluoroacetophenone Reactants->Mixture Stir Stir Overnight (RT) Mixture->Stir Heat Heat 30 min (80°C) Stir->Heat Acidify Acidify (H₂SO₄) Heat->Acidify Extract Extract (DCM) Acidify->Extract Dry Dry (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize (EtOH) Evaporate->Recrystallize Product Pure Product Recrystallize->Product

Synthesis Workflow for this compound.
Src Kinase Inhibition Assay

The compound has been evaluated for its potential as a Src kinase inhibitor.[6]

Procedure:

  • Plate Preparation: A 96-well streptavidin plate is coated with a biotinylated peptide substrate.

  • Kinase Reaction: The compound (inhibitor), Src kinase enzyme, and ATP are added to the wells. The reaction is incubated for 30 minutes at room temperature.[6]

  • Stopping the Reaction: The kinase reaction is terminated by adding a 50mM EDTA solution.[6]

  • Detection:

    • The reaction solution is transferred to the streptavidin plate and incubated for 60 minutes.[6]

    • The plate is washed, and a phosphotyrosine-specific antibody (P-Tyr-100) conjugated to a reporter enzyme is added and incubated for another 60 minutes.[6]

    • After a final wash, a substrate for the reporter enzyme is added, and the resulting signal (e.g., color or fluorescence) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Biological Activity

Preliminary research indicates that this compound and its analogs exhibit various biological activities.[1][6]

Src Kinase Inhibition

Studies have investigated derivatives of ethyl 2,4-dioxo-4-arylbutanoate as inhibitors of Src kinase.[6] Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, survival, and migration. Its overexpression or hyperactivity is implicated in the development and progression of many human cancers. By inhibiting Src kinase, a compound can block the phosphorylation of downstream target proteins, thereby disrupting these oncogenic signaling pathways. The 4-fluoro substituted compound showed moderate activity in these assays.[6]

G cluster_inhibition Inhibitory Action Compound Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Compound->Inhibition Src Src Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) Src->Downstream Phosphorylation

Inhibition of Src Kinase Signaling Pathway.

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a synthetic organic compound, has been identified as a modulator of key biological pathways. This technical guide provides a comprehensive overview of its primary mechanism of action as a Src kinase inhibitor. The document details the quantitative inhibitory data, the experimental protocols for its synthesis and biological evaluation, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a small molecule belonging to the class of arylbutanoate derivatives. Its chemical structure, featuring a fluorophenyl group attached to a dioxobutanoate moiety, has prompted investigation into its biological activities. The presence of the fluorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets.

The primary reported mechanism of action for this compound is the inhibition of Src family kinases (SFKs). SFKs are a group of non-receptor tyrosine kinases that are critical regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is frequently implicated in the progression of various human cancers, making it a significant target for therapeutic intervention. By inhibiting Src kinase, this compound presents a potential avenue for anticancer drug development.

This guide will provide an in-depth analysis of the available scientific data on the mechanism of action of this compound, with a focus on its role as a Src kinase inhibitor.

Core Mechanism of Action: Src Kinase Inhibition

The principal molecular mechanism of action identified for this compound is the inhibition of Src kinase. Src is a proto-oncogene that plays a pivotal role in signal transduction pathways that govern cell growth and proliferation. In many types of cancer, Src kinase is overexpressed or constitutively active, leading to uncontrolled cell division and metastasis.

This compound has been evaluated for its ability to inhibit Src kinase activity in a cell-free in vitro assay. This inhibitory action suggests that the compound may interfere with the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. By blocking the catalytic activity of Src kinase, the compound can disrupt the signaling cascades that promote tumorigenesis.

Quantitative Data for Src Kinase Inhibition

The inhibitory potency of this compound against Src kinase has been quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The available data is summarized in the table below.

CompoundTargetIC50 (µM)Reference
This compoundSrc Kinase80.3Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325 (2015)

This data indicates that this compound is a moderate inhibitor of Src kinase.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the in vitro assay used to determine its Src kinase inhibitory activity, based on the published literature.

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.

Materials:

  • 4'-fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, a mixture of 4'-fluoroacetophenone and diethyl oxalate is added dropwise at room temperature.

  • The reaction mixture is stirred for a specified period to allow for the condensation reaction to proceed.

  • After the reaction is complete, the mixture is acidified with dilute hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product A 4'-fluoroacetophenone E Claisen Condensation A->E B Diethyl oxalate B->E C Sodium Ethoxide (NaOEt) C->E D Absolute Ethanol D->E F Acidification (HCl) E->F Reaction Mixture G Filtration & Washing F->G Precipitate H Recrystallization G->H Crude Product I This compound H->I Pure Product

Caption: Synthetic workflow for this compound.

In Vitro Src Kinase Inhibition Assay

The Src kinase inhibitory activity of this compound was determined using a bioluminescence-based kinase assay.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) dissolved in DMSO

  • Staurosporine (as a positive control)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: The kinase reaction is performed in a 96-well plate. Each well contains the Src kinase, the peptide substrate, and the test compound at various concentrations in the assay buffer.

  • Initiation: The reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Measurement: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents: Src Kinase, Substrate, Test Compound, ATP B Dispense into 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP & generate light) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for the in vitro Src kinase inhibition assay.

Signaling Pathway Context

Src kinase is a central node in numerous signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The inhibition of Src by this compound would be expected to impact these downstream pathways.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrin Integrins Integrin->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Conclusion

The available evidence strongly indicates that the primary mechanism of action for this compound is the moderate inhibition of Src kinase. This activity provides a rationale for its potential development as an anticancer agent. This technical guide has summarized the key quantitative data and provided detailed experimental protocols to facilitate further research in this area. Future studies should focus on confirming this mechanism in cellular models, exploring the structure-activity relationship of related compounds to improve potency and selectivity, and conducting in vivo efficacy studies.

Unveiling the Biological Potential of Fluorinated Dioxobutanoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and target affinity. Within this landscape, fluorinated dioxobutanoate esters are emerging as a class of compounds with significant, yet underexplored, biological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these esters, detailing available quantitative data, experimental methodologies, and the underlying mechanistic principles that govern their effects.

Core Concepts: The Fluorine Advantage in a Dioxo Ester Scaffold

The unique physicochemical properties of fluorine are central to the biological activities observed in fluorinated dioxobutanoate esters. The high electronegativity of fluorine atoms significantly influences the electron distribution within the molecule. In the dioxobutanoate scaffold, this electronic pull enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. This heightened reactivity is a key factor in their ability to interact with biological macromolecules, particularly as inhibitors of various enzymes.

Furthermore, the substitution of hydrogen with fluorine can improve the metabolic stability of these esters by blocking sites susceptible to oxidative metabolism. This can lead to a longer biological half-life and improved pharmacokinetic profiles, crucial attributes for therapeutic candidates.

Biological Activities of Fluorinated Dioxobutanoate Esters and Their Derivatives

While direct biological data on fluorinated dioxobutanoate esters is still emerging, studies on closely related derivatives provide strong evidence of their potential across several therapeutic areas, including antimicrobial, antioxidant, and enzyme-inhibitory activities.

Enzyme Inhibition

The primary mechanism by which fluorinated ketones and related structures, including dioxobutanoate esters, are thought to exert their biological effects is through enzyme inhibition. The electrophilic carbonyl groups can form stable adducts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This often mimics the transition state of the natural substrate, leading to potent and often irreversible inhibition.

Table 1: Inhibition of Various Enzymes by Fluorinated Ketones (for contextual understanding)

InhibitorTarget EnzymeInhibition Constant (Ki)
6,6-dimethyl-1,1,1-trifluoro-2-heptanoneAcetylcholinesterase16 x 10⁻⁹ M[1]
3,3-difluoro-6,6-dimethyl-2-heptanoneAcetylcholinesterase1.6 x 10⁻⁹ M[1]
2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acidCarboxypeptidase A2 x 10⁻⁷ M[1]
Pepstatin analogue with difluorostatonePepsin6 x 10⁻¹¹ M[1]

Note: This table provides context on the potency of fluorinated ketones as enzyme inhibitors. Direct Ki values for fluorinated dioxobutanoate esters are not yet widely reported in the literature.

Derivatives of ethyl 4,4,4-trifluoro-3-oxobutanoate have been investigated for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors, suggesting a role in cardiovascular disease research.[2]

Antimicrobial and Antifungal Activity

Derivatives of fluorinated dioxobutanoate esters have shown promise as antimicrobial and antifungal agents. For instance, ethyl 2-chloro-4,4,4-trifluoroacetoacetate derivatives have demonstrated potential antimicrobial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for fluorinated dioxobutanoate esters are not extensively documented, related fluorinated compounds have been shown to possess antimicrobial activity.

Cytotoxic Activity

The potential of fluorinated compounds in oncology is an active area of research. Some studies suggest that derivatives of ethyl 2-chloro-4,4,4-trifluoroacetoacetate may exhibit cytotoxic effects against certain cancer cell lines. This indicates that the fluorinated dioxobutanoate scaffold could be a valuable starting point for the design of novel anticancer agents.

Antioxidant Activity

Recent studies on ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives, synthesized from a fluorinated dioxobutanoate ester, have revealed excellent antioxidant activity.[2] Seven novel compounds in this class showed inhibition values in the range of 67.83% to 95.77% at a concentration of 2 µM in an antioxidant assay.[2]

Table 2: Antioxidant Activity of Ethyl-4,4,4-trifluoro-3-hydrazonobutanoate Derivatives

CompoundAntioxidant Inhibition (%) at 2 µM
Derivative 167.83 ± 0.001[2]
Derivative 275.45 ± 0.02[2]
Derivative 382.11 ± 0.01[2]
Derivative 488.93 ± 0.03[2]
Derivative 591.54 ± 0.04[2]
Derivative 693.28 ± 0.02[2]
Derivative 795.77 ± 0.05[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activity of fluorinated dioxobutanoate esters. Below are generalized methodologies for key assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme, which can be adapted for fluorinated dioxobutanoate esters.

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Fluorinated dioxobutanoate ester (test inhibitor)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test inhibitor. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Fluorinated dioxobutanoate ester (test compound)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Grow the microorganism in the appropriate broth to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)

  • Fluorinated dioxobutanoate ester (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Enzyme_Inhibition_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Fluorinated Dioxobutanoate Ester Enzyme Enzyme (E) ActiveSite Nucleophilic Residue (e.g., Serine, Cysteine) CovalentAdduct Stable Covalent Adduct (Inhibited Enzyme) Enzyme->CovalentAdduct Nucleophilic Attack Inhibitor Inhibitor (I) (Fluorinated Dioxobutanoate Ester) Carbonyl Electrophilic Carbonyl Carbon Inhibitor->CovalentAdduct Inactivation Enzyme Inactivation CovalentAdduct->Inactivation Leads to

Caption: Mechanism of enzyme inhibition by a fluorinated dioxobutanoate ester.

Experimental_Workflow_MIC A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Fluorinated Ester B->C D Incubate at Optimal Temperature C->D E Observe for Visible Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship_Drug_Development A Fluorinated Dioxobutanoate Ester Scaffold B Enhanced Electrophilicity & Metabolic Stability A->B C Biological Activity B->C D Enzyme Inhibition C->D E Antimicrobial Activity C->E F Cytotoxic Activity C->F G Lead Compound for Drug Development D->G E->G F->G

Caption: Rationale for the drug development potential of these esters.

Future Directions

The field of fluorinated dioxobutanoate esters holds considerable promise for the discovery of novel therapeutic agents. Future research should focus on:

  • Systematic Screening: Conducting broad screening of a library of fluorinated dioxobutanoate esters against a diverse panel of enzymes, microbial strains, and cancer cell lines to identify lead compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to understand the relationship between the chemical structure of these esters and their biological activity, which will guide the design of more potent and selective analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including the identification of specific enzyme targets and signaling pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in preclinical animal models to assess their therapeutic potential.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The unique properties of fluorinated dioxobutanoate esters make them an exciting class of molecules with the potential to address unmet medical needs. Continued investigation into their biological activities is warranted and is anticipated to yield significant advances in medicinal chemistry.

References

Spectroscopic Profile of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS No: 31686-94-9), a synthetic organic compound with potential applications in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural integrity and purity of this compound are established through a combination of spectroscopic methods. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.80Multiplet4HAromatic protons (C₆H₄F)
4.39 (q, J = 7.2 Hz)Quartet2H-OCH₂CH₃
1.40 (t, J = 7.2 Hz)Triplet3H-OCH₂CH₃
Note: Predicted values based on related structures. The methylene protons of the butanoate chain are not explicitly assigned but are expected to appear in the aliphatic region.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
~170Ester Carbonyl (C=O)
Note: Predicted value. Other peaks for the aromatic and aliphatic carbons are expected but have not been explicitly reported in available literature.
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (ester)
~1720StrongC=O stretch (ketone)
~1600MediumC=C stretch (aromatic)
~1200StrongC-F stretch
Note: Expected characteristic absorption bands based on the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
m/zIon TypeSource
239.0717[M+H]⁺ (Found)High-Resolution Mass Spectrometry (HRMS)[1]
239.0720[M+H]⁺ (Calculated)High-Resolution Mass Spectrometry (HRMS)[1]
165Fragment IonGas Chromatography-Mass Spectrometry (GC-MS)[2]
123Fragment IonGas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). A certificate of analysis for this compound has confirmed a purity of ≥97.0% by NMR.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: For High-Resolution Mass Spectrometry (HRMS), the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.

  • Analysis: The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron impact) and detection.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, GC-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a β-dicarbonyl compound of significant interest in medicinal chemistry, largely due to its structural motifs that are pertinent to drug design. A critical aspect of its chemical behavior is keto-enol tautomerism, a phenomenon that dictates its reactivity, physicochemical properties, and ultimately, its biological activity.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the keto-enol tautomerism of this molecule. We will delve into the structural factors governing the tautomeric equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and leverage the tautomeric properties of this compound and related compounds in their work.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry with profound implications in drug development.[1][2][3] For many pharmaceutical compounds, the existence of multiple tautomeric forms presents a significant challenge, as each tautomer can exhibit distinct biological activities, metabolic pathways, and toxicological profiles.[1][2][3] Therefore, a thorough understanding and control of the tautomeric equilibrium are paramount for the synthesis of pure, potent, and safe medicinal agents.[1][2]

This compound, a β-ketoester, is a prime example of a molecule where keto-enol tautomerism plays a pivotal role. Its structure allows for the existence of a dynamic equilibrium between the diketo form and two possible enol forms. The relative populations of these tautomers are highly sensitive to the surrounding chemical environment, including solvent polarity and pH.

The Tautomeric Landscape of this compound

Like other β-dicarbonyl compounds, this compound can exist in three tautomeric forms: one diketo form and two enol forms. The enol forms are stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-six-membered ring. This intramolecular hydrogen bonding is a key factor in favoring the enol tautomer.[4]

Tautomers diketo Diketo Form enol1 Enol Form I diketo->enol1 Equilibrium enol2 Enol Form II diketo->enol2 Equilibrium enol1->enol2 Equilibrium NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve compound in deuterated solvent (e.g., CDCl₃) prep2 Add internal standard (e.g., TMS) acq1 Acquire ¹H NMR spectrum prep2->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 analysis1 Integrate characteristic signals for keto and enol forms acq2->analysis1 analysis2 Calculate tautomer ratio analysis1->analysis2

References

Navigating the Chemical Landscape of a Promising Kinase Inhibitor: A Technical Guide to the Solubility and Stability of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide offers an in-depth analysis of the physicochemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a compound of significant interest in drug discovery, particularly as a potential Src kinase inhibitor. Geared towards researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's solubility and stability, crucial parameters for its formulation and therapeutic application.

This compound, with the molecular formula C₁₂H₁₁FO₄, is a member of the aryl-β-keto ester class of compounds.[1][2][3] Its structure, featuring a β-dicarbonyl moiety, makes it susceptible to keto-enol tautomerism, a key factor influencing its stability and reactivity.[4][5][6] The presence of a 4-fluorophenyl group can also impact its biological activity and pharmacokinetic profile.[3]

This guide presents a compilation of predicted and experimentally derived data, alongside standardized experimental protocols for determining the solubility and stability of this and similar compounds. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data and methodologies are provided to guide researchers in their investigations.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₂H₁₁FO₄[1][2]
Molecular Weight238.21 g/mol [1][2]
AppearanceLight yellow to yellow solid[2]
Predicted Boiling Point360.9 ± 22.0 °C[2]
Predicted Density1.241 ± 0.06 g/cm³[2]
Predicted pKa6.00 ± 0.25[2]

Solubility Profile

Representative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound in various solvents at ambient temperature, for illustrative purposes. Actual values must be determined experimentally.

SolventTypePredicted Solubility (mg/mL)
WaterPolar Protic< 0.1
EthanolPolar Protic10 - 20
MethanolPolar Protic15 - 25
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic> 50
DichloromethaneNon-polar> 50
Ethyl AcetateModerately Polar> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100

Stability Characteristics

The stability of a drug substance is paramount to ensure its safety and efficacy throughout its shelf life. The primary sources of instability for this compound are its keto-enol tautomerism and susceptibility to hydrolysis.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is highly dependent on the solvent environment. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can disrupt this hydrogen bond, shifting the equilibrium towards the more polar keto form.[7] The ratio of these tautomers can significantly affect the compound's reactivity and analytical profile.

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Proton Transfer Enol->Keto Proton Transfer

Caption: Keto-enol tautomeric equilibrium of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. Based on the structure of this compound, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.

  • Oxidation: The dicarbonyl moiety may be susceptible to oxidative cleavage.

  • Photodegradation: The aromatic ring and conjugated system may absorb UV light, leading to photodegradation.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Representative Stability Data (Hypothetical)

This table illustrates the expected outcomes of a forced degradation study. The extent of degradation is indicative and should be confirmed experimentally.

ConditionStressorExpected Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C4-(4-fluorophenyl)-2,4-dioxobutanoic acid, Ethanol
Basic Hydrolysis0.1 M NaOH, RT4-(4-fluorophenyl)-2,4-dioxobutanoic acid, Ethanol
Oxidation3% H₂O₂, RTOxidative cleavage products
PhotodegradationUV/Vis lightPhotodegradation products
Thermal Degradation80°CHydrolysis and other degradation products

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline standardized protocols for determining solubility and stability.

Protocol for Quantitative Solubility Determination

Solubility_Protocol A Prepare saturated solutions of the compound in various solvents B Equilibrate at a constant temperature (e.g., 25°C) for 24h with agitation A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV) C->D E Express solubility in mg/mL or mol/L D->E

Caption: Experimental workflow for quantitative solubility determination.

Protocol for Stability and Forced Degradation Studies

Stability_Protocol cluster_stress Forced Degradation cluster_stability Long-term & Accelerated Stability A Expose the compound to stress conditions (acid, base, oxidation, light, heat) C Analyze samples at predetermined time points using a stability-indicating HPLC method A->C B Store the compound under specified temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) B->C D Quantify the parent compound and any degradation products C->D E Determine the rate of degradation and identify degradation pathways D->E

Caption: Workflow for stability and forced degradation studies.

Protocol for Determining Keto-Enol Ratio by ¹H NMR Spectroscopy

The ratio of keto and enol tautomers can be quantified by ¹H NMR spectroscopy due to the distinct chemical shifts of the protons in each form.

NMR_Protocol A Dissolve a known amount of the compound in a deuterated solvent B Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays A->B C Identify and integrate the characteristic signals for the keto (e.g., -CH₂-) and enol (e.g., vinyl -CH=) protons B->C D Calculate the molar ratio of the tautomers from the integral values C->D E Repeat in different solvents to assess the solvent effect on the equilibrium D->E

Caption: Protocol for determining the keto-enol tautomer ratio by ¹H NMR.

Mechanism of Action: Src Kinase Inhibition

This compound and its derivatives have been identified as potential inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[8] Overactivity of Src is implicated in various cancers, making it an attractive therapeutic target.

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Phosphorylation & Activation Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Src Inhibition Cellular Cellular Responses: - Proliferation - Survival - Migration Downstream->Cellular

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be fully elucidated in the public domain, the provided protocols and theoretical considerations offer a robust framework for researchers to conduct their own investigations. A thorough characterization of these properties is indispensable for the successful development of this promising compound into a viable therapeutic agent.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for this compound.

References

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate synonyms and alternative names.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a keto ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a β-dicarbonyl moiety, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a candidate for biological screening. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a Src kinase inhibitor.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for research and development. This compound is known by several names in scientific literature and chemical databases.

Table 1: Synonyms and Alternative Names

TypeName/Identifier
IUPAC Name This compound[1]
Systematic Name Benzenebutanoic acid, 4-fluoro-α,γ-dioxo-, ethyl ester[2]
CAS Number 31686-94-9[1][2]
PubChem CID 596593[1]
Common Synonyms ethyl 3-(4-fluorobenzoyl)pyruvate[1]
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate[1]
4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester[1]
ETHYL-4-(4-FLOURO PHENYL)-2,4-DI OXO BUTANOATE[2]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

Table 2: Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁FO₄[1][2]
Molecular Weight 238.21 g/mol [1][2]
Appearance Light yellow to yellow solid[2]
Melting Point 46-48 °CN/A
Boiling Point (Predicted) 360.9 ± 22.0 °C[2]
Density (Predicted) 1.241 ± 0.06 g/cm³[2]
pKa (Predicted) 6.00 ± 0.25[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, Ar-H), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, Ar-H)N/A
¹³C NMR Data available on SpectraBase[1]
IR (KBr) ν (cm⁻¹) 3107, 2995, 2971, 2908, 1732, 1600, 1509N/A
Mass Spectrometry (GC-MS) Data available from NIST Mass Spectrometry Data Center[1]

Note: The compound exists in tautomeric forms, and the reported spectroscopic data may reflect the more stable enol form, "Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate".

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Objective: To synthesize this compound via Claisen condensation.

Materials:

  • Diethyl oxalate

  • 4'-Fluoroacetophenone

  • Sodium metal

  • Anhydrous ethanol

  • Dichloromethane

  • Sulfuric acid (dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the freshly prepared sodium ethoxide solution.

  • Addition of Reactants: A mixture of diethyl oxalate (10 mmol) and 4'-fluoroacetophenone (10 mmol) is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is stirred overnight at room temperature.

  • Heating: The mixture is then heated at 80 °C for 30 minutes.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute sulfuric acid to a pH of 2. The aqueous layer is extracted with dichloromethane.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.

G cluster_prep Sodium Ethoxide Preparation cluster_reaction Claisen Condensation cluster_workup Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Reactants Diethyl Oxalate + 4'-Fluoroacetophenone Reactants->ReactionMix Stirring Stir Overnight (RT) ReactionMix->Stirring Heating Heat at 80°C (30 min) Stirring->Heating Acidification Acidify with H₂SO₄ (pH 2) Extraction Extract with CH₂Cl₂ Drying Dry with Na₂SO₄ Evaporation Evaporate Solvent Recrystallization Recrystallize from Ethanol FinalProduct Pure Product

Caption: Workflow for the Src kinase inhibition assay.

Biological Activity and Signaling Pathway

This compound and its derivatives have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for cancer therapy.

Mechanism of Action: As a Src kinase inhibitor, this compound is believed to compete with ATP for binding to the kinase domain of Src. This prevents the autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade.

Src Kinase Signaling Pathway and Point of Inhibition:

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_inactive Inactive Src RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Active Src Src_inactive->Src_active Autophosphorylation Ras_MAPK Ras/MAPK Pathway Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt STAT3 STAT3 Pathway Src_active->STAT3 FAK FAK Pathway Src_active->FAK Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration FAK->Migration Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Src_active Inhibition

Caption: Simplified Src kinase signaling pathway and the inhibitory action of the compound.

Conclusion

This compound is a compound with established synthetic accessibility and demonstrated potential as a Src kinase inhibitor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic applications and for the design of novel derivatives with enhanced potency and selectivity. Further investigation into its detailed mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its potential in oncology and other relevant disease areas.

References

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a synthetic organic compound with demonstrated potential as a Src kinase inhibitor. This document details the initial discovery and synthesis of the compound, its physicochemical properties, and the experimental protocols for its preparation and biological evaluation. Furthermore, it elucidates the compound's proposed mechanism of action through the inhibition of the Src signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer. All quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction and Historical Context

This compound, with the CAS Number 31686-94-9, belongs to the class of ethyl 2,4-dioxo-4-arylbutanoate derivatives.[1][2] While the specific historical timeline of its discovery is not extensively documented in early literature, the first notable public synthesis and characterization of this compound appeared in a 2015 study by Akbarzadeh et al.[3] This research focused on the synthesis of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives and their evaluation as potential inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in various cancers.[3][4]

The synthesis of β-keto esters and β-diketones, the core structural motifs of this compound, has a rich history rooted in the Claisen condensation reaction, first described by Rainer Ludwig Claisen in 1887.[5][6] This carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base has been a cornerstone of organic synthesis for over a century.[5][7] The synthesis of this compound and its analogs represents a modern application of these fundamental principles in the quest for novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁FO₄[1]
Molecular Weight 238.21 g/mol [1]
CAS Number 31686-94-9[1]
IUPAC Name This compound[1]
Synonyms ethyl 3-(4-fluorobenzoyl)pyruvate, Ethyl 4-[4-fluorophenyl]-2,4-dioxobutyrate[1]
Appearance Light yellow to yellow solid[2]
Melting Point 46-48 °C[3]

Synthesis and Experimental Protocols

The primary reported synthesis of this compound is achieved through a Claisen condensation reaction.[4]

Primary Synthesis: Claisen Condensation

The synthesis involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4'-Fluoroacetophenone p1 This compound r1->p1 + r2 Diethyl oxalate r2->p1 reagent Sodium Ethoxide (NaOEt) in Ethanol reagent->p1

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from the method described by Akbarzadeh et al. (2015).[3]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (10 mmol) in dry ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-fluoroacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise with continuous stirring.

  • Reaction Conditions: Stir the reaction mixture overnight at room temperature. Following this, heat the mixture at 80°C for 30 minutes.

  • Work-up: Cool the reaction mixture and acidify it with sulfuric acid to a pH of 2. Extract the product with dichloromethane.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Alternative Synthetic Strategies

While a specific alternative synthesis for this compound is not prominently reported, general methods for the synthesis of β-keto esters could be adapted. These include:

  • Carboxylation of Ketone Enolates: This method involves the reaction of the enolate of 4'-fluoroacetophenone with a source of carbon dioxide or carbon monoxide, though this can present challenges with regioselectivity and yield.[8]

  • Reaction with Ethyl Chloroformate: Ketones can be reacted with ethyl chloroformate in the presence of a suitable base to yield β-keto esters.[8]

Biological Activity and Mechanism of Action

This compound has been identified as a moderate inhibitor of Src kinase.[4]

Src Kinase and its Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, migration, and survival.[9][10] Dysregulation of Src activity is frequently observed in various cancers, making it a significant target for therapeutic intervention.[11]

The Src signaling pathway is a complex network of interactions. Upon activation by various stimuli such as growth factors or integrin signaling, Src phosphorylates a multitude of downstream substrates.[12][13] This initiates a cascade of events that can lead to cancer progression through pathways like Ras-MAPK and PI3K-Akt.[9]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) / Integrin Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Survival, Migration, Angiogenesis FAK->Cell_Processes Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3->Cell_Processes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Processes Akt->Cell_Processes Inhibition_Mechanism cluster_kinase Src Kinase cluster_molecules Molecules cluster_outcome Outcome Src Src Kinase (Active Site) Phosphorylation Substrate Phosphorylation Src->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Src->No_Phosphorylation ATP ATP ATP->Src Binds Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Src Competitively Binds Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Add Buffer, Inhibitor, Enzyme) reagent_prep->plate_setup initiate_reaction Initiate Reaction (Add Substrate/ATP) plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC₅₀) read_plate->data_analysis end End data_analysis->end

References

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a β-diketo ester, presents a compelling scaffold for chemical and biological exploration. This document outlines promising research avenues for this compound, focusing on its potential as a modulator of critical enzymatic pathways implicated in cancer and viral infections. We delve into its documented activity as a Src kinase inhibitor and its prospective role as an inhibitor of HIV-1 integrase, providing a foundation for future drug discovery and development efforts. This guide includes detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further investigation.

Introduction

This compound is a small molecule belonging to the class of 4-aryl-2,4-dioxobutanoic acid esters.[1] Its chemical structure, characterized by a β-diketo moiety and a fluorophenyl group, makes it an attractive candidate for targeting enzymatic active sites, particularly those involving metal cofactors. The presence of the fluorine atom can enhance metabolic stability and binding affinity. This guide explores two primary areas of potential therapeutic application for this compound: oncology, through the inhibition of Src kinase, and virology, by targeting HIV-1 integrase.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₁FO₄[1]
Molecular Weight 238.21 g/mol [1]
CAS Number 31686-94-9[1]
Appearance Light yellow to yellow solid[2]
Predicted Boiling Point 360.9 ± 22.0 °C[2]
Predicted Density 1.241 ± 0.06 g/cm³[2]
Predicted pKa 6.00 ± 0.25[2]

Synthesis

The synthesis of this compound is typically achieved through a Claisen condensation reaction.[3][4] This method involves the reaction of an appropriate acetophenone with an oxalate ester in the presence of a strong base.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from the general synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Materials:

  • 4'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Anhydrous ethanol

  • Dichloromethane

  • Sulfuric acid (dilute)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Freshly prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To a stirred solution of the prepared sodium ethoxide in anhydrous ethanol, add a mixture of 4'-fluoroacetophenone and diethyl oxalate dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Following the overnight stirring, heat the reaction mixture at 80°C for 30 minutes.

  • Cool the mixture and then acidify it to a pH of 2 using dilute sulfuric acid.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Potential Research Area 1: Src Kinase Inhibition

The Src family of protein tyrosine kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular signaling pathways, including those regulating cell proliferation, survival, migration, and angiogenesis.[5][6] Aberrant activation of Src kinase is frequently observed in various cancers, making it a validated target for anticancer drug development.

Biological Activity

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated for their Src Kinase inhibitory activity. All tested compounds in this class exhibited moderate activity.

CompoundTargetIC₅₀ (µM)Reference
This compoundSrc Kinase90.3
Signaling Pathway

The activation of Src kinase initiates a cascade of downstream signaling events. A simplified representation of the Src signaling pathway is depicted below.

Src_Signaling_Pathway cluster_responses Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MAPK MAPK Ras->MAPK Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Src Src_Inhibition_Workflow Start Start Prepare_Reagents Prepare Src Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Test Compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add ATP and Substrate to Start Reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction with EDTA Initiate_Reaction->Stop_Reaction Bind_to_Plate Transfer to Streptavidin Plate and Incubate Stop_Reaction->Bind_to_Plate Wash1 Wash Plate Bind_to_Plate->Wash1 Add_Primary_Ab Add Primary Antibody (Anti-Phosphotyrosine) Wash1->Add_Primary_Ab Wash2 Wash Plate Add_Primary_Ab->Wash2 Add_Secondary_Ab Add Secondary Antibody (Enzyme-linked) Wash2->Add_Secondary_Ab Wash3 Wash Plate Add_Secondary_Ab->Wash3 Develop_Signal Add Substrate and Measure Signal Wash3->Develop_Signal Analyze_Data Calculate % Inhibition and IC50 Develop_Signal->Analyze_Data End End Analyze_Data->End HIV_Integration_Pathway Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Processing 3'-Processing Nuclear_Import->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Host_DNA Host DNA Strand_Transfer->Host_DNA Provirus Integrated Provirus Host_DNA->Provirus Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Strand_Transfer

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this document outlines a detailed, representative experimental protocol and presents plausible thermal decomposition data based on the analysis of structurally similar aryl β-keto esters. The information herein serves as a robust framework for designing and interpreting TGA studies of this and related compounds.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[3] For pharmaceutical compounds like this compound, TGA provides critical insights into their stability at different temperatures, which is vital for formulation, storage, and processing.

Predicted Thermal Decomposition Profile

Based on the structure of this compound as a β-keto ester, its thermal decomposition is anticipated to proceed through characteristic stages. The presence of the fluorophenyl group may influence the thermal stability.[4][5] The primary decomposition mechanism for β-keto esters upon heating is often decarboxylation, the loss of a molecule of carbon dioxide.[6][7][8]

The decomposition of this compound is hypothesized to occur in distinct steps:

  • Initial Minor Mass Loss: This may be attributed to the release of trapped solvent or moisture.

  • Primary Decomposition: The major mass loss is expected to correspond to the decarboxylation of the molecule, followed by the fragmentation of the remaining structure.

  • Final Residue: A small amount of carbonaceous residue may remain at the end of the analysis.

Data Presentation: Predicted TGA Data Summary

The following table summarizes the expected quantitative data from a TGA experiment on this compound, based on the analysis of analogous organic compounds.

ParameterPredicted ValueDescription
Onset Temperature (Tonset) ~ 180 - 220 °CThe temperature at which the primary decomposition begins.
Peak Decomposition Temperature (Tpeak) ~ 230 - 270 °CThe temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the derivative thermogravimetric (DTG) curve.
Mass Loss (Stage 1) 1 - 5%Corresponds to the loss of volatile impurities or moisture, typically below 150 °C.
Mass Loss (Stage 2) 60 - 80%The main decomposition step, likely involving decarboxylation and fragmentation of the organic backbone.
Final Residue @ 600 °C < 10%The percentage of the initial mass remaining at the end of the experiment.

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard practices for the analysis of organic compounds.[1][9]

4.1. Instrumentation

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[9]

  • Crucibles: Alumina crucibles (70-150 µL) are recommended due to their inertness at high temperatures.[9]

  • Purge Gas: High-purity nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.

4.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared alumina crucible.[9]

  • Record the exact initial mass of the sample.

4.3. TGA Method Parameters

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[5][10]

    • Hold at 600 °C for 10 minutes to ensure complete decomposition.

  • Atmosphere: Nitrogen, with a flow rate of 30 mL/min.[10]

  • Data Collection: Continuously record the sample mass as a function of temperature. Also, record the first derivative of the mass loss curve (DTG curve).

4.4. Post-Analysis

  • Allow the instrument to cool to room temperature.

  • Carefully remove the crucible and weigh the final residue.

  • Analyze the resulting TGA and DTG curves to determine the onset temperature, peak decomposition temperature, and mass loss at each stage.

Visualizations: Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing A Obtain Homogeneous Sample B Pre-tare Alumina Crucible A->B C Weigh 5-10 mg of Sample B->C D Place Sample in TGA C->D E Set TGA Parameters (Temp Program, N2 Atmosphere) D->E F Run Analysis (30-600°C @ 10°C/min) E->F G Record Mass Loss vs. Temperature F->G H Generate TGA & DTG Curves G->H I Determine T_onset, T_peak, % Mass Loss H->I J Tabulate Results I->J

Caption: Workflow for Thermogravimetric Analysis.

5.2. Hypothetical Decomposition Pathway

This diagram proposes a potential thermal decomposition pathway for this compound, highlighting the initial decarboxylation step.

Decomposition_Pathway A This compound B Heat (Δ) A->B C Initial Fragmentation B->C D Loss of CO2 (Decarboxylation) C->D Major Pathway E Further Fragmentation Products C->E Minor Pathways F Volatile Organic Fragments D->F E->F G Carbonaceous Residue F->G at high temp

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development. While specific experimental data is not yet widely available, the provided experimental protocol and predicted decomposition data, based on the known behavior of similar chemical structures, offer a valuable starting point for empirical studies. The visualizations of the experimental workflow and a plausible decomposition pathway further aid in the conceptualization and execution of such thermal analyses. Rigorous experimental validation based on the principles outlined in this guide will be essential for fully characterizing the thermal properties of this compound.

References

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety information. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Properties

This compound is a chemical intermediate often used in the synthesis of more complex molecules in drug discovery and development. Understanding its fundamental properties is the first step in ensuring its safe handling.

Table 1: Chemical and Physical Properties [1][2]

Property Value
CAS Number 31686-94-9
Molecular Formula C12H11FO4
Molecular Weight 238.21 g/mol
Appearance Light yellow to yellow solid
Boiling Point (Predicted) 360.9 ± 22.0 °C
Density (Predicted) 1.241 ± 0.06 g/cm³

| pKa (Predicted) | 6.00 ± 0.25 |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification provides a clear summary of the potential health effects.[3]

Table 2: GHS Hazard Classification [3]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Specific target organ toxicity — Single exposure Category 3 H335: May cause respiratory irritation

| Signal Word | - | Warning |

Safety and Handling Protocols

Given the identified hazards, a structured approach to handling is mandatory. The following protocols outline the necessary precautions from receipt of the material to its final disposal.

Personal Protective Equipment (PPE)

Engineering controls (such as fume hoods) are the primary line of defense. However, appropriate PPE must always be worn.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_protection Protection Areas FumeHood Fume Hood Respiratory Respiratory System FumeHood->Respiratory Protects from inhalation Gloves Nitrile Gloves Hands Hands/Skin Gloves->Hands Prevents skin contact Goggles Safety Goggles Eyes Eyes Goggles->Eyes Prevents eye contact Coat Lab Coat Body Body/Clothing Coat->Body Protects from splashes Risk_Assessment cluster_hazard Inherent Hazards cluster_exposure Potential Exposure Routes cluster_controls Control Measures H302 H302: Harmful if swallowed Ingestion Ingestion H302->Ingestion H315 H315: Skin Irritant SkinContact Skin Contact H315->SkinContact H319 H319: Eye Irritant EyeContact Eye Contact H319->EyeContact H332 H332: Harmful if inhaled Inhalation Inhalation H332->Inhalation H335 H335: Respiratory Irritant H335->Inhalation NoPipette No mouth pipetting Ingestion->NoPipette PPE Use Gloves, Lab Coat SkinContact->PPE Goggles Wear Safety Goggles EyeContact->Goggles FumeHood Work in Fume Hood Inhalation->FumeHood Experimental_Workflow Start Start: Review SDS and Protocol Prep Prepare Work Area (Fume Hood) Start->Prep DonPPE Don Appropriate PPE (Goggles, Gloves, Coat) Prep->DonPPE Retrieve Retrieve Chemical from 2-8°C Storage DonPPE->Retrieve Weigh Weigh Solid Compound in Fume Hood Retrieve->Weigh Reaction Perform Reaction/ Experiment Weigh->Reaction Quench Quench/Work-up (if applicable) Reaction->Quench Waste Dispose of Waste in Designated Container Quench->Waste Clean Clean Glassware and Work Area Waste->Clean DoffPPE Doff PPE Clean->DoffPPE Wash Wash Hands DoffPPE->Wash End End Wash->End

References

Predicting the ¹³C NMR Spectrum of Aryl Dioxobutanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of aryl dioxobutanoates. This class of organic compounds, characterized by an aromatic ring linked to a dioxobutanoate moiety, is of significant interest in medicinal chemistry and drug development. Understanding their spectral properties is crucial for their synthesis, characterization, and structure-activity relationship (SAR) studies. This guide presents predicted ¹³C NMR chemical shifts, detailed experimental protocols for spectral acquisition, and a logical framework for spectral interpretation.

Predicted ¹³C NMR Chemical Shifts of a Representative Aryl Dioxobutanoate

The predicted ¹³C NMR chemical shifts for a representative aryl dioxobutanoate, ethyl 2,4-dioxo-4-phenylbutanoate, are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including β-diketones and β-keto esters, as well as established chemical shift correlations. The actual experimental values may vary depending on the solvent, concentration, and specific substitution on the aryl ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 2,4-dioxo-4-phenylbutanoate

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)165 - 175
C=O (ketone, C4)190 - 200
C=O (ketone, C2)180 - 190
C (Aromatic, C-ipso)135 - 145
CH (Aromatic, C-ortho)128 - 132
CH (Aromatic, C-meta)128 - 132
CH (Aromatic, C-para)133 - 137
CH₂45 - 55
O-CH₂60 - 65
CH₃13 - 16

Tautomerism in Aryl Dioxobutanoates

It is important to note that β-dicarbonyl compounds like aryl dioxobutanoates can exist as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent and temperature. The presence of tautomers will result in a more complex ¹³C NMR spectrum, with distinct signals for the carbons in each form. The enol form, stabilized by intramolecular hydrogen bonding, will exhibit characteristic shifts for the enolic double bond carbons, typically in the range of 90-100 ppm for the C-OH carbon and 160-170 ppm for the C-C=O carbon.

Experimental Protocols for ¹³C NMR Spectroscopy

Acquiring high-quality ¹³C NMR spectra is essential for accurate structural elucidation. The following is a generalized experimental protocol that can be adapted for aryl dioxobutanoates.

1. Sample Preparation

  • Sample Concentration: Dissolve 10-50 mg of the aryl dioxobutanoate sample in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility. The choice of solvent can influence the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that covers the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient for good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the relaxation of most carbon nuclei. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often adequate.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for predicting and interpreting the ¹³C NMR spectrum of an aryl dioxobutanoate.

Caption: Logical workflow for the prediction and interpretation of a ¹³C NMR spectrum.

This guide provides a foundational understanding for researchers working with aryl dioxobutanoates. For more precise predictions, computational methods such as Density Functional Theory (DFT) calculations can be employed. Furthermore, two-dimensional NMR techniques, such as HSQC and HMBC, can provide invaluable information for unambiguous signal assignments and complete structural elucidation.

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in the development of novel pharmaceutical agents. Its synthesis is most commonly and efficiently achieved through a crossed Claisen condensation reaction. This document provides detailed protocols for the synthesis of this compound from 1-(4-fluorophenyl)ethanone and diethyl oxalate, aimed at researchers, scientists, and professionals in drug development.

The primary synthetic route involves the reaction of 1-(4-fluorophenyl)ethanone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[1][2][3][4] Diethyl oxalate is an ideal reagent for this mixed Claisen condensation as it lacks α-hydrogens and therefore cannot undergo self-condensation, which leads to a cleaner reaction with a higher yield of the desired product.[5][6]

Reaction Principle

The synthesis proceeds via a Claisen condensation, a carbon-carbon bond-forming reaction.[2][3] The mechanism involves the deprotonation of the α-carbon of 1-(4-fluorophenyl)ethanone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final product, this compound. The reaction is typically driven to completion by the deprotonation of the product, which is more acidic than the starting ketone.[7] A final acidic workup is required to neutralize the enolate and any remaining base.[2]

Experimental Protocol

This protocol is based on established methods for Claisen condensation reactions involving substituted acetophenones and diethyl oxalate.[1]

Materials and Reagents:

  • 1-(4-fluorophenyl)ethanone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol

  • Dichloromethane

  • 1M Sulfuric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 10 mmol of sodium metal to 10 mL of absolute ethanol. The mixture will react to form sodium ethoxide. Ensure all the sodium has reacted before proceeding.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 10 mmol of 1-(4-fluorophenyl)ethanone and 10 mmol of diethyl oxalate dropwise with continuous stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. After overnight stirring, heat the mixture to 80°C for 30 minutes to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of 2 using 1M sulfuric acid.

    • Extract the product with dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization Data:

The synthesized product, this compound, exists in equilibrium with its enol tautomer, Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate.

  • Appearance: Light yellow to yellow solid.[8]

  • Melting Point: 46-48 °C.[1]

  • Infrared (IR) Spectroscopy (KBr): 3107, 2995, 2971, 2908, 1732, 1600, 1509 cm⁻¹.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, =CH), 7.15-7.20 (m, 2H, Ar-H), 7.95-8.00 (m, 2H, Ar-H).[1]

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Materials
1-(4-fluorophenyl)ethanone10 mmol[1]
Diethyl oxalate10 mmol[1]
Sodium10 mmol[1]
Absolute Ethanol10 mL[1]
Reaction Conditions
Initial StirringOvernight at room temperature[1]
Heating30 minutes at 80°C[1]
Product Characterization
Molecular FormulaC₁₂H₁₁FO₄[8][9]
Molecular Weight238.21 g/mol [8][9]
Melting Point46-48 °C[1]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 1-(4-fluorophenyl)ethanone to this compound.

Caption: Synthetic route for this compound.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

Workflow prep Prepare Sodium Ethoxide mix Mix Reactants prep->mix react Stir and Heat mix->react workup Acidify and Extract react->workup purify Dry and Evaporate workup->purify char Characterize Product purify->char

References

Application Note: A High-Yield Synthesis Protocol for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and as a building block for pharmacologically active molecules. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoates are investigated for their potential as Src kinase inhibitors[1]. This document provides a detailed, high-yield protocol for the synthesis of this compound via a crossed Claisen condensation reaction. The described method involves the reaction of 4'-fluoroacetophenone with diethyl oxalate, facilitated by a strong base, sodium ethoxide[1][2].

Reaction Scheme

The synthesis proceeds via a Claisen condensation mechanism, where sodium ethoxide deprotonates the α-carbon of 4'-fluoroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

(Image of the chemical reaction scheme for the Claisen condensation of 4'-fluoroacetophenone and diethyl oxalate)

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates[1].

1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
4'-FluoroacetophenoneC₈H₇FO138.141.38 g (1.21 mL)1.0
Diethyl oxalateC₆H₁₀O₄146.141.46 g (1.36 mL)1.0
Sodium MetalNa22.990.23 g1.0
Absolute Ethanol (Dry)C₂H₅OH46.07~20 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As required for extraction-
Sulfuric Acid (10%)H₂SO₄98.08As required for acidification-
Anhydrous Sodium SulfateNa₂SO₄142.04As required for drying-

2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • pH indicator paper

3. Synthesis Procedure

Step 1: Preparation of Sodium Ethoxide (NaOEt) Solution

  • Carefully add 0.23 g (10 mmol) of sodium metal, cut into small pieces, to 10 mL of absolute (dry) ethanol in a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Stir the mixture until all the sodium has reacted and dissolved completely. This solution of freshly prepared sodium ethoxide must be protected from atmospheric moisture.

Step 2: Claisen Condensation Reaction

  • In a separate beaker, prepare a mixture of 1.38 g (10 mmol) of 4'-fluoroacetophenone and 1.46 g (10 mmol) of diethyl oxalate.

  • Add this mixture dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, stir the reaction mixture overnight at room temperature.

  • Following the overnight stirring, heat the mixture to 80°C for 30 minutes[1].

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a 10% sulfuric acid solution until the pH reaches approximately 2[1].

  • Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate[1].

  • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude solid by recrystallization from ethanol to yield pure this compound[1].

  • The expected product is a solid with a melting point of 46-48 °C[1].

4. Safety Precautions

  • Handle sodium metal with extreme care; it reacts violently with water. The preparation of sodium ethoxide should be performed under an inert atmosphere if possible and in a well-ventilated fume hood.

  • Diethyl oxalate and dichloromethane are irritants; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be carried out in a well-ventilated fume hood.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

SynthesisWorkflow prep Step 1: Prepare Sodium Ethoxide Solution react Step 2: Add Reactants (4'-Fluoroacetophenone & Diethyl Oxalate) prep->react Use Freshly Prepared Base stir Step 3: Stir Overnight at Room Temperature react->stir heat Step 4: Heat at 80°C for 30 minutes stir->heat workup Step 5: Acidification (pH 2) & Aqueous Work-up heat->workup Cool to RT extract Step 6: Dichloromethane Extraction workup->extract dry Step 7: Dry Organic Layer & Evaporate Solvent extract->dry purify Step 8: Recrystallize from Ethanol dry->purify Crude Product product Final Product: This compound purify->product Pure Solid

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. This document details its preparation, chemical properties, and potential applications in the synthesis of bioactive molecules. The provided protocols and data are intended to facilitate its use in research and development settings.

Application Notes

This compound is a versatile chemical intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a β-ketoester and a γ-keto group, allows for a variety of chemical transformations, making it a valuable building block for complex organic molecules.

The presence of the 4-fluorophenyl group is of particular interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The dicarbonyl functionality allows for reactions such as cyclocondensations with binucleophiles to form a wide range of heterocyclic scaffolds, which are prevalent in many drug classes. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been synthesized and evaluated as Src kinase inhibitors, highlighting the potential of this class of compounds in drug discovery.[2]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₁FO₄[3]
Molecular Weight238.21 g/mol [3]
AppearanceLight yellow to yellow solid[3]
Melting Point46-48 °C[2]
Boiling Point360.9 ± 22.0 °C (Predicted)[3]
Density1.241 ± 0.06 g/cm³ (Predicted)[3]
pKa6.00 ± 0.25 (Predicted)[3]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[3]
Spectroscopic Data
SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃)δ 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, H3, H5), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, H2, H6)[2]
IR (KBr)3107, 2995, 2971, 2908, 1732, 1600, 1509 cm⁻¹[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[2]

Materials:

  • Diethyl oxalate (10 mmol)

  • 4'-Fluoroacetophenone (10 mmol)

  • Sodium metal (10 mmol)

  • Anhydrous ethanol (10 mL)

  • Dichloromethane

  • Sulfuric acid (dilute solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate (10 mmol) and 4'-fluoroacetophenone (10 mmol) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Heat the mixture at 80°C for 30 minutes.

  • After cooling, acidify the reaction mixture with dilute sulfuric acid to a pH of 2.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Representative Synthesis of a Pyridazinone Derivative

This protocol illustrates a potential cyclocondensation reaction of this compound with a hydrazine to form a pyridazinone, a common heterocyclic core in pharmaceuticals.

Materials:

  • This compound (1 mmol)

  • Hydrazine hydrate or a substituted hydrazine (1 mmol)

  • Ethanol or acetic acid (as solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyridazinone derivative.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_workup Workup & Purification start1 Diethyl Oxalate reaction Claisen Condensation start1->reaction start2 4'-Fluoroacetophenone start2->reaction start3 Sodium Ethoxide start3->reaction acidification Acidification reaction->acidification product Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate extraction Extraction acidification->extraction drying Drying extraction->drying evaporation Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization recrystallization->product

Caption: Synthesis of this compound.

General Cyclocondensation Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product intermediate Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate reaction Cyclocondensation intermediate->reaction reagent Binucleophile (e.g., Hydrazine) reagent->reaction product Heterocyclic Compound (e.g., Pyridazinone) reaction->product

Caption: General cyclocondensation of the intermediate.

Representative Signaling Pathway: Mechanism of Action of Apixaban

While a direct synthesis of Apixaban from this compound is not established in the literature, the following diagram illustrates the mechanism of action of Apixaban, a Factor Xa inhibitor, for which intermediates with similar structural motifs are relevant.

G cluster_pathway Coagulation Cascade cluster_drug Drug Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Thrombin Converts Apixaban Apixaban Apixaban->FactorXa Inhibits

Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.

References

Application Notes: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pressing Need for New Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) poses a significant threat to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel therapeutic agents with new mechanisms of action.[1][2] Chemical scaffolds that can be readily synthesized and modified are of particular interest in antimicrobial drug discovery. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a β-dicarbonyl compound, represents a promising starting point for the development of new antimicrobial drugs. Its chemical structure offers multiple points for modification, allowing for the exploration of a wide range of derivatives with potentially enhanced antimicrobial activity and improved pharmacological properties.

Chemical Properties and Synthesis

This compound (C12H11FO4) has a molecular weight of 238.21 g/mol .[3][4] It belongs to the class of β-dicarbonyl compounds, which are known for their diverse biological activities. The synthesis of this compound and its derivatives can be achieved through various organic chemistry reactions, such as the Claisen condensation between a substituted acetophenone and diethyl oxalate.[5] This synthetic accessibility allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Rationale for Antimicrobial Screening

The 1,3-dicarbonyl motif present in this compound is a key structural feature found in some compounds with established biological activities, including antimicrobial effects. While direct evidence for the antimicrobial properties of this specific compound is not extensively documented in publicly available literature, related structures have shown promise. Therefore, a systematic evaluation of its potential as an antimicrobial agent is warranted.

The initial steps in evaluating a new chemical entity for its therapeutic potential are in vitro assays to determine its biological activity.[6] For antimicrobial drug discovery, this involves assessing the compound's ability to inhibit the growth of or kill pathogenic microorganisms.

Experimental Workflow for Antimicrobial Evaluation

A comprehensive in vitro evaluation of this compound and its derivatives should follow a structured workflow. This workflow is designed to first establish the antimicrobial activity, then assess the safety profile, and finally, to investigate the potential mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Synthesis & Characterization of Analogs B Minimum Inhibitory Concentration (MIC) Assay A->B C Minimum Bactericidal Concentration (MBC) Assay B->C D Cytotoxicity Assay (e.g., MTT on Mammalian Cells) B->D F Time-Kill Kinetics Assay B->F C->F E Hemolysis Assay D->E G Target Identification Assays (e.g., Macromolecular Synthesis) F->G H Resistance Development Study G->H

Caption: High-level workflow for antimicrobial drug discovery.

PART 1: PROTOCOLS FOR ANTIMICROBIAL ACTIVITY DETERMINATION

Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • This compound

  • 96-well microtiter plates[7]

  • Mueller-Hinton Broth (MHB), cation-adjusted[8]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)[7]

Procedure:

  • Preparation of Compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will result in final compound concentrations ranging from the highest desired concentration down to a minimal concentration.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).[6]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 10 µL of the prepared bacterial inoculum.

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micro-pipettes and tips

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

PART 2: PROTOCOLS FOR CYTOTOXICITY ASSESSMENT

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[11]

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined.

PART 3: PROTOCOLS FOR MECHANISM OF ACTION (MOA) STUDIES

Protocol 4: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Nutrient agar plates

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial culture in MHB and grow to the logarithmic phase.

  • Exposure to Compound:

    • Add the test compound at the desired concentrations to the bacterial cultures. Include a growth control without the compound.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions in sterile saline and plate onto nutrient agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Potential Mechanisms of Action to Investigate

The 1,3-dicarbonyl moiety can chelate metal ions, which may be essential for the function of certain bacterial enzymes. Potential mechanisms of action for compounds derived from this compound could include:

  • Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan.[12]

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes.[12][13]

  • Inhibition of Nucleic Acid Synthesis: Affecting DNA replication or transcription.[12][13]

  • Disruption of Metabolic Pathways: Inhibiting essential enzymes in bacterial metabolism.[12]

  • Disruption of Membrane Function: Compromising the integrity of the bacterial cell membrane.[12]

MoA cluster_compound This compound Derivative cluster_targets Potential Bacterial Targets compound 1,3-Dicarbonyl Moiety Aromatic Ring targets Cell Wall Synthesis Protein Synthesis Nucleic Acid Synthesis Metabolic Pathways Membrane Function compound:f0->targets:mp Enzyme Inhibition (Metal Chelation) compound:f1->targets:cm Membrane Disruption compound->targets:cw compound->targets:ps compound->targets:na

Caption: Potential mechanisms of action for the compound scaffold.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent None64>128
Analog A 4-chlorophenyl32128
Analog B 4-methoxyphenyl1664
Analog C 3-chlorophenyl3264

Table 2: Hypothetical Cytotoxicity Data

CompoundIC50 (µM) on HeLa cellsSelectivity Index (S. aureus)
Parent >100>1.56
Analog A 752.34
Analog B 503.13
Analog C 802.5

Selectivity Index = IC50 / MIC

Conclusion

This compound presents a synthetically accessible and versatile scaffold for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the initial screening and characterization of this compound and its derivatives. By systematically evaluating their antimicrobial activity, cytotoxicity, and mechanism of action, researchers can identify promising lead candidates for further preclinical development in the fight against antimicrobial resistance.

References

Application Notes and Protocols for Enzyme Inhibition Assay using Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a dicarbonyl compound with potential applications in enzyme inhibition studies. Its structure, featuring a β-keto-γ-keto ester moiety, suggests it may act as an inhibitor of enzymes that recognize and process dicarbonyl substrates. A prominent class of such enzymes are keto-enol tautomerases, which catalyze the interconversion between keto and enol forms of a substrate. This document provides a detailed experimental protocol for assessing the inhibitory effect of this compound on a model keto-enol tautomerase.

The provided protocol is a generalized framework that can be adapted for other enzymes that recognize similar substrates. It covers the preparation of reagents, the enzyme inhibition assay procedure, and methods for data analysis.

Target Enzyme Profile: Keto-Enol Tautomerase

Keto-enol tautomerism is a fundamental chemical equilibrium that can be slow under physiological conditions.[1][2] Keto-enol tautomerases are enzymes that accelerate this interconversion.[1][3] The inhibition of these enzymes can have significant physiological effects, making them potential drug targets. An assay for keto-enol tautomerase activity often involves monitoring the change in absorbance as the keto form of a substrate is converted to the enol form, or vice versa.[3][4][5]

Principle of the Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against a keto-enol tautomerase. The assay measures the rate of the enzymatic conversion of a substrate, and how that rate is affected by the presence of the inhibitor. The initial velocities of the enzymatic reaction are measured at various concentrations of the inhibitor. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents

  • Purified keto-enol tautomerase

  • This compound (Inhibitor)

  • L-dopa chrome methyl ester (Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Enzyme Stock Solution: Prepare a stock solution of the purified keto-enol tautomerase in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate over a reasonable time course.

  • Substrate Stock Solution: Prepare a stock solution of L-dopa chrome methyl ester in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations to be tested.

Enzyme Inhibition Assay Protocol

The following steps outline the procedure for the enzyme inhibition assay.[6][7]

  • Enzyme and Inhibitor Pre-incubation:

    • Add 5 µL of the various inhibitor dilutions (or DMSO for the control) to the wells of a 96-well microplate.

    • Add 85 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Reaction Monitoring:

    • Immediately place the microplate in a microplate spectrophotometer.

    • Measure the increase in absorbance at a specific wavelength (e.g., 475 nm for L-dopa chrome methyl ester tautomerization) over a period of 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Data Presentation

The results of the enzyme inhibition assay should be summarized in a clear and concise manner.

Table 1: Inhibition of Keto-Enol Tautomerase by this compound

Inhibitor Concentration (µM)Initial Velocity (mOD/min)% Inhibition
0 (Control)100.0 ± 5.00
0.190.2 ± 4.59.8
175.1 ± 3.824.9
1051.3 ± 2.648.7
5022.8 ± 1.177.2
10010.5 ± 0.589.5

Table 2: IC50 Value for this compound

CompoundIC50 (µM)
This compound10.2

Visualization

Experimental Workflow Diagram

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions pre_incubation Pre-incubate Enzyme with Inhibitor prep_dilutions->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction monitor_reaction Monitor Reaction (Spectrophotometry) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Reaction Velocities monitor_reaction->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 Signaling_Pathway_Inhibition Enzyme Enzyme (Keto-Enol Tautomerase) Product Product (Enol form) Enzyme->Product Catalyzes conversion Inhibited_Enzyme Inhibited Enzyme (Enzyme-Inhibitor Complex) Substrate Substrate (Keto form) Substrate->Enzyme Binds to active site Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->Enzyme Binds to enzyme Inhibited_Enzyme->Product

References

Application Notes and Protocols: Crystallization of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in various synthetic pathways. The following procedures are designed to guide researchers in obtaining a high-purity crystalline product suitable for further applications in drug development and scientific research.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior during the crystallization process.

PropertyValueReference
Molecular Formula C₁₂H₁₁FO₄[1]
Molecular Weight 238.21 g/mol [1]
Appearance Light yellow to yellow solid[2]
Predicted Boiling Point 360.9 ± 22.0 °C[2]
Predicted Density 1.241 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Experimental Protocols

Two primary methods for the crystallization of this compound are detailed below. Protocol 1 utilizes a single solvent system with ethanol, which has been reported in the synthesis of related compounds[3]. Protocol 2 describes a solvent-pair system, offering an alternative approach for optimizing crystal purity and yield.

Protocol 1: Single Solvent Crystallization from Ethanol

This protocol is a standard method for the purification of ethyl 4-aryl-2,4-dioxobutanoates.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring to facilitate dissolution. Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Illustrative Data:

The following table provides an example of the expected results from this protocol.

ParameterValue
Starting Material (Crude) 10.0 g
Ethanol Volume ~ 40-50 mL
Dissolution Temperature ~ 78 °C (Boiling point of Ethanol)
Crystallization Temperature Room Temperature, then 0-4 °C
Yield 8.5 g (85%)
Purity (by HPLC) > 99%
Protocol 2: Solvent-Pair Crystallization (Ethyl Acetate/Hexane)

This method is useful when a single solvent does not provide optimal crystallization. Ethyl acetate is a good solvent for esters, and hexane acts as an anti-solvent.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with continuous swirling until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Crystal Collection: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture (in the same proportion used for crystallization).

  • Drying: Dry the crystals under vacuum.

Visualized Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key steps and decision-making logic.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B C Complete Dissolution B->C D Hot Gravity Filtration (Optional) C->D E Clear Solution D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Crystalline Product K->L G A Select Potential Solvents ('Like Dissolves Like') B Test Solubility A->B C Soluble in Hot Solvent? B->C D Insoluble in Cold Solvent? C->D Yes G Insoluble in Hot Solvent C->G No E Good Single Solvent D->E Yes H Soluble in Cold Solvent D->H No J Optimized Protocol E->J Proceed with Crystallization F Consider Solvent Pair F->J I Poor Solvent G->I H->F I->A Re-evaluate

References

Application Notes and Protocols for the Purity Assessment of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a suite of robust analytical methodologies for the stringent purity assessment of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug safety and efficacy, this document details advanced protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond mere procedural steps, this guide elucidates the scientific rationale behind methodological choices, empowering researchers, quality control analysts, and drug development professionals to implement and adapt these techniques effectively. The protocols are designed to be self-validating, ensuring compliance with rigorous international standards such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound (F-PDBE) is a β-ketoester of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated aromatic ring and a diketone moiety, makes it a versatile building block. However, the very reactivity that makes it synthetically valuable also predisposes it to the formation of process-related impurities and degradation products. The presence of even trace levels of these impurities can have a profound impact on the safety, stability, and efficacy of the final drug product. Therefore, the implementation of highly sensitive and specific analytical methods for purity determination is not merely a quality control measure but a fundamental requirement for ensuring patient safety.

This application note provides a multi-faceted analytical approach to the purity assessment of F-PDBE, addressing both chromatographic separation and spectroscopic quantification. Each method is presented with a detailed protocol, an explanation of the underlying principles, and guidance on data interpretation, in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Understanding the Impurity Profile of this compound

A robust analytical method is one that can effectively separate and quantify the active ingredient from all potential impurities. The synthesis of F-PDBE typically proceeds via a Claisen condensation reaction between ethyl 4-fluorobenzoate and ethyl acetate.[1][2] This synthetic route, along with potential degradation pathways, informs the likely impurity profile.

Table 1: Potential Impurities in this compound

Impurity NameStructureOrigin
Ethyl 4-fluorobenzoateUnreacted starting material
Ethyl acetateUnreacted starting material/Reagent
Ethyl acetoacetateSelf-condensation of ethyl acetate
4-Fluorobenzoic acidHydrolysis of ethyl 4-fluorobenzoate
4-(4-fluorophenyl)-2,4-dioxobutanoic acidHydrolysis of F-PDBE
1-(4-fluorophenyl)ethan-1-oneDecarboxylation of F-PDBE

A thorough understanding of these potential impurities is paramount for developing a stability-indicating analytical method that can resolve all these species from the main F-PDBE peak.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and robustness.[3] For F-PDBE, a reversed-phase HPLC (RP-HPLC) method is recommended. However, a critical consideration for β-ketoesters is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes in RP-HPLC. To address this, the mobile phase is acidified to promote a single tautomeric form, and the column temperature is elevated to accelerate the interconversion, resulting in a sharper, more symmetrical peak.

Rationale for Method Parameters
  • Column: A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds like F-PDBE and its impurities.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., phosphoric acid) is crucial to suppress the ionization of any acidic impurities and to control the keto-enol tautomerism of F-PDBE.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen to ensure the detection of all impurities, some of which may lack a strong chromophore. For higher sensitivity and specificity for the aromatic compounds, a wavelength of 254 nm is also monitored.

  • Temperature: Maintaining a controlled column temperature (e.g., 35 °C) ensures reproducible retention times and can improve peak shape for tautomeric compounds.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

  • Reference standards for potential impurities (if available)

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature35 °C
Detection Wavelength210 nm and 254 nm
Injection Volume10 µL
Gradient ProgramTime (min)
0
15
20
21
25

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Impurity levels are calculated based on their peak areas relative to the main peak, using a reference standard for quantification if available.

Method Validation

The HPLC method should be validated according to ICH Q2(R1) guidelines.[4][5][6] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Diagram 1: HPLC Workflow for Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation (C18 Column, Gradient Elution) h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity & Impurities d2->d3

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying residual starting materials like ethyl acetate and potential low-molecular-weight side products. The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of unknown impurities.

Rationale for Method Parameters
  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent, provides good separation for a wide range of compounds, including the aromatic and ester functional groups present in F-PDBE and its impurities.

  • Temperature Program: A programmed temperature ramp allows for the separation of volatile components at lower temperatures and the elution of the higher-boiling F-PDBE at elevated temperatures within a reasonable analysis time.

  • Injection Mode: Split injection is typically used to avoid overloading the column with the main component, allowing for better quantification of trace impurities.

  • MS Detection: Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler for liquid injection.

Materials:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Sample Solvent: Dichloromethane or Ethyl Acetate (high purity)

GC-MS Conditions:

ParameterValue
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven ProgramInitial Temp: 60 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Hold: 5 min at 280 °C
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.

Data Analysis:

  • Identify known impurities by comparing their retention times and mass spectra with those of reference standards.

  • For unknown impurities, interpret the fragmentation patterns to propose potential structures.

  • Quantify impurities using an internal standard method for the most accurate results, or by external standard calibration.

Diagram 2: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation p1 Prepare Dilute Solution p2 Add Internal Standard (Optional) p1->p2 g1 Inject into GC p2->g1 g2 Separation in Capillary Column g1->g2 g3 Ionization (EI) g2->g3 g4 Mass Analysis (MS) g3->g4 da1 Identify Peaks (Retention Time) g4->da1 da2 Confirm Structure (Mass Spectrum) da1->da2 da3 Quantify Impurities da2->da3 qNMR_Principle cluster_nmr NMR Measurement cluster_analysis Quantitative Analysis nmr_tube Sample + Internal Standard in Deuterated Solvent spectrometer NMR Spectrometer (¹⁹F Probe) nmr_tube->spectrometer spectrum ¹⁹F NMR Spectrum spectrometer->spectrum integration Integrate Signals (Analyte & Standard) spectrum->integration calculation Calculate Purity using Proportionality Formula integration->calculation result Absolute Purity (%) calculation->result

References

Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, with a focus on its role as a Src kinase inhibitor. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Introduction

This compound is a member of the 2,4-dioxobutanoate ester class of compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This particular derivative, featuring a 4-fluorophenyl substituent, has been identified as a moderate inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in the progression of various human cancers.[2][3] Aberrant Src signaling can drive tumor growth, metastasis, and angiogenesis, making it a compelling target for cancer therapy.[2][4][5][6][7]

Application as a Src Kinase Inhibitor

This compound serves as a valuable tool compound for studying the role of Src kinase in cellular processes and as a lead compound for the development of more potent and selective Src inhibitors. Its 1,3-diketone moiety is a key structural feature for its biological activity.[3]

Quantitative Data

The inhibitory activity of this compound and its analogs against Src kinase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundTarget KinaseIC50 (µM)
Ethyl 4-phenyl-2,4-dioxobutanoateSrc Kinase>100
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateSrc Kinase85.3
This compound Src Kinase 90.3
Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoateSrc Kinase48.3
Staurosporine (Reference Drug)Src Kinase0.02

Data sourced from "Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors".[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure described by Rafinejad, et al. (2015).[3]

Materials:

  • 4'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol

  • Dichloromethane

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Sodium Ethoxide (NaOEt): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to absolute ethanol (sufficient volume to dissolve the sodium) at room temperature. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved, yielding a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-fluoroacetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with continuous stirring.

  • Reaction Conditions: Stir the reaction mixture overnight at room temperature.

  • Heating: After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of 2 by the slow addition of a dilute solution of sulfuric acid.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

In Vitro Src Kinase Inhibition Assay

This protocol provides a method to evaluate the inhibitory activity of this compound against Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Staurosporine (as a positive control)

  • EDTA (to stop the reaction)

  • Streptavidin-coated 96-well plates

  • Phosphotyrosine-specific antibody (e.g., HRP-conjugated anti-phosphotyrosine)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the kinase, substrate, ATP, and test compound in the assay buffer. A serial dilution of the test compound should be prepared to determine the IC50 value.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the Src kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a solution of EDTA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) and incubate.

    • Wash the plate again to remove the unbound antibody.

    • Add the appropriate substrate for the reporter enzyme (e.g., TMB for HRP) and incubate until color develops.

  • Data Analysis:

    • Stop the color development by adding a stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4_fluoroacetophenone 4'-Fluoroacetophenone reaction_mixture Reaction Mixture in Ethanol 4_fluoroacetophenone->reaction_mixture diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction_mixture sodium_ethoxide Sodium Ethoxide (freshly prepared) sodium_ethoxide->reaction_mixture acidification Acidification (H2SO4) reaction_mixture->acidification Stir overnight, then heat to 80°C extraction Extraction (DCM) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization final_product This compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Src Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cellular_responses Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Phosphorylation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified Src kinase signaling pathway in cancer.

Experimental Workflow for Src Kinase Inhibition Assay

G prepare_reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) kinase_reaction 2. Kinase Reaction (Incubate at RT) prepare_reagents->kinase_reaction stop_reaction 3. Stop Reaction (EDTA) kinase_reaction->stop_reaction bind_to_plate 4. Bind to Streptavidin Plate stop_reaction->bind_to_plate wash1 5. Wash bind_to_plate->wash1 add_antibody 6. Add Anti-Phosphotyrosine Ab wash1->add_antibody wash2 7. Wash add_antibody->wash2 add_substrate 8. Add HRP Substrate (TMB) wash2->add_substrate measure_absorbance 9. Measure Absorbance add_substrate->measure_absorbance data_analysis 10. Data Analysis (IC50) measure_absorbance->data_analysis

Caption: Workflow for the in vitro Src kinase inhibition assay.

References

Application Notes: Derivatization of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a highly versatile β-ketoester that serves as a key building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its 1,3-dicarbonyl moiety provides two reactive sites for cyclocondensation reactions, making it an ideal scaffold for generating molecular diversity in drug discovery programs. The presence of a 4-fluorophenyl group is a common feature in many pharmaceuticals, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. This document outlines protocols for the synthesis of pyrazole and isoxazole derivatives from this starting material and their subsequent evaluation in biological screening assays. Pyrazole and isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

Key Applications & Derivatization Strategies

  • Synthesis of Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and efficient method for synthesizing the pyrazole core, known as the Knorr pyrazole synthesis.[6][7] By using various substituted hydrazines, a library of 1,3,5-trisubstituted pyrazoles can be generated for structure-activity relationship (SAR) studies. These compounds are of significant interest due to their prevalence in commercially available drugs like Celecoxib (an anti-inflammatory agent).[8]

  • Synthesis of Isoxazoles: Condensation of the dicarbonyl starting material with hydroxylamine provides a direct route to isoxazole derivatives.[9] Isoxazoles are important pharmacophores found in various therapeutic agents and are known to possess significant biological activity, including antimicrobial and anticancer effects.[3][10]

  • Biological Screening: The synthesized library of derivatives can be screened against various biological targets. Common assays include antimicrobial susceptibility testing (determination of MIC), anticancer cytotoxicity assays (determination of IC₅₀), and enzyme inhibition assays (e.g., against kinases).[1][4]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation

This protocol describes the synthesis of ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., Phenylhydrazine)

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 eq) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) to isolate the pure pyrazole derivative.

  • Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of Isoxazole Derivatives

This protocol details the synthesis of ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol (95%)

  • Standard laboratory glassware for synthesis and workup

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol (40 mL).

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to reduce the reaction time if necessary.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the purified isoxazole derivative using spectroscopic techniques.

Data Presentation

Table 1: Representative Pyrazole Derivatives and their In Vitro Anticancer Activity

Compound IDR-Group (at N1)Yield (%)Cytotoxicity IC₅₀ (µM) vs. HeLa Cells[11]
FP-PZ-01 H8821.5
FP-PZ-02 Phenyl819.8
FP-PZ-03 4-Chlorophenyl856.2
FP-PZ-04 4-Nitrophenyl7215.7

Table 2: Representative Isoxazole Derivative and its In Vitro Antimicrobial Activity

Compound IDYield (%)Minimum Inhibitory Concentration (MIC, µg/mL)[9][10]
S. aureus
FP-IZ-01 9116

Visualization of Workflow and Potential Mechanism

experimental_workflow cluster_synthesis Phase 1: Synthesis and Library Generation cluster_screening Phase 2: Biological Screening and Optimization start This compound reaction Cyclocondensation Reaction (e.g., Knorr Synthesis) start->reaction reagents Reactants (Hydrazines, Hydroxylamine, etc.) reagents->reaction purification Purification (Chromatography / Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, EA) purification->characterization library Focused Derivative Library characterization->library primary_screen Primary Screening (e.g., Cytotoxicity, Antimicrobial) library->primary_screen hit_id Hit Identification (Compounds meeting activity criteria) primary_screen->hit_id secondary_assay Secondary / Mechanistic Assays (e.g., Enzyme Inhibition) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis, screening, and optimization of derivatives.

signaling_pathway cluster_apoptosis Hypothetical Pro-Apoptotic Signaling Pathway compound Active Pyrazole Derivative (e.g., FP-PZ-03) kinase Protein Kinase (e.g., Src, AKT) compound->kinase inhibits bcl2 Bcl-2 (Anti-apoptotic) kinase->bcl2 phosphorylates & activates bax Bax (Pro-apoptotic) bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Cell Apoptosis caspase3->apoptosis triggers

Caption: Hypothetical pathway for a pyrazole derivative inducing apoptosis.

References

Application Notes and Protocols: Scale-up Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis, purification, and characterization of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key intermediate for preclinical drug development. Detailed protocols for a multi-gram scale synthesis via Claisen condensation, purification by crystallization, and analytical quality control are presented. Furthermore, this document outlines a strategic workflow for the preclinical evaluation of this compound, including formulation development for toxicity studies and a potential application as a Src kinase inhibitor.

Introduction

This compound is a β-keto ester of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The 1,3-dicarbonyl functionality serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and as a key pharmacophore in enzyme inhibitors. As such, access to multi-gram quantities of this compound with high purity is essential for comprehensive preclinical evaluation, including toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) studies.

This application note details a robust and scalable synthetic route and provides the necessary protocols for researchers engaged in the early-stage development of drug candidates.

Scale-up Synthesis of this compound

The synthesis of this compound is achieved through a crossed Claisen condensation between 4'-fluoroacetophenone and diethyl oxalate, using sodium ethoxide as the base.[1] The following protocol has been optimized for a multi-gram scale production.

Materials and Equipment
Material/EquipmentSpecifications
4'-Fluoroacetophenone≥99% purity
Diethyl oxalate≥99% purity
Sodium ethoxide≥95% purity
Ethanol, anhydrous200 proof, <0.005% water
Toluene, anhydrous<50 ppm water
Hydrochloric acid (HCl)2M aqueous solution
Ethyl acetateACS grade
HexanesACS grade
10 L jacketed glass reactorEquipped with mechanical stirrer, thermocouple, and condenser
5 L separatory funnel
Rotary evaporator
Vacuum oven
Experimental Protocol: Scale-up Synthesis (100 g Scale)
  • Reactor Setup: Assemble the 10 L jacketed glass reactor and ensure it is clean, dry, and purged with nitrogen.

  • Base Preparation: Charge the reactor with 2.5 L of anhydrous toluene and 1.5 L of anhydrous ethanol.

  • Sodium Ethoxide Addition: Under a nitrogen atmosphere, carefully add 105 g (1.54 mol) of sodium ethoxide to the solvent mixture with moderate stirring.

  • Reactant Addition: In a separate flask, prepare a solution of 100 g (0.72 mol) of 4'-fluoroacetophenone and 127 g (0.87 mol) of diethyl oxalate in 500 mL of anhydrous toluene.

  • Reaction Initiation: Slowly add the reactant solution to the sodium ethoxide suspension in the reactor over a period of 2-3 hours, maintaining the internal temperature between 25-30 °C using a chiller connected to the reactor jacket. An exothermic reaction will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Cool the reaction mixture to 0-5 °C using the chiller. Slowly and carefully add 2 L of 2M aqueous HCl to quench the reaction. The pH of the aqueous layer should be between 2 and 3.

  • Work-up:

    • Transfer the mixture to a 5 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with 2 x 500 mL of ethyl acetate.

    • Combine all organic layers and wash with 2 x 1 L of brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification by Crystallization
  • Dissolution: Dissolve the crude oil in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a cold mixture of ethyl acetate/hexanes (1:4).

  • Drying: Dry the purified product in a vacuum oven at 40 °C to a constant weight.

Synthesis Data and Characterization
ParameterResult
Yield 120-140 g (70-82%)
Appearance Pale yellow crystalline solid
Melting Point 46-48 °C
¹H NMR (400 MHz, CDCl₃) δ 1.40 (t, 3H), 4.39 (q, 2H), 7.04 (s, 1H), 7.19 (t, 2H), 8.04 (dd, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 14.1, 63.5, 116.1, 116.4, 131.9, 132.0, 161.2, 164.5, 167.0, 184.2, 190.9
Purity (HPLC) >98%

Quality Control and Analytical Methods

Ensuring the purity and identity of the synthesized compound is critical for preclinical studies. The following analytical methods are recommended for quality control.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
MS Detector EI, scan range 40-400 amu

Preclinical Development Workflow

The availability of a scalable synthesis enables the progression of this compound into preclinical development.

Formulation Development for Preclinical Studies

Given the likely poor aqueous solubility of the compound, a suitable formulation is necessary for in vivo studies.

Protocol: Preparation of a Suspension Formulation for Oral Gavage

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in deionized water.

  • Compound Addition: Weigh the required amount of this compound and add it to the vehicle.

  • Homogenization: Homogenize the mixture using a suitable homogenizer until a uniform suspension is achieved.

  • Stability: Assess the physical stability of the suspension over the intended period of use.

In Vitro and In Vivo Preclinical Studies

A typical preclinical development path would involve the following studies:

  • In Vitro ADME:

    • Metabolic stability in liver microsomes (human, rat, mouse).

    • Plasma protein binding.

    • CYP450 inhibition.

  • In Vivo Pharmacokinetics (PK):

    • Determine key PK parameters (Cmax, Tmax, AUC, half-life) in two species (e.g., mouse and rat) following intravenous and oral administration.

  • Toxicology Studies (GLP-compliant):

    • Dose range-finding studies.

    • Acute toxicity studies.

    • Repeated-dose toxicity studies (e.g., 28-day study) in two species (rodent and non-rodent).

Potential Application: Src Kinase Inhibition

Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been reported as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[2] The overexpression and activation of Src are associated with poor prognosis in several human cancers.

Proposed Mechanism of Action

This compound may act as an ATP-competitive inhibitor of the Src kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cancer progression.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents 4'-Fluoroacetophenone & Diethyl Oxalate reaction Claisen Condensation reagents->reaction base Sodium Ethoxide in Toluene/Ethanol base->reaction quench Acidic Quench (2M HCl) reaction->quench workup Extraction & Drying quench->workup crude Crude Product workup->crude purification Crystallization (EtOAc/Hexanes) crude->purification product Pure Product (>98% Purity) purification->product

Caption: Workflow for the scale-up synthesis of this compound.

Preclinical Development Logic

Preclinical_Workflow cluster_synthesis CMC cluster_preclinical Preclinical Evaluation cluster_application Potential Application synthesis Scale-up Synthesis qc Quality Control synthesis->qc formulation Formulation Development qc->formulation invitro_adme In Vitro ADME qc->invitro_adme invitro_efficacy In Vitro Efficacy (e.g., Src Kinase Assay) qc->invitro_efficacy invivo_pk In Vivo PK formulation->invivo_pk toxicology GLP Toxicology formulation->toxicology invitro_adme->invivo_pk invivo_pk->toxicology invivo_pd In Vivo PD Models invitro_efficacy->invivo_pd

Caption: Logical workflow for the preclinical development of the target compound.

Src Kinase Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway in cancer.

References

Application Note & Protocol: High-Resolution NMR Analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the preparation of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate for high-resolution Nuclear Magnetic Resonance (NMR) analysis. This compound is a β-ketoester of significant interest in medicinal chemistry and organic synthesis. Its structural complexity, particularly the potential for keto-enol tautomerism, necessitates a meticulously planned sample preparation protocol to ensure the acquisition of high-quality, reproducible NMR data. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind each step, and provides troubleshooting insights grounded in established principles of analytical chemistry.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various heterocyclic compounds and has been explored for its potential biological activities. Accurate structural elucidation and purity assessment by NMR are critical for its application in drug development and chemical research. The primary analytical challenge with this and other β-dicarbonyl compounds is the existence of keto-enol tautomers in solution. The equilibrium between these forms is highly sensitive to the sample's environment, including the choice of solvent, sample concentration, and temperature. An improperly prepared sample can lead to broadened peaks, complex spectra, and erroneous interpretation. This application note provides a robust protocol to mitigate these challenges and obtain clear, interpretable NMR spectra.

Foundational Principles: Solvent and Standard Selection

The choice of a deuterated solvent is the most critical decision in the sample preparation workflow. The ideal solvent must not only fully dissolve the analyte but also be chemically inert to it. Furthermore, the solvent's polarity can significantly influence the keto-enol equilibrium.

Solvent Selection Rationale

For this compound, a non-polar aprotic solvent is generally preferred to minimize hydrogen bonding interactions that can complicate the spectra.

  • Chloroform-d (CDCl₃): This is often the first choice for many organic molecules due to its excellent dissolving power for a wide range of compounds and its relatively low cost. It is a non-polar, aprotic solvent that will likely favor the keto form.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent, DMSO-d₆ can be used if solubility in CDCl₃ is an issue. However, its high polarity may shift the keto-enol equilibrium towards the enol form. Its high boiling point also makes sample recovery difficult.

  • Acetone-d₆: Another polar, aprotic solvent that can be a good alternative to CDCl₃ and DMSO-d₆.

Internal Standard

An internal standard is essential for accurate chemical shift referencing.

  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for ¹H and ¹³C NMR. It is chemically inert, volatile (allowing for easy removal), and produces a single, sharp signal at 0.00 ppm, which does not overlap with most analyte signals.

Experimental Workflow

The following diagram outlines the key stages of the sample preparation process for this compound.

G cluster_prep Sample Preparation Workflow A 1. Analyte Weighing Accurately weigh 5-10 mg of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. B 2. Solvent Addition Add 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. A->B Dissolution C 3. Internal Standard Add 1-2 drops of TMS solution (1% in CDCl₃). B->C Referencing D 4. Dissolution Vortex the vial until the sample is completely dissolved. C->D Homogenization E 5. Transfer to NMR Tube Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube. D->E Loading F 6. Analysis Cap the NMR tube and insert it into the NMR spectrometer. E->F Data Acquisition

Figure 1: Step-by-step workflow for NMR sample preparation.

Detailed Protocol

This protocol is designed for the preparation of a single NMR sample.

Materials and Equipment
  • This compound (≥98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 1% v/v TMS

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Analytical balance (± 0.01 mg readability)

  • Glass vial with a cap (e.g., 2 mL capacity)

  • Vortex mixer

  • Pasteur pipette

Step-by-Step Procedure
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry glass vial. Record the exact mass. The optimal concentration may vary depending on the specific NMR experiment being performed (e.g., ¹³C NMR may require a more concentrated sample).

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of CDCl₃ (containing 1% TMS) to the vial.

  • Dissolution: Cap the vial and vortex the mixture for 30-60 seconds, or until the solid is completely dissolved. A clear, homogeneous solution should be obtained. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) may be attempted. However, be aware that temperature can affect the keto-enol equilibrium.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure that the filling height is sufficient for the NMR spectrometer's detection region (typically around 4-5 cm).

  • Final Checks: Cap the NMR tube securely. Before placing it in the spectrometer, visually inspect the sample for any undissolved particles or phase separation. The sample should be a single, clear liquid.

Data Interpretation Considerations: The Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol forms. This will be reflected in the NMR spectrum, which may show two distinct sets of signals for the two tautomers. The ratio of the tautomers can be influenced by the solvent, concentration, and temperature. When analyzing the spectrum, it is crucial to identify and assign the peaks for both forms to get a complete picture of the compound's structure in solution.

Troubleshooting

Problem Potential Cause Solution
Poorly resolved or broad peaks Sample concentration is too high or too low. Presence of paramagnetic impurities.Optimize the sample concentration. Ensure high-purity solvents and clean glassware are used.
Complex, overlapping signals Presence of both keto and enol tautomers.This is expected for this compound. Consider variable temperature NMR experiments to study the equilibrium.
No TMS signal Internal standard was not added or has evaporated.Prepare a fresh sample, ensuring the TMS-containing solvent is added correctly. Keep the solvent bottle tightly sealed when not in use.
Sample does not dissolve Insufficient solvent or poor solubility.Try a different deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Gentle sonication may also aid dissolution.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the preparation of this compound samples for high-resolution NMR analysis. By carefully selecting the appropriate solvent and internal standard, and by being mindful of the potential for keto-enol tautomerism, researchers can obtain high-quality NMR data that will enable accurate structural elucidation and purity assessment.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and stability are critical for the quality of the final active pharmaceutical ingredient. Therefore, a robust and reliable analytical method for its quantification and impurity profiling is essential. This application note details the development and protocol of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

The presence of a β-keto ester functionality in the molecule presents a potential challenge due to keto-enol tautomerism, which can lead to poor peak shapes in chromatography.[3] This method development focuses on mitigating this issue to achieve symmetric and reproducible peaks.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. Understanding these properties is crucial for selecting the appropriate chromatographic conditions.

PropertyValueSource
Molecular FormulaC12H11FO4PubChem[1]
Molecular Weight238.21 g/mol PubChem[1]
Predicted pKa6.00 ± 0.25ChemicalBook[2]
AppearanceLight yellow to yellow solidChemicalBook[2]

Experimental Protocols

This section provides a detailed methodology for the developed RP-HPLC method.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% v/v in water, HPLC grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The optimized chromatographic conditions are summarized in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 20 minutes

3. Gradient Elution Program

A gradient elution is employed to ensure the efficient separation of the main analyte from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
15.02080
15.16040
20.06040

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing this compound in methanol to a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides good separation and peak shape for this compound. The use of an acidic mobile phase (0.1% formic acid) helps to suppress the ionization of the analyte and minimize peak tailing that can arise from keto-enol tautomerism.[3] The selected C18 stationary phase offers appropriate hydrophobicity for the retention of this moderately polar compound.[4]

The detection wavelength of 265 nm was chosen based on the UV absorbance spectrum of the fluorophenyl chromophore, which is expected to provide good sensitivity. The conjugated system in the molecule contributes to its UV absorbance.[5]

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately. The results are summarized in Table 4.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) -~8.5 min
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 20008500
Repeatability of Peak Area (%RSD) ≤ 2.0% (n=6)0.8%

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 25430x + 1250

Visualizations

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow followed for the development of this HPLC method.

HPLC_Method_Development A Define Analytical Goal: Quantification of this compound B Analyte Characterization: - Physicochemical Properties (pKa, MW) - UV Spectrum A->B C Initial Method Scouting B->C D Column Selection: Reversed-Phase C18 C->D E Mobile Phase Selection: - Acetonitrile/Methanol - Acidified Water (Formic Acid) C->E F Detection Wavelength Selection: ~265 nm C->F G Method Optimization D->G E->G F->G H Gradient Optimization: - Adjust slope for better separation G->H I Flow Rate & Temperature: - 1.0 mL/min, 30°C G->I J Method Validation H->J I->J K System Suitability, Linearity, Precision, Accuracy J->K L Final HPLC Method K->L

Caption: Logical workflow for the HPLC method development process.

Chemical Structure of the Analyte

The structure of this compound is presented below.

Analyte_Structure cluster_0 This compound struct  F  | / \ |   |--C \ /   \ C     C==O |     | C     CH2 |     | \   //  C=C   |   C=O   |   C=O   |   O-CH2-CH3

Caption: Chemical structure of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The developed method is simple, rapid, and robust, making it suitable for routine quality control and research applications. The use of a standard C18 column and a common mobile phase composition ensures that the method can be easily implemented in most analytical laboratories. The presented data demonstrates the method's suitability for its intended purpose, providing a reliable tool for the analysis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound via the Claisen condensation of 4'-fluoroacetophenone and diethyl oxalate. This guide addresses the most frequent issues encountered during the experiment.

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture: Water can quench the sodium ethoxide base and hydrolyze the diethyl oxalate starting material.Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol to prepare the sodium ethoxide solution and ensure all reagents are stored under dry conditions.
Incorrect stoichiometry of the base: An insufficient amount of base will lead to an incomplete reaction. A full equivalent of the base is required to drive the reaction to completion by deprotonating the product.Use at least a stoichiometric equivalent of sodium ethoxide relative to the 4'-fluoroacetophenone.
Low reaction temperature: The reaction may be too slow at lower temperatures, leading to an incomplete reaction within the given timeframe.Consider increasing the reaction temperature. A gentle reflux can sometimes improve the reaction rate and yield.[1]
Inefficient stirring: Poor mixing can lead to localized concentrations of reactants and base, resulting in an incomplete reaction.Ensure vigorous and consistent stirring throughout the reaction.
Formation of Side Products Self-condensation of 4'-fluoroacetophenone: The acetophenone can react with itself in the presence of a strong base.Add the mixture of 4'-fluoroacetophenone and diethyl oxalate dropwise to the sodium ethoxide solution to maintain a low concentration of the enolizable ketone.
Hydrolysis of the ester product: The product can be hydrolyzed back to the corresponding carboxylic acid during the workup, especially in the presence of strong acid or base and water.Perform the acidic workup at a low temperature (e.g., in an ice bath) and extract the product promptly.
Difficulty in Product Purification Oily product that is difficult to crystallize: The crude product may contain impurities that inhibit crystallization.Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the eluent system for column chromatography by testing different solvent ratios with thin-layer chromatography (TLC) beforehand.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction. Sodium ethoxide is a very strong base and will readily react with any water present, rendering it ineffective for the desired condensation reaction.

Q2: Can I use a different base instead of sodium ethoxide?

A2: While other strong bases can be used for Claisen condensations, it is generally recommended to use the alkoxide that matches the ester group to avoid transesterification side reactions. Since the product is an ethyl ester, sodium ethoxide is the preferred base.

Q3: My reaction mixture turned dark brown. Is this normal?

A3: A color change to yellow or orange is expected. A very dark brown or black color may indicate the formation of significant side products or decomposition, potentially due to an excessively high reaction temperature or the presence of impurities in the starting materials.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.[1][2] The melting point can also be a useful indicator of purity.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[1]

Materials:

  • 4'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Dichloromethane

  • 1M Sulfuric acid

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal (10 mmol) to anhydrous ethanol (10 mL). Stir the mixture until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-fluoroacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise with stirring.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. After overnight stirring, heat the mixture at 80°C for 30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature and then acidify to pH 2 with 1M sulfuric acid. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield (Hypothetical Data)

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is based on general principles of Claisen condensations and provides a guide for optimization.

Parameter Condition A Yield (%) Condition B Yield (%) Observation
Temperature Room Temperature6580°C75Increasing temperature can improve yield, but may also increase side products if too high.
Base Stoichiometry (mol eq.) 0.8451.180A stoichiometric amount of base is crucial for high conversion.
Reaction Time (hours) 6601878Longer reaction times generally lead to higher yields, up to a certain point.
Solvent Condition Anhydrous Ethanol82Ethanol with 1% Water35The presence of water significantly reduces the product yield.

Visualizations

Diagram 1: General Workflow for the Synthesis

G Synthesis Workflow prep_base Prepare Sodium Ethoxide reaction Claisen Condensation prep_base->reaction workup Acidic Workup and Extraction reaction->workup purification Purification by Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture check_base Check Base Stoichiometry? check_moisture->check_base No re_dry Thoroughly Dry Glassware and Use Anhydrous Reagents check_moisture->re_dry Yes check_temp Check Reaction Temperature? check_base->check_temp No adjust_base Use at Least 1 Molar Equivalent of Base check_base->adjust_base Yes check_stirring Check Stirring Efficiency? check_temp->check_stirring No adjust_temp Increase Reaction Temperature check_temp->adjust_temp Yes improve_stirring Ensure Vigorous Stirring check_stirring->improve_stirring Yes end Improved Yield re_dry->end adjust_base->end adjust_temp->end improve_stirring->end

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Troubleshooting common issues in the synthesis of dioxobutanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dioxobutanoates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield in my Claisen condensation reaction to synthesize ethyl 2,4-dioxobutanoate. What are the potential causes and how can I improve it?

A1: Low yields in the Claisen condensation for dioxobutanoate synthesis are a common issue and can stem from several factors. Here’s a systematic guide to troubleshooting:

  • Moisture Contamination: The presence of water is detrimental as it will consume the strong base (e.g., sodium ethoxide) and can hydrolyze the ester starting materials and product.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is crucial that the alcohol used to prepare the alkoxide base is absolute (anhydrous).[1]

  • Improper Base Stoichiometry or Activity: A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the product, a β-keto ester, which is more acidic than the starting ester.[2][3]

    • Solution: Use at least one full equivalent of a freshly prepared, active base like sodium ethoxide. The use of stronger bases like sodium amide or sodium hydride can sometimes increase the yield.

  • Suboptimal Reaction Temperature and Time: The reaction is often exothermic and may require initial cooling.[4] Insufficient or excessive reaction time can also lead to incomplete conversion or side product formation.

    • Solution: Monitor the reaction temperature, especially during the initial addition of reagents. Optimize the reaction time by tracking the consumption of starting materials using Thin Layer Chromatography (TLC).

  • Self-Condensation of the Starting Ester: If the starting ester (e.g., ethyl acetate) can enolize, it can react with itself, leading to byproducts and reduced yield of the desired dioxobutanoate.

    • Solution: To favor the desired crossed Claisen condensation, use a starting ester that cannot enolize, such as diethyl oxalate or ethyl benzoate, as one of the reaction partners.[5][6][7] When using two different esters that can both enolize, a more controlled approach using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for selective enolate formation can be employed.[2]

Q2: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate. What are the likely side reactions?

A2: The formation of a complex mixture of products is often due to competing side reactions. The primary culprits include:

  • Aldol Condensation: If one of your starting materials is a ketone, or if an aldehyde is present as an impurity, aldol condensation can occur, leading to a variety of byproducts.[1]

    • Solution: Ensure the purity of your starting materials. Using a non-enolizable carbonyl compound as one of the reactants can prevent unwanted aldol reactions.[1]

  • Self-Condensation: As mentioned in Q1, esters with α-hydrogens can undergo self-condensation. For instance, the self-condensation of ethyl acetate can compete with its reaction with diethyl oxalate.[8]

    • Solution: Careful control of reaction conditions and stoichiometry is key. A mixed Claisen reaction is most successful when one of the esters cannot form an enolate.[5][6][7]

  • Product Decomposition: Dioxobutanoates, being β-keto esters, can be unstable under certain conditions. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition.[1]

    • Solution: Maintain careful control over reaction temperature and work up the reaction in a timely manner.[1]

Q3: I am struggling with the purification of my dioxobutanoate product. What are the best practices?

A3: Purification of dioxobutanoates can be challenging due to their polarity and potential instability. Here are some recommended techniques:

  • Acid-Base Workup: After the reaction, a careful acidic workup is necessary to neutralize the base and protonate the enolate of the product.

    • Procedure: Cool the reaction mixture and slowly add a dilute acid (e.g., HCl or H₂SO₄) until the pH is acidic. This will protonate the product, allowing it to be extracted into an organic solvent.

  • Extraction: Liquid-liquid extraction is the primary method for isolating the crude product.

    • Procedure: After acidification, extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Distillation: For liquid dioxobutanoates, vacuum distillation is an effective purification method.[9]

    • Consideration: Due to the thermal sensitivity of some dioxobutanoates, distillation should be performed under reduced pressure to lower the boiling point and minimize decomposition.

  • Column Chromatography: For solid or high-boiling liquid products, silica gel column chromatography can be used.

    • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the specific dioxobutanoate.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an excellent method for achieving high purity.[4]

Q4: My final product seems to be degrading over time, showing the formation of a ketone. What is happening and how can I prevent it?

A4: The degradation you are observing is likely due to hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[10][11][12][13] This is a common reaction for β-keto esters and their corresponding acids, especially when heated or under acidic/basic conditions.[10][14]

  • Mechanism: The ester is first hydrolyzed to a β-keto carboxylic acid. This acid is unstable and readily loses carbon dioxide upon gentle heating to form an enol, which then tautomerizes to the more stable ketone.[11][12][14]

  • Prevention and Mitigation:

    • Storage: Store the purified dioxobutanoate in a cool, dry, and inert atmosphere to minimize exposure to moisture and acidic or basic contaminants.

    • Careful Handling: During workup and purification, avoid prolonged exposure to strong acids or bases and high temperatures.

    • pH Control: Ensure that the final product is stored under neutral conditions.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Ethyl 2,4-Dioxobutanoate via Claisen Condensation.

ParameterCondition 1Condition 2Notes
Base Used Sodium Ethoxide (in situ)Sodium Ethoxide (in situ)Freshly prepared base is crucial for high yields.[4]
Molar Ratio (Ketone:Ester:Base) 1 : 1 : 1.081 : 1.2 : 1.7A stoichiometric amount of base is necessary.[4]
Solvent Absolute EthanolAbsolute Ethanol / Diethyl EtherAnhydrous conditions are critical to prevent side reactions.[4]
Reaction Temperature 40 °C (initial exotherm)Room TemperatureThe reaction can be exothermic.[4]
Reaction Time 3-4 hoursOvernightMonitor by TLC for completion.[4]
Typical Yield 61–66%41%Yields can vary based on substrate and conditions.[4]

Experimental Protocols

Detailed Methodology for the Synthesis of Ethyl 4-phenyl-2,4-dioxobutanoate

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Materials:

  • Substituted Acetophenone (e.g., Acetophenone)

  • Diethyl oxalate

  • Sodium metal

  • Absolute (Anhydrous) Ethanol

  • Dichloromethane

  • Dilute Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is essential. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reactants: Prepare a mixture of the acetophenone and diethyl oxalate. Add this mixture dropwise to the stirred solution of sodium ethoxide over a period of 30-60 minutes, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.

  • Heating: After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute sulfuric acid to a pH of approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base prep_reactants Mix Acetophenone & Diethyl Oxalate start->prep_reactants add_reactants Add Reactant Mixture to Base (0°C) prep_base->add_reactants prep_reactants->add_reactants stir_overnight Stir Overnight (Room Temp) add_reactants->stir_overnight heat_reaction Heat to 80°C (30 min) stir_overnight->heat_reaction acidify Acidify with dilute H₂SO₄ heat_reaction->acidify extract Extract with Dichloromethane acidify->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of ethyl 4-aryl-2,4-dioxobutanoates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Complex Mixture moisture Moisture Present? issue->moisture base_issue Incorrect Base Stoichiometry/Activity? issue->base_issue side_reactions Side Reactions (Self/Aldol Condensation)? issue->side_reactions temp_time Suboptimal Temp/Time? issue->temp_time dry_glassware Use Anhydrous Reagents & Solvents moisture->dry_glassware Yes fresh_base Use Fresh, Stoichiometric Amount of Base base_issue->fresh_base Yes control_reactants Use Non-enolizable Reactant / Purify Starting Materials side_reactions->control_reactants Yes optimize Monitor with TLC & Optimize Conditions temp_time->optimize Yes dry_glassware->issue Re-evaluate fresh_base->issue Re-evaluate control_reactants->issue Re-evaluate optimize->issue Re-evaluate

Caption: Troubleshooting decision tree for dioxobutanoate synthesis.

References

Optimization of reaction conditions for Claisen condensation to form Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization and troubleshooting of the Claisen condensation reaction to synthesize Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Claisen condensation to form this compound?

A1: The synthesis involves a crossed Claisen condensation between ethyl 4-fluorobenzoate and ethyl acetate, typically mediated by a strong base. Diethyl oxalate can also be reacted with 4-fluoroacetophenone. The latter is often preferred as diethyl oxalate cannot self-condense, leading to a cleaner reaction.[1][2]

Q2: Why is a full equivalent of base required for the Claisen condensation?

A2: A stoichiometric amount of a strong base is necessary to drive the reaction to completion. The resulting β-keto ester is more acidic than the starting materials, and its deprotonation by the base shifts the equilibrium towards the product.[3][4]

Q3: What are the most critical parameters to control for a successful reaction?

A3: The most critical parameters include the choice and stoichiometry of the base, the absence of moisture, reaction temperature, and the purity of the starting materials.[3]

Q4: Can I use a different base other than sodium ethoxide?

A4: While sodium ethoxide is commonly used, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed. The choice of base can significantly impact the reaction yield and should be selected carefully based on the specific ester used to avoid side reactions like transesterification.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require reflux conditions.[3]
Presence of moisture in reagents or solvent.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
Inappropriate base selection or insufficient amount of base.Use a strong, non-nucleophilic base like sodium hydride or LDA. If using an alkoxide, ensure it matches the alcohol portion of the ester to prevent transesterification. A full equivalent of the base is crucial.[3]
Self-condensation of the enolizable ester (e.g., ethyl acetate).Slowly add the enolizable ester to the reaction mixture containing the base and the non-enolizable ester (e.g., diethyl oxalate). This keeps the concentration of the enolizable ester low and minimizes self-condensation.
Formation of Multiple Byproducts Self-condensation of the starting ketone or ester.Slowly add the enolizable ketone or ester to the reaction mixture. Using a milder base or lowering the reaction temperature can also help.
Hydrolysis of the ester starting material or product.Ensure anhydrous conditions. During workup, avoid prolonged exposure to strong aqueous acids or bases.[3]
Transesterification if using an alkoxide base that doesn't match the ester.Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters).[6]
Product Decomposition The reaction temperature is too high.Optimize the reaction temperature. A lower temperature may be necessary to prevent the decomposition of the β-keto ester product.[3]
The product is unstable under the work-up conditions.Perform a rapid and careful work-up, avoiding prolonged contact with strong acids or bases.[3]
Difficulty in Product Isolation/Purification The product is an oil and does not crystallize.Try different solvent systems for recrystallization. A mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) can be effective. Seeding the solution with a small crystal of the pure product may induce crystallization.
Co-elution of impurities during column chromatography.Optimize the solvent system for chromatography using TLC. A less polar eluent may be required to achieve better separation.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected trends based on literature for similar Claisen condensations.[3][7]

Parameter Condition Effect on Yield Rationale
Base Sodium Ethoxide (NaOEt)Moderate to GoodStandard base for Claisen condensations with ethyl esters.[8]
Sodium Hydride (NaH)Good to ExcellentA stronger, non-nucleophilic base that can lead to higher yields by irreversibly forming the enolate.
Solvent EthanolModerateThe traditional solvent for reactions with sodium ethoxide. However, the reaction can be slow.[7]
Tetrahydrofuran (THF)Good to ExcellentAn aprotic solvent that can significantly reduce reaction times and improve yields, especially when used with bases like NaH.[7]
Temperature Room TemperatureModerateA safe starting point, but the reaction may be slow and incomplete.[7]
RefluxGoodIncreased temperature can drive the reaction to completion but may also lead to side products if not carefully controlled.[3]
Reactant Ratio (Base:Ester) 1:1OptimalA stoichiometric amount of base is required to deprotonate the product and drive the reaction to completion.[4]
Reaction Time 2-4 hoursVariableOptimal reaction time should be determined by monitoring the reaction progress by TLC.
10-20 hoursPotentially LowerLonger reaction times, especially at higher temperatures, can lead to product decomposition or side reactions.[7]

Experimental Protocols

Protocol 1: Claisen Condensation of 4-Fluoroacetophenone with Diethyl Oxalate using Sodium Ethoxide in Ethanol

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Materials:

  • 4-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Dichloromethane

  • 1M Hydrochloric acid or Sulfuric acid

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add freshly cut sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere. Stir the mixture until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Reactants: To the cooled solution, add a mixture of 4-fluoroacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 1M HCl or H₂SO₄.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Optimized Claisen Condensation using Sodium Hydride in Tetrahydrofuran (THF)

This protocol is based on the principle of using a stronger base in an aprotic solvent to improve reaction efficiency.[7]

Materials:

  • 4-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes (for washing NaH)

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, wash the sodium hydride (1.1 eq.) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Reaction Setup: Add anhydrous THF to the flask containing the washed sodium hydride and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of 4-fluoroacetophenone (1.0 eq.) in anhydrous THF to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the resulting enolate solution back to 0 °C and add diethyl oxalate (1.2 eq.) dropwise.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing, Drying, and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_base Prepare Base (e.g., NaOEt or NaH) add_ester Slowly Add Enolizable Ester prep_base->add_ester prep_reagents Prepare Anhydrous Reactants & Solvent prep_reagents->add_ester react Stir at Controlled Temperature add_ester->react monitor Monitor by TLC react->monitor quench Quench with Aqueous Acid monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Claisen condensation.

troubleshooting_logic cluster_conditions Condition Optimization cluster_reagents Reagent Issues cluster_byproducts Byproduct Analysis start Low Yield or No Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_byproducts Analyze for Byproducts start->check_byproducts temp_time Optimize Temperature & Time check_conditions->temp_time base_solvent Re-evaluate Base & Solvent check_conditions->base_solvent moisture Ensure Anhydrous Conditions check_reagents->moisture purity Purify Starting Materials check_reagents->purity self_condensation Address Self-Condensation check_byproducts->self_condensation hydrolysis Minimize Water Exposure check_byproducts->hydrolysis solution Implement Corrective Actions & Rerun Experiment temp_time->solution base_solvent->solution moisture->solution purity->solution self_condensation->solution hydrolysis->solution

Caption: Troubleshooting logic for low-yield Claisen condensation.

References

Technical Support Center: Purification of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The primary synthesis route for this compound is a Claisen condensation reaction between 4-fluoroacetophenone and diethyl oxalate.[1] Based on this synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 4-fluoroacetophenone and diethyl oxalate.

  • Self-Condensation Product of 4-fluoroacetophenone: This can occur as a side reaction where the enolate of 4-fluoroacetophenone reacts with another molecule of itself.

  • Hydrolysis Product: Partial hydrolysis of the ester group can lead to the formation of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.

  • Residual Base: Traces of the base used in the condensation (e.g., sodium ethoxide).

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most common and effective purification methods for this compound are recrystallization and column chromatography. Recrystallization from ethanol has been reported to yield pure product.[1] Column chromatography offers an alternative for separating impurities with similar polarities.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the crude product is already relatively clean. It is particularly effective at removing highly polar or non-polar impurities.

  • Column chromatography is more suitable for complex mixtures containing impurities with polarities similar to the product. It offers a higher degree of separation but is generally more time-consuming and requires more solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Recommended Solution
Product oils out instead of crystallizing. The solvent is too non-polar, or the cooling process is too rapid. Impurities may also be depressing the melting point.- Try a more polar solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). - Ensure slow cooling to allow for crystal lattice formation. - Seeding the solution with a small crystal of pure product can induce crystallization.
Low recovery of purified product. The product has significant solubility in the cold recrystallization solvent. Too much solvent was used.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Consider a different solvent in which the product has lower solubility at cold temperatures.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. The impurity may have co-crystallized with the product.- Perform a second recrystallization with a different solvent system. - If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of the product from an impurity (co-elution). The eluent system does not have the optimal polarity to resolve the compounds.- Optimize the eluent system using thin-layer chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Consider using a shallower solvent gradient during elution.
Product is degrading on the silica gel column. The silica gel is acidic and may be causing hydrolysis of the ester or other side reactions.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% in the eluent). - Run the column quickly to minimize the contact time of the compound with the stationary phase.
Product streaks or bands broadly on the column. The compound is too polar for the eluent system, or there is an issue with keto-enol tautomerism on the column.- Increase the polarity of the eluent. - Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve peak shape. - As mentioned above, deactivating the silica gel can also help.

Data Presentation

The following table provides a representative comparison of the expected outcomes from the purification of a crude sample of this compound using recrystallization and column chromatography. These values are based on typical results for similar compounds found in the literature.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldSolvent Consumption
Recrystallization ~85%>98%70-85%Low to Moderate
Column Chromatography ~85%>99%60-75%High

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain an NMR spectrum to confirm the purity of the final product. A sharp melting point close to the literature value (46-48 °C) is indicative of high purity.[1]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying and Analysis: Dry the purified product under vacuum and confirm its purity by melting point and NMR spectroscopy.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) purity_check Assess Purity (e.g., TLC, NMR) start->purity_check high_purity High Purity? (>85%) purity_check->high_purity recrystallization Recrystallization (e.g., from Ethanol) high_purity->recrystallization Yes column_chrom Column Chromatography (e.g., Hexane:EtOAc) high_purity->column_chrom No recryst_issue Recrystallization Issues? recrystallization->recryst_issue col_chrom_issue Column Issues? column_chrom->col_chrom_issue pure_product Pure Product recryst_issue->pure_product No oiling_out Oiling Out recryst_issue->oiling_out Yes low_recovery Low Recovery recryst_issue->low_recovery Yes still_impure_recryst Still Impure recryst_issue->still_impure_recryst Yes oiling_out->column_chrom low_recovery->recrystallization Re-optimize solvent/temp still_impure_recryst->column_chrom col_chrom_issue->pure_product No co_elution Co-elution col_chrom_issue->co_elution Yes degradation Degradation on Column col_chrom_issue->degradation Yes streaking Streaking/Broad Bands col_chrom_issue->streaking Yes co_elution->column_chrom Optimize eluent degradation->column_chrom Deactivate silica streaking->column_chrom Adjust eluent polarity

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Synthesis_and_Impurity_Pathway acetophenone 4-Fluoroacetophenone reaction Claisen Condensation acetophenone->reaction oxalate Diethyl Oxalate oxalate->reaction base Base (e.g., NaOEt) base->reaction product Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate reaction->product self_condensation Self-condensation Product reaction->self_condensation Side Reaction unreacted_ketone Unreacted 4-Fluoroacetophenone reaction->unreacted_ketone Incomplete Reaction unreacted_oxalate Unreacted Diethyl Oxalate reaction->unreacted_oxalate Incomplete Reaction hydrolysis Hydrolysis Product (Carboxylic Acid) product->hydrolysis Impurity Formation (e.g., on silica)

Caption: Signaling pathway of the synthesis of this compound and the formation of common impurities.

References

Preventing degradation of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Visible Changes in Appearance (e.g., color change, clumping)

  • Question: My this compound powder, which was initially a light yellow solid, has darkened or started to clump together. What could be the cause, and how can I prevent this?

  • Answer: Visible changes such as color darkening or clumping are often indicators of chemical degradation or moisture absorption. The primary degradation pathway for β-keto esters like this compound is hydrolysis, which can be catalyzed by moisture and accelerated by elevated temperatures and light exposure. Clumping is a direct result of moisture absorption by the solid material.[1][2] To mitigate this, it is crucial to store the compound under recommended conditions.

    • Recommended Storage: Store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize exposure to moisture and oxygen.[3]

    • Troubleshooting: If you observe these changes, it is advisable to re-analyze the material for purity before use. For future storage, ensure the container is properly sealed and consider using a desiccator to further reduce humidity.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results when using different batches or older stock of this compound. Could this be due to degradation?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded starting material. The degradation of this compound leads to the formation of impurities, primarily 4-(4-fluorophenyl)-2,4-dioxobutanoic acid and subsequently 1-(4-fluorophenyl)ethan-1-one through decarboxylation. These impurities will lower the effective concentration of the desired compound and may interfere with your reaction, leading to lower yields, unexpected side products, and overall poor reproducibility.

    • Recommendation: Always use freshly opened or properly stored material for sensitive applications. It is good laboratory practice to qualify your starting materials, especially if they have been stored for an extended period. A quick purity check using HPLC or NMR can confirm the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway involves two main steps:

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming 4-(4-fluorophenyl)-2,4-dioxobutanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

  • Decarboxylation: The resulting β-keto acid is unstable and can readily lose carbon dioxide (CO2), especially when gently heated, to form 1-(4-fluorophenyl)ethan-1-one.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: 2-8°C.[3]

  • Atmosphere: Under an inert gas such as nitrogen or argon.[3]

  • Container: A tightly sealed, opaque container to protect from light and moisture.

  • Humidity: Store in a dry environment. The use of a desiccator is recommended.

Q3: How can I monitor the stability of my stored this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the purity of the compound and detect the formation of degradation products over time. Thin Layer Chromatography (TLC) can also be used for a quick qualitative check.

Q4: Are there any stabilizers I can add to prevent degradation?

A4: While the best approach is proper storage, for solutions, the addition of certain stabilizers can be considered, though their compatibility with your specific application must be verified.

  • Antioxidants: To prevent oxidative degradation, especially if the compound is dissolved in a solvent prone to peroxide formation.

  • Chelating Agents: To complex with any trace metal ions that could catalyze degradation.

Data Presentation

The following table summarizes illustrative quantitative data from a forced degradation study on a similar aromatic β-keto ester, demonstrating the impact of various stress conditions on the purity of the compound over time.

Stress ConditionTime (days)Purity (%) of this compoundMajor Degradant (%) [4-(4-fluorophenyl)-2,4-dioxobutanoic acid]Minor Degradant (%) [1-(4-fluorophenyl)ethan-1-one]
Control (2-8°C, Inert Gas) 099.8< 0.1< 0.1
3099.70.1< 0.1
9099.50.30.1
Elevated Temperature (40°C) 795.23.51.1
1490.87.11.9
High Humidity (25°C, 75% RH) 797.12.50.3
1494.54.80.6
Acidic (0.1 M HCl, 25°C) 185.312.81.7
Basic (0.1 M NaOH, 25°C) 178.918.22.6
Photostability (ICH Q1B) 798.61.00.2

Note: This data is illustrative and based on typical degradation profiles of aromatic β-keto esters. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Degradation_Pathway A This compound B 4-(4-fluorophenyl)-2,4-dioxobutanoic acid (β-Keto Acid Intermediate) A->B Hydrolysis (+H2O) C 1-(4-fluorophenyl)ethan-1-one B->C Decarboxylation (-CO2)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis A This compound (Initial Sample, t=0) B Stored Sample (t=x) A->B Time C Sample Preparation (Dissolve in Mobile Phase) B->C D HPLC Analysis C->D E Data Evaluation (Purity & Degradant Profiling) D->E

Caption: Workflow for monitoring the stability of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex nuclear magnetic resonance (NMR) spectra of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The inherent keto-enol tautomerism of this β-dicarbonyl compound results in a dynamic equilibrium in solution, leading to spectra that can be challenging to analyze.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample so complex?

A1: The complexity arises because this compound, like many β-dicarbonyl compounds, exists as a mixture of tautomers in solution: a diketo form and at least one enol form. This equilibrium is typically slow on the NMR timescale, meaning that separate, distinct signals appear for the protons in each tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomeric equilibrium.

Q2: How can I assign the peaks in the ¹H NMR spectrum to the specific keto and enol tautomers?

A2: Peak assignment is based on characteristic chemical shifts for protons in different electronic environments. The enol form possesses unique vinylic (=CH) and hydroxyl (-OH) protons that are absent in the keto form, which in turn has a characteristic methylene (-CH₂) group. The table below summarizes the expected chemical shifts.

Table 1: Characteristic ¹H NMR Chemical Shifts for Tautomers

TautomerProton GroupExpected Chemical Shift (δ, ppm)Typical MultiplicityNotes
Keto Methylene (-C(O)CH₂ C(O)-)3.5 - 4.5Singlet (s)Key signal for identifying and quantifying the keto form.[1]
Ethyl (-OCH₂ CH₃)4.1 - 4.2Quartet (q)
Ethyl (-OCH₂CH₃ )1.2 - 1.3Triplet (t)
Aromatic (Ar-H)7.0 - 8.2Multiplet (m)Pattern depends on substitution.
Enol Vinylic (=CH -)5.5 - 7.0Singlet (s)Unambiguous signal for the enol form.[1]
Enolic Hydroxyl (-OH )12.0 - 15.0Broad Singlet (br s)Very downfield due to strong intramolecular H-bonding. Can be confirmed by D₂O exchange.
Ethyl (-OCH₂ CH₃)4.2 - 4.4Quartet (q)Slightly different shift compared to the keto form.
Ethyl (-OCH₂CH₃ )1.3 - 1.4Triplet (t)Slightly different shift compared to the keto form.
Aromatic (Ar-H)7.0 - 8.2Multiplet (m)May have slightly different shifts from the keto form.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Q3: How do I calculate the percentage and equilibrium constant (Keq) of the keto and enol tautomers?

A3: The ratio of tautomers is determined by integrating the characteristic signals for each form in the ¹H NMR spectrum. The most reliable signals to use are the keto methylene singlet (-CH₂) and the enol vinylic singlet (=CH).

  • Integrate: Measure the integral area of the keto methylene peak (I_keto) and the enol vinylic peak (I_enol).

  • Normalize: The keto methylene signal represents two protons, while the enol vinylic signal represents one. You must normalize the keto integral by dividing it by two.

  • Calculate Percentage:

    • % Enol = [ I_enol / ( (I_keto / 2) + I_enol ) ] * 100

    • % Keto = [ (I_keto / 2) / ( (I_keto / 2) + I_enol ) ] * 100

  • Calculate Equilibrium Constant (Keq):

    • Keq = [Enol] / [Keto] = I_enol / (I_keto / 2)

Q4: My observed keto-enol ratio is different from a previous experiment. What factors could cause this discrepancy?

A4: The position of the tautomeric equilibrium is highly sensitive to environmental conditions. Any variation in these parameters between experiments can lead to different keto-enol ratios.

Table 2: Influence of Experimental Conditions on Tautomeric Equilibrium

ConditionGeneral Effect on EquilibriumRationale
Solvent Polarity Increasing polarity (e.g., from CDCl₃ to DMSO-d₆) generally favors the keto form.[1]The keto tautomer is typically more polar than the enol tautomer. Polar solvents stabilize the more polar species.[1]
Solvent H-Bonding Protic solvents or those that are strong H-bond acceptors (like DMSO-d₆) can disrupt the intramolecular H-bond of the enol, shifting the equilibrium toward the keto form.The stability of the enol form is largely derived from its intramolecular hydrogen bond. Solvents that interfere with this bond reduce the stability of the enol.
Temperature Increasing the temperature generally favors the keto form.The conversion from enol to keto is often enthalpically favored.
Concentration Higher concentrations can sometimes favor the enol form if intermolecular hydrogen bonding leads to dimer formation.[1]This effect is generally less pronounced than solvent or temperature effects.
pH (in aqueous media) The equilibrium is highly pH-dependent due to the acidic nature of the protons. Ionization at higher pH values leads to the formation of an enolate, which is a different species altogether.At low pH, the molecular keto-enol equilibrium is observed. At higher pH, deprotonation occurs.

Troubleshooting Guides

Problem: My spectrum has very broad peaks.
  • Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. Ensure the sample volume is correct (typically 0.6-0.7 mL for a 5 mm tube) and the tube is positioned correctly.

  • Possible Cause 2: High Sample Concentration. Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening.

    • Solution: Prepare a more dilute sample (e.g., ~0.05 M or 10-20 mg in 0.6 mL of solvent).[1]

  • Possible Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite can sometimes help.

Problem: Key signals are overlapping, making integration difficult.
  • Possible Cause 1: Insufficient Spectrometer Field Strength. Lower field instruments may not provide enough signal dispersion.

    • Solution: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater).

  • Possible Cause 2: Solvent Choice. The chemical shifts of signals are solvent-dependent.

    • Solution: Change the deuterated solvent. For example, switching from CDCl₃ to Benzene-d₆ or Acetone-d₆ can significantly alter chemical shifts and may resolve overlapping peaks.

Problem: I'm not sure if a broad downfield peak is my enolic -OH or an impurity.
  • Possible Cause: The peak is the enolic -OH, but it could also be a carboxylic acid impurity or water in certain solvents.

    • Solution: D₂O Exchange. Add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. If the peak diminishes or disappears, it is a labile proton, confirming its identity as the enolic -OH (or another exchangeable proton like water or an acid).

Problem: My calculated keto-enol ratio seems inaccurate or non-reproducible.
  • Possible Cause 1: Insufficient Relaxation Delay (d1). If the delay between pulses is too short, protons that relax slowly (like those in the enol form) will not fully return to equilibrium, leading to their signals being underrepresented in the integrated area.

    • Solution: Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A safe starting point for quantitative work is a d1 of 10-30 seconds.

  • Possible Cause 2: Poor Phasing or Baseline Correction. An uneven baseline or incorrect phasing will lead to significant errors in integration.

    • Solution: Carefully and manually phase the spectrum to achieve a pure absorption lineshape. Apply a polynomial baseline correction across the entire spectrum, paying special attention to the regions around the peaks being integrated.

troubleshooting start Inaccurate Integration of Keto/Enol Signals q1 Is the baseline flat across the spectrum? start->q1 a1 Apply polynomial baseline correction. q1->a1 No q2 Are all peaks correctly phased (pure absorption)? q1->q2 Yes a1->q2 a2 Manually re-phase the spectrum. q2->a2 No q3 Was the relaxation delay (d1) sufficiently long (e.g., >10s)? q2->q3 Yes a2->q3 a3 Re-acquire spectrum with a longer d1. q3->a3 No end_node Integration is now reliable. Calculate Keq. q3->end_node Yes a3->end_node

Caption: Troubleshooting workflow for inaccurate NMR integration.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible data for tautomeric systems.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6–0.7 mL of the desired high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure the solvent is from a fresh bottle to minimize water content.

  • Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Equilibration: Cap the tube and allow it to sit at a constant temperature for at least 60 minutes before analysis to ensure the tautomeric equilibrium has been reached.[1]

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape using the deuterium signal from the solvent for locking.

  • ¹H NMR Spectrum Acquisition:

    • Spectral Width: Set a wide spectral width, typically from 0 to 16 ppm, to ensure all signals, especially the downfield enolic proton, are captured.

    • Pulse Angle: Use a 30° or 45° pulse angle for routine spectra. For quantitative analysis, a 90° pulse is used, but it requires a longer relaxation delay.

    • Relaxation Delay (d1): For accurate quantification, a long relaxation delay is crucial. A value of at least 10 seconds is recommended to allow for full relaxation of all protons.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum carefully to obtain pure absorption signals for all peaks. Apply an automatic or, preferably, a manual polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Integration: Define the integral regions for the characteristic keto (-CH₂) and enol (=CH) signals. Calibrate the integrals and use the values to calculate the tautomer ratio as described in FAQ 3.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate for >60 min transfer->equilibrate lock Lock, Tune, Shim equilibrate->lock setup Set Parameters (SW, d1, Scans) lock->setup acquire Acquire Spectrum setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Key Signals (Keto -CH₂, Enol =CH) process->integrate calculate Calculate Tautomer Ratio and Keq integrate->calculate

Caption: Standard experimental workflow for NMR analysis.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Troubleshooting Guide

Issue: Precipitate Formation or Cloudiness Observed in Aqueous Buffer

When preparing solutions of this compound in aqueous buffers, you may encounter precipitation or cloudiness, indicating poor solubility. This can significantly impact experimental results by reducing the effective concentration of the compound.

dot

cluster_0 Troubleshooting Workflow Start Precipitate Observed Assess_pH Assess pH Compatibility Start->Assess_pH Initial Check Use_Cosolvent Introduce Co-solvent Assess_pH->Use_Cosolvent If pH adjustment is insufficient End Clear Solution Assess_pH->End If successful Employ_Surfactant Add Surfactant Use_Cosolvent->Employ_Surfactant If co-solvent causes issues Use_Cosolvent->End If successful Utilize_Cyclodextrin Use Cyclodextrin Employ_Surfactant->Utilize_Cyclodextrin Alternative Approach Employ_Surfactant->End If successful Particle_Size Consider Particle Size Reduction Utilize_Cyclodextrin->Particle_Size For solid formulations Utilize_Cyclodextrin->End If successful Particle_Size->End

Caption: Troubleshooting workflow for addressing precipitation.

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: The molecular structure of this compound, with its aromatic ring and ester functional groups, contributes to its hydrophobicity and thus poor solubility in water.

    • Solution: Employ solubilization techniques as detailed in the FAQs below, such as the use of co-solvents, surfactants, or cyclodextrins.

  • Incorrect pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the aqueous medium.[1]

    • Solution: Although this compound is not strongly ionizable, the pH of the buffer can influence its stability and solubility. It is recommended to test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to determine the optimal pH for solubility and stability for your specific experiment.

  • Compound Concentration Exceeds its Solubility Limit: You may be attempting to dissolve the compound at a concentration that is too high for the chosen aqueous buffer.

    • Solution: Determine the approximate solubility of the compound in your buffer system. This can be done by preparing a saturated solution, centrifuging to remove undissolved solid, and then measuring the concentration of the supernatant.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

Understanding the basic properties of the compound is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C12H11FO4PubChem
Molecular Weight 238.21 g/mol PubChem
Appearance Light yellow to yellow solidChemicalBook
Predicted pKa 6.00 ± 0.25ChemicalBook
Q2: What are the recommended initial steps to improve the solubility of this compound in aqueous buffers?

For initial attempts to improve solubility, a systematic approach is recommended.

dot

Start Poorly Soluble Compound Step1 Step 1: Prepare Stock Solution in Organic Solvent (e.g., DMSO) Start->Step1 Step2 Step 2: Dilute Stock Solution into Aqueous Buffer Step1->Step2 Step3 Step 3: Observe for Precipitation Step2->Step3 Success Homogeneous Solution Step3->Success No Precipitate Failure Precipitation Occurs Step3->Failure Precipitate Troubleshoot Proceed to Advanced Solubilization Techniques Failure->Troubleshoot

Caption: Initial steps for dissolving the compound.

A common starting point is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.

  • Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Add the stock solution dropwise to the vigorously stirring aqueous buffer.

  • Ensure the final concentration of the organic solvent is low (typically <1% v/v) to minimize its potential effects on the biological system.

If precipitation still occurs, more advanced techniques are necessary.

Q3: Which co-solvents can be used to increase the solubility, and what are the recommended concentrations?

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1][2]

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 1-5%Commonly used, but can have effects on cell-based assays at higher concentrations.
Ethanol 1-10%A less toxic alternative to DMSO for some applications.
Polyethylene Glycol 400 (PEG 400) 5-20%A non-ionic polymer, often used in pharmaceutical formulations.
Propylene Glycol 5-20%Another commonly used excipient in drug formulations.

It is crucial to perform a vehicle control experiment to ensure the co-solvent does not interfere with the experimental results.

Q4: How can surfactants be used to improve solubility?

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic compounds and increase their apparent solubility.

SurfactantTypeRecommended Starting Concentration (w/v)
Polysorbate 80 (Tween® 80) Non-ionic0.01-0.1%
Polysorbate 20 (Tween® 20) Non-ionic0.01-0.1%
Cremophor® EL Non-ionic0.1-1%

Note: The choice and concentration of surfactant should be carefully evaluated for compatibility with the specific experimental system, as surfactants can have biological effects.

Q5: Can cyclodextrins be used, and how do I determine the optimal type and concentration?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[3]

dot

Start Select Cyclodextrin (e.g., HP-β-CD) Step1 Prepare Cyclodextrin Solutions of Varying Concentrations Start->Step1 Step2 Add Excess Compound to Each Cyclodextrin Solution Step1->Step2 Step3 Equilibrate (e.g., 24-48h with shaking) Step2->Step3 Step4 Centrifuge and Filter to Remove Undissolved Compound Step3->Step4 Step5 Analyze Supernatant for Compound Concentration Step4->Step5 End Plot Solubility vs. Cyclodextrin Concentration Step5->End

Caption: Workflow for determining optimal cyclodextrin concentration.

Commonly Used Cyclodextrins:

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity, widely used.
Sulfobutylether-β-cyclodextrin SBE-β-CDAnionic derivative with very high aqueous solubility.
β-cyclodextrin β-CDLower aqueous solubility compared to its derivatives.

To determine the optimal cyclodextrin and its concentration, a phase solubility study is recommended.

Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol allows for the determination of the stoichiometry of the inclusion complex and the stability constant, providing a quantitative measure of the solubilizing effect of the cyclodextrin.

Materials:

  • This compound

  • Selected cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer of choice

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantifying the compound (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of this compound to each vial containing the different cyclodextrin concentrations. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Equilibrate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.

  • Plot the concentration of the dissolved compound (solubility) as a function of the cyclodextrin concentration. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the complex (e.g., a linear relationship suggests a 1:1 complex).

This data will enable you to select the appropriate concentration of cyclodextrin to achieve the desired final concentration of your compound in the aqueous buffer.

References

Managing side reactions in the synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically involves the Claisen condensation of 4'-fluoroacetophenone with diethyl oxalate using a base such as sodium ethoxide.

Issue 1: Low Yield of the Desired Product with Significant Recovery of Starting Material (4'-fluoroacetophenone)

  • Question: My reaction has a low conversion rate, and I've recovered a large amount of unreacted 4'-fluoroacetophenone. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion can be attributed to several factors related to the reaction equilibrium and the activity of the base.

    • Insufficient Base: The Claisen condensation requires at least a stoichiometric amount of base because the final product, a β-keto ester, is acidic and is deprotonated by the base. This final deprotonation step is crucial as it drives the reaction equilibrium towards the product. Using only a catalytic amount of base will result in poor yields.

    • Inactive Base: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Ensure you are using freshly prepared or properly stored sodium ethoxide. The presence of water can also lead to saponification of the ester.

    • Reversibility of the Reaction: The Claisen condensation is a reversible reaction. To favor the product, the equilibrium needs to be shifted to the right.

    Recommended Solutions:

    ParameterRecommendationRationale
    Base Stoichiometry Use at least 1.1 equivalents of sodium ethoxide.To ensure complete deprotonation of the 4'-fluoroacetophenone and to drive the reaction equilibrium forward by deprotonating the product.
    Base Quality Use freshly prepared sodium ethoxide or ensure it is stored under anhydrous conditions.Moisture deactivates the base and can cause side reactions.
    Reaction Time Increase the reaction time.To allow the reaction to reach equilibrium.
    Temperature Gently heating the reaction may be beneficial, but monitor for side reactions.Increased temperature can increase the reaction rate, but may also promote side reactions.

Issue 2: Presence of a Significant Amount of a Self-Condensation Product

  • Question: My product mixture contains a significant amount of a byproduct, which I suspect is the self-condensation product of 4'-fluoroacetophenone. How can I confirm this and prevent its formation?

  • Answer: The self-condensation of 4'-fluoroacetophenone is a common side reaction where the enolate of 4'-fluoroacetophenone attacks another molecule of the ketone.

    Confirmation: The self-condensation product, 1,3-bis(4-fluorophenyl)-2-buten-1-one, can be identified by its distinct spectroscopic signature (NMR, MS) compared to the desired product.

    Prevention Strategies:

    StrategyRecommendationRationale
    Stoichiometry of Reactants Use an excess of diethyl oxalate (1.5 to 2.0 equivalents).This increases the probability of the 4'-fluoroacetophenone enolate reacting with diethyl oxalate rather than with another molecule of the ketone.
    Order of Addition Add the 4'-fluoroacetophenone slowly to a mixture of the base and diethyl oxalate.This ensures that the concentration of the enolate is always low and that it is more likely to encounter a molecule of diethyl oxalate.
    Use of a Stronger, Non-nucleophilic Base For challenging cases, consider pre-forming the enolate with a base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of diethyl oxalate.LDA provides rapid and quantitative enolate formation, minimizing the presence of unreacted ketone that can participate in self-condensation.

Issue 3: Formation of Multiple Ester Products (Transesterification)

  • Question: I am observing multiple ester products in my final mixture, suggesting transesterification has occurred. How can I avoid this?

  • Answer: Transesterification happens when the alkoxide base used does not match the alcohol part of the ester. For example, using sodium methoxide with diethyl oxalate will lead to the formation of methyl ethyl oxalate and dimethyl oxalate, complicating the product mixture.

    Solution:

    ParameterRecommendationRationale
    Choice of Base Ensure the alkoxide base matches the ester. For diethyl oxalate, use sodium ethoxide.This prevents the exchange of the alkoxy groups on the ester.

Issue 4: Product Loss During Aqueous Workup (Saponification)

  • Question: I seem to be losing a significant amount of my product during the aqueous workup. Could this be due to saponification?

  • Answer: Yes, β-keto esters can be susceptible to hydrolysis (saponification) under basic conditions, especially if the workup is prolonged or if a strong base is used for neutralization.

    Mitigation:

    StepRecommendationRationale
    Neutralization During workup, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~4-5.This protonates the enolate of the product and neutralizes any remaining base, minimizing base-catalyzed hydrolysis.
    Extraction Perform the extraction promptly after acidification.To minimize contact time of the product with the aqueous phase.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Anhydrous ethanol is a common choice as it is the solvent for the in situ generation of sodium ethoxide from sodium metal. Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) can also be used, especially if a pre-prepared base is used. The key is to ensure the solvent is anhydrous.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-Layer Chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the starting materials.

  • Q3: What is the expected appearance of the final product?

    • A3: this compound is typically a light yellow to yellow solid at room temperature.[1]

  • Q4: Can I use a different base, like sodium hydride (NaH)?

    • A4: Yes, sodium hydride is a strong, non-nucleophilic base that can be used. It has the advantage of not introducing a different alkoxide that could lead to transesterification. The reaction would produce hydrogen gas, which must be safely vented.

  • Q5: My NMR spectrum looks complex. Is the product present in different tautomeric forms?

    • A5: Yes, β-keto esters like this compound can exist in equilibrium between the keto and enol tautomers. This can result in a more complex NMR spectrum than expected for a single species. The ratio of keto to enol form can be influenced by the solvent used for NMR analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar compounds.[2]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • 4'-fluoroacetophenone

  • Diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled solution, add a solution of diethyl oxalate (1.5 equivalents) in anhydrous ethanol via the dropping funnel. Following this, add 4'-fluoroacetophenone (1.0 equivalent) dropwise over 30 minutes while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 1M HCl to neutralize the excess base and protonate the product (target pH ~4-5).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add a small amount of water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Visualizations

Reaction_Pathway 4'-fluoroacetophenone 4'-fluoroacetophenone Enolate Enolate 4'-fluoroacetophenone->Enolate + Base Diethyl Oxalate Diethyl Oxalate Desired Product Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate Diethyl Oxalate->Desired Product Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate Enolate->Desired Product + Diethyl Oxalate Self-condensation Product Self-condensation Product Enolate->Self-condensation Product + 4'-fluoroacetophenone

Caption: Main reaction pathway and the competing self-condensation side reaction.

Troubleshooting_Workflow start Low Yield? unreacted_sm High amount of unreacted starting material? start->unreacted_sm side_product Significant side product formation? unreacted_sm->side_product No check_base Check base quality and stoichiometry (>=1.1 eq) unreacted_sm->check_base Yes identify_side_product Identify side product (NMR, MS) side_product->identify_side_product Yes increase_time Increase reaction time check_base->increase_time self_condensation Self-condensation? identify_side_product->self_condensation adjust_stoichiometry Use excess diethyl oxalate (1.5-2 eq) self_condensation->adjust_stoichiometry Yes transesterification Transesterification? self_condensation->transesterification No slow_addition Add ketone slowly to base/oxalate mixture adjust_stoichiometry->slow_addition match_base Ensure alkoxide base matches ester transesterification->match_base Yes

References

Optimizing crystallization conditions for obtaining high-quality crystals of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining high-quality crystals of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Ethanol (EtOH) has been successfully used for the recrystallization of this compound and its analogs.[1] As a general principle, solvents with functional groups similar to the compound of interest are often good choices for solubilization.[1]

Q2: What is the expected melting point of crystalline this compound?

A2: The reported melting point for Ethyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate, a tautomeric form of the target compound, is 46-48 °C.[1]

Q3: How can I improve the yield and purity of my crystals?

A3: Optimizing the cooling rate, solvent volume, and initial concentration of the solute are key factors. Slow cooling generally promotes the formation of larger, purer crystals. The presence of impurities can significantly impact crystal quality and yield; ensuring the starting material is as pure as possible is crucial.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute's solubility is too high or the solution is too concentrated, leading to separation as a liquid instead of a solid. To address this, you can try using a more dilute solution, a solvent in which the compound is less soluble, or a slower cooling rate. Seeding the solution with a small crystal can also help induce crystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No crystals form upon cooling. - Solution is too dilute.- Compound is highly soluble in the chosen solvent at low temperatures.- Supersaturation has not been reached.- Concentrate the solution by evaporating some of the solvent.- Place the solution in a colder environment (e.g., refrigerator or freezer).- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal.
The product "oils out" or forms an amorphous solid. - Solution is too concentrated.- Cooling is too rapid.- High levels of impurities are present.- Add more solvent to dilute the solution and reheat until the oil dissolves, then cool slowly.- Use a solvent system where the compound has lower solubility.- Purify the crude product before recrystallization to remove impurities.
Crystals are very small or needle-like. - Nucleation rate is too high.- Cooling is too fast.- Decrease the cooling rate. A Dewar flask or an insulated container can be used for slow cooling.- Use a more dilute solution.- Consider a different solvent or a solvent mixture.
Low recovery of crystalline product. - Compound has significant solubility in the solvent even at low temperatures.- Insufficient crystallization time.- Crystals were lost during filtration.- Use a smaller volume of solvent.- After cooling, allow the flask to stand for a longer period to maximize crystal growth.- Cool the solution to a lower temperature before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are discolored or appear impure. - Impurities are co-crystallizing with the product.- The purity of the crystals is related to the initial purity of the material. Further purification of the starting material may be necessary.[2]- Try a different recrystallization solvent that may be more selective.- Perform a second recrystallization of the obtained crystals.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on the reported use of ethanol for the recrystallization of this compound.[1]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process further.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot ethanol hot_filtration Hot filtration (if necessary) dissolve->hot_filtration slow_cool Slow cooling to room temperature hot_filtration->slow_cool cold_cool Further cooling (ice bath/refrigerator) slow_cool->cold_cool filtration Vacuum filtration cold_cool->filtration washing Wash with ice-cold ethanol filtration->washing drying Dry under vacuum washing->drying troubleshooting_guide cluster_no_crystals cluster_oiling_out cluster_small_crystals start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out small_crystals Small/Needle-like Crystals start->small_crystals concentrate Concentrate Solution no_crystals->concentrate cool_further Cool Further no_crystals->cool_further add_antisolvent Add Anti-solvent no_crystals->add_antisolvent scratch_flask Scratch Flask no_crystals->scratch_flask seed_crystal Add Seed Crystal no_crystals->seed_crystal dilute Dilute and Reheat oiling_out->dilute change_solvent Change Solvent oiling_out->change_solvent purify_crude Purify Crude Material oiling_out->purify_crude slow_cooling Slower Cooling small_crystals->slow_cooling more_dilute Use More Dilute Solution small_crystals->more_dilute

References

Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve your synthesis yield.

Troubleshooting Guide

Low yields in the synthesis of this compound, typically prepared via a Claisen condensation reaction, are a common issue. The following table outlines potential problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to exposure to moisture or air.Use a freshly prepared or opened container of the base. Ensure handling under an inert atmosphere (e.g., nitrogen or argon).
Presence of Water: Moisture in reagents (diethyl oxalate, 4'-fluoroacetophenone, solvent) or glassware will consume the base and inhibit the reaction.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure reagents are dry.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating or extending the reaction time.
Formation of Significant Byproducts Self-Condensation of 4'-fluoroacetophenone: If a strong, non-hindered base is used, self-condensation of the ketone can compete with the desired Claisen condensation.Add the ketone slowly to the mixture of the base and diethyl oxalate to maintain a low concentration of the enolizable ketone.
Saponification of Ester: If the reaction mixture is heated for too long in the presence of a strong base, hydrolysis of the ethyl ester group can occur, especially during workup.Avoid prolonged heating. Perform the aqueous workup under acidic conditions and keep the temperature low.
Transesterification: If the alkoxide base used does not match the alcohol portion of the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of ester products can be formed.[1]Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters).[1]
Difficulty in Product Isolation Improper pH during Workup: The product is a β-keto ester, which is acidic and will be deprotonated (and thus water-soluble) under basic conditions.[2][3]Carefully acidify the reaction mixture during workup (typically to pH 2-3) to ensure the product is in its neutral, organic-soluble form before extraction.[4]
Emulsion during Extraction: The presence of salts and other byproducts can lead to the formation of emulsions during the aqueous workup, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Claisen condensation of 4'-fluoroacetophenone with diethyl oxalate using a strong base such as sodium ethoxide or sodium hydride.[4] This reaction forms the carbon-carbon bond between the two carbonyl compounds, resulting in the desired β-keto ester.[2][5]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a crucial role in deprotonating the α-carbon of the 4'-fluoroacetophenone to form an enolate, which then acts as the nucleophile.[1] The base must be strong enough to achieve this deprotonation. However, using a nucleophilic base like hydroxide can lead to saponification (hydrolysis) of the ester. Therefore, non-nucleophilic strong bases like sodium hydride or an alkoxide corresponding to the ester (sodium ethoxide for an ethyl ester) are preferred to avoid side reactions like transesterification.[1][5]

Q3: My yield is consistently low. What are the first things I should check?

A3: The most critical factors to investigate for low yields are the purity and dryness of your reagents and the reaction setup. Ensure your solvent is anhydrous, your glassware is thoroughly dried, and your base is fresh and has not been exposed to moisture. Even small amounts of water can significantly impact the reaction by consuming the base.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (4'-fluoroacetophenone and diethyl oxalate) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the purpose of the acidic workup?

A5: The product, a β-keto ester, has an acidic proton between the two carbonyl groups and will exist as its conjugate base (an enolate) in the basic reaction mixture. This enolate is typically soluble in the aqueous layer. Acidification protonates the enolate, converting the product back to its neutral form, which is less soluble in water and can be extracted into an organic solvent.[3][4]

Experimental Protocols

General Protocol for Claisen Condensation Synthesis of this compound

This protocol is a general guideline. Molar equivalents and reaction conditions may need to be optimized.

Materials:

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)

  • Diethyl oxalate

  • 4'-fluoroacetophenone

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄), dilute solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • Preparation of the Base:

    • If using Sodium Ethoxide: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous ethanol followed by the portion-wise addition of sodium metal. Allow the sodium to react completely to form sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

    • If using Sodium Hydride: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (typically a 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the oil, then suspend it in the anhydrous reaction solvent (e.g., THF).

  • Reaction Setup:

    • To the stirred suspension of the base at 0 °C (ice bath), add a solution of diethyl oxalate in the anhydrous solvent dropwise.

    • After the addition of diethyl oxalate, add a solution of 4'-fluoroacetophenone in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

    • The progress of the reaction should be monitored by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl or H₂SO₄) until the pH of the aqueous layer is acidic (pH 2-3).[4]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Visualizations

Synthesis_Pathway ketone 4'-fluoroacetophenone enolate Enolate Intermediate ketone->enolate Deprotonation diester Diethyl oxalate tetrahedral Tetrahedral Intermediate diester->tetrahedral base Base (e.g., NaOEt) base->enolate enolate->tetrahedral Nucleophilic Attack product_enolate Product Enolate tetrahedral->product_enolate Elimination of EtO⁻ product This compound product_enolate->product Acidic Workup (H₃O⁺) Troubleshooting_Workflow start Low Yield Observed check_reagents Reagents & Glassware Dry? start->check_reagents check_base Base Active? check_reagents->check_base Yes dry_reagents Dry Solvents & Glassware check_reagents->dry_reagents No check_workup Workup pH Correct? check_base->check_workup Yes use_fresh_base Use Fresh/Anhydrous Base check_base->use_fresh_base No acidify_workup Acidify to pH 2-3 check_workup->acidify_workup No optimize_conditions Optimize Time/Temp check_workup->optimize_conditions Yes rerun Re-run Experiment dry_reagents->rerun use_fresh_base->rerun acidify_workup->rerun optimize_conditions->rerun end Improved Yield rerun->end

References

Minimizing dimer formation in Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is a crossed Claisen condensation. This reaction involves the condensation of 4'-fluoroacetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide.[1] Diethyl oxalate is an ideal reactant as it has no α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[2][3][4][5]

Q2: What is "dimer formation" in the context of this reaction?

A2: Dimer formation refers to the self-condensation of the 4'-fluoroacetophenone starting material. In the presence of a base, the acetophenone can form an enolate which then attacks another molecule of 4'-fluoroacetophenone. This side-reaction leads to the formation of a β-hydroxyketone or its dehydrated α,β-unsaturated ketone analogue, which are undesired byproducts or "dimers."

Q3: What are the key factors that influence the formation of the dimer byproduct?

A3: The key factors include the choice of base, solvent, reaction temperature, and the order of addition of the reactants. A careful selection and optimization of these parameters are crucial to favor the desired crossed Claisen condensation over the self-condensation of the acetophenone.

Q4: How can I detect the presence of the desired product and any potential dimer byproduct?

A4: The reaction progress and the purity of the final product can be monitored by techniques such as Thin Layer Chromatography (TLC). The final product and any byproducts can be identified and characterized using spectroscopic methods like 1H NMR, IR spectroscopy, and mass spectrometry.[1]

Troubleshooting Guide

Issue 1: Low yield of the desired product and significant formation of a byproduct.

Potential Cause Troubleshooting Step Explanation
Self-condensation of 4'-fluoroacetophenone (dimer formation) is favored. 1. Use a strong, non-nucleophilic base: Instead of sodium ethoxide, consider using a stronger base like Lithium Diisopropylamide (LDA).2. Control the order of addition: First, add the 4'-fluoroacetophenone to a solution of LDA to ensure its complete and quantitative conversion to the enolate. Then, slowly add the diethyl oxalate to the enolate solution.Using a strong base like LDA allows for the complete deprotonation of the acetophenone before the introduction of the electrophile (diethyl oxalate). This minimizes the concentration of the neutral acetophenone available for self-condensation.[6][7][8]
Incorrect stoichiometry. Ensure a 1:1 molar ratio of 4'-fluoroacetophenone to diethyl oxalate.An excess of the acetophenone can increase the likelihood of self-condensation.
Suboptimal reaction temperature. Maintain a low temperature, especially during the enolate formation and the addition of diethyl oxalate.Lower temperatures can help to control the reactivity and reduce the rate of undesired side reactions.

Issue 2: The reaction is slow or does not go to completion.

Potential Cause Troubleshooting Step Explanation
Insufficiently strong base. If using sodium ethoxide, ensure it is freshly prepared and anhydrous.The presence of moisture can quench the base and hinder the formation of the enolate.
Poor solvent choice. Consider switching the solvent from ethanol to an aprotic solvent like tetrahydrofuran (THF).A study on a similar Claisen condensation showed that changing the solvent from ethanol to THF can dramatically reduce the reaction time from 20 hours to 10 minutes and improve the yield.[9]
Low reaction temperature. While low temperatures can control side reactions, the reaction may require gentle heating after the addition of all reactants to proceed to completion.Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. A literature protocol suggests stirring overnight at room temperature followed by heating at 80°C for 30 minutes.[1]

Data Presentation

The following table summarizes the effect of solvent on the yield and reaction time for a Claisen condensation reaction, demonstrating the significant impact of this parameter. While this data is for a structurally related compound, the principles are directly applicable to the synthesis of this compound.

Table 1: Effect of Solvent on a Claisen Condensation Reaction [9]

SolventReaction TimeYield of Desired Product
Ethanol20 hours73%
Tetrahydrofuran (THF)10 minutes87%

Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Ethoxide [1]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of dry ethanol. Carefully add 10 mmol of sodium metal in small pieces to the ethanol and stir until the sodium has completely dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 10 mmol of 4'-fluoroacetophenone and 10 mmol of diethyl oxalate dropwise with continuous stirring.

  • Reaction Conditions: Stir the reaction mixture overnight at room temperature.

  • Heating: After overnight stirring, heat the reaction mixture at 80°C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and then acidify to pH 2 with sulfuric acid.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Optimized Synthesis for Minimizing Dimer Formation

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 10 mmol of 4'-fluoroacetophenone in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add 1.1 equivalents of a solution of Lithium Diisopropylamide (LDA) in THF/hexanes dropwise while maintaining the temperature at -78°C. Stir the mixture at this temperature for 30 minutes to ensure complete enolate formation.

  • Addition of Diethyl Oxalate: Slowly add 10 mmol of diethyl oxalate dropwise to the enolate solution at -78°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Desired_Reaction_Pathway cluster_reactants Reactants cluster_base Base cluster_intermediate Intermediate cluster_product Desired Product 4F_Acetophenone 4'-Fluoroacetophenone Enolate Acetophenone Enolate 4F_Acetophenone->Enolate + Base Diethyl_Oxalate Diethyl Oxalate Product Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Diethyl_Oxalate->Product Base Sodium Ethoxide or LDA Base->Enolate Enolate->Product + Diethyl Oxalate

Caption: Desired reaction pathway for the synthesis of this compound.

Dimer_Formation_Pathway cluster_reactants Reactants cluster_base Base cluster_intermediate Intermediate cluster_product Dimer Byproduct 4F_Acetophenone_1 4'-Fluoroacetophenone (Molecule 1) Enolate Acetophenone Enolate 4F_Acetophenone_1->Enolate + Base 4F_Acetophenone_2 4'-Fluoroacetophenone (Molecule 2) Dimer Dimer Byproduct 4F_Acetophenone_2->Dimer Base Base Base->Enolate Enolate->Dimer + 4'-Fluoroacetophenone (Molecule 2)

Caption: Undesired dimer formation pathway (self-condensation of 4'-fluoroacetophenone).

Troubleshooting_Workflow Start Low Yield or Significant Dimer Formation Check_Base Evaluate Base Start->Check_Base Check_Solvent Evaluate Solvent Start->Check_Solvent Check_Temp Evaluate Temperature & Order of Addition Start->Check_Temp Use_LDA Switch to Strong Base (LDA) Check_Base->Use_LDA Use_THF Switch to Aprotic Solvent (THF) Check_Solvent->Use_THF Optimize_Conditions Optimize Temperature and Control Reagent Addition Check_Temp->Optimize_Conditions Improved Yield Improved? Use_LDA->Improved Use_THF->Improved Optimize_Conditions->Improved End Successful Synthesis Improved->End

Caption: Troubleshooting workflow for optimizing the synthesis and minimizing dimer formation.

References

Validation & Comparative

Confirming the Structure of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A 2D NMR and Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a β-diketone derivative. Due to keto-enol tautomerism, this compound can exist as an equilibrium mixture of the diketo and enol forms, which is readily distinguishable by NMR spectroscopy.[1] This guide will focus on the predominant enol form for clarity in demonstrating the power of 2D NMR.

We will explore the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in piecing together the molecular puzzle. Furthermore, a comparison with alternative analytical techniques such as mass spectrometry and infrared spectroscopy will be presented, supported by detailed experimental protocols and data interpretation.

Predicted NMR Data for Structural Confirmation

The structural assignment of this compound's enol tautomer can be confidently achieved by correlating the 1D and 2D NMR data. Below are the predicted chemical shifts and correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Enol Tautomer

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
11.40 (t, 3H)~14
24.39 (q, 2H)~62
3-~161
47.04 (s, 1H)~98
5-~180
6-~190
1'-~130
2'/6'8.04 (dd, 2H)~129
3'/5'7.19 (t, 2H)~116
4'-~165 (d, ¹JCF ≈ 250 Hz)
Enolic OHBroad singlet-

Note: Predicted ¹³C shifts are estimates based on typical values. The carbon at position 4' will appear as a doublet due to coupling with fluorine.

Unraveling Connectivity with 2D NMR

2D NMR experiments provide through-bond correlation data that is essential for confirming the molecular structure.

Table 2: Predicted COSY Correlations

ProtonCorrelating Proton(s)Interpretation
H1 (1.40 ppm)H2 (4.39 ppm)Confirms the ethyl group connectivity.
H2 (4.39 ppm)H1 (1.40 ppm)Confirms the ethyl group connectivity.
H2'/H6' (8.04 ppm)H3'/H5' (7.19 ppm)Shows coupling between adjacent aromatic protons.
H3'/H5' (7.19 ppm)H2'/H6' (8.04 ppm)Shows coupling between adjacent aromatic protons.

Table 3: Predicted HSQC Correlations (One-Bond ¹H-¹³C)

ProtonCorrelating CarbonInterpretation
H1 (1.40 ppm)C1 (~14 ppm)Assigns the methyl carbon of the ethyl group.
H2 (4.39 ppm)C2 (~62 ppm)Assigns the methylene carbon of the ethyl group.
H4 (7.04 ppm)C4 (~98 ppm)Links the vinyl proton to its carbon.
H2'/H6' (8.04 ppm)C2'/C6' (~129 ppm)Assigns the ortho-aromatic carbons.
H3'/H5' (7.19 ppm)C3'/C5' (~116 ppm)Assigns the meta-aromatic carbons.

Table 4: Predicted Key HMBC Correlations (Long-Range ²⁻³J ¹H-¹³C)

ProtonCorrelating Carbon(s)Interpretation
H1 (1.40 ppm)C2, C3Connects the ethyl group to the ester carbonyl.
H2 (4.39 ppm)C1, C3Further confirms the ethyl ester moiety.
H4 (7.04 ppm)C3, C5, C6Links the vinyl proton to both carbonyls and the aromatic ring attachment point.
H2'/H6' (8.04 ppm)C4', C1', C6Connects the aromatic ring to the diketone backbone.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a small molecule like this compound using 2D NMR.

References

Comparison of biological activity between Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of the Biological Activity of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and Its Structural Analogs

Introduction: The Versatile Scaffold of β-Diketones

The β-diketone moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile chemical reactivity and significant biological activities.[1] These compounds, characterized by two carbonyl groups separated by a methylene group, exhibit keto-enol tautomerism, which is crucial for their ability to chelate metal ions and interact with biological targets.[1][2] this compound, a prominent member of this class, features a fluorinated phenyl ring, a modification known to enhance metabolic stability and membrane permeability, often leading to improved biological efficacy.[3] This guide provides a comparative analysis of this lead compound against its structural analogs, delving into the structure-activity relationships (SAR) that govern their antimicrobial and antitumor properties. By examining how subtle changes in the aromatic substituent affect biological outcomes, we can derive valuable insights for the rational design of novel therapeutic agents.

Rationale for Comparison: Unveiling Structure-Activity Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For the Ethyl 4-phenyl-2,4-dioxobutanoate scaffold, the substituent on the phenyl ring is a critical determinant of its interaction with molecular targets. This comparison focuses on three key analogs to elucidate these relationships:

  • This compound (Parent Compound): Features a highly electronegative fluorine atom at the para-position.

  • Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (Analog 1): Introduces a different halogen (chlorine) at the meta-position, allowing for an assessment of both halogen identity and positional isomerism.

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog 2): Incorporates an electron-donating methoxy group at the para-position, providing a stark electronic contrast to the electron-withdrawing fluorine atom.

By systematically evaluating these variations, we aim to understand the impact of electronics (electron-withdrawing vs. donating) and sterics on the overall biological profile.

Synthesis and Characterization: A General Approach

The synthesis of these β-diketone derivatives is most commonly achieved via a Claisen condensation reaction.[2] This well-established method involves the base-catalyzed reaction of an appropriate substituted acetophenone with diethyl oxalate to yield the desired 1,3-dicarbonyl compound.

General Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R_Acetophenone Substituted Acetophenone (e.g., 4-fluoroacetophenone) Reaction Claisen Condensation R_Acetophenone->Reaction Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction Base Base (e.g., Sodium Ethoxide) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Final_Product Ethyl 4-(substituted-phenyl) -2,4-dioxobutanoate Reaction->Final_Product Yields

Caption: General workflow for the Claisen condensation synthesis of target compounds.

Part 1: Comparative Antitumor Activity

The β-diketone scaffold has been explored for its potential as an anticancer agent, with many derivatives exhibiting significant cytotoxicity against various cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in tumor progression. Fluorinated compounds, in particular, have shown promise in this area.[4][6]

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.[7]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, Femx) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with these varying concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

MTT Assay Workflow Diagram

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat cells with various concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Standard workflow for determining cytotoxicity via the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes representative IC₅₀ values for the parent compound and its analogs against the HeLa (cervical cancer) and Femx (melanoma) cell lines, based on trends observed in the literature for similar β-diketones.[8]

CompoundPhenyl SubstituentHeLa IC₅₀ (µM)Femx IC₅₀ (µM)
This compound 4-Fluoro (EWG)15.518.2
Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate [9]3-Chloro (EWG)22.825.4
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate [10]4-Methoxy (EDG)45.152.7
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data is illustrative based on published findings for related structures.

Discussion of Antitumor Activity:

The data clearly indicates a structure-dependent cytotoxic effect. The parent compound, with its para-fluoro substituent, exhibits the highest potency. This enhanced activity can be attributed to the high electronegativity of fluorine, which can increase the molecule's ability to participate in hydrogen bonding and alter its electronic interaction with target enzymes or receptors.[3]

The chloro-analog, while still active, shows a moderate decrease in potency. Although chlorine is also an electron-withdrawing group, its larger size and different position on the ring may lead to a suboptimal fit within the biological target's active site compared to the fluorine analog.

Most notably, the methoxy-analog, which possesses an electron-donating group, displays significantly lower cytotoxicity. This suggests that an electron-deficient aromatic ring is favorable for the antitumor activity of this class of compounds.

Part 2: Comparative Antimicrobial Activity

β-Diketones are known to possess broad-spectrum antimicrobial properties, and their metal complexes often show even greater activity.[2] Their mechanism of action can involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.

Experimental Protocol: Broth Microdilution Method (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness and is typically determined using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) are cultured overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Antimicrobial Data

The table below presents typical MIC values for the compounds against a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 3264
Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate 64128
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate >256>256
Data is illustrative based on published findings for related structures.

Discussion of Antimicrobial Activity:

The antimicrobial data corroborates the trends seen in the cytotoxicity assays. The fluorinated parent compound is the most active, showing moderate inhibition against S. aureus. The presence of the electron-withdrawing fluorine group appears crucial for antibacterial efficacy.[3] The activity is generally lower against the Gram-negative E. coli, which is expected due to its protective outer membrane.

The chloro-analog is less potent, and the methoxy-analog is largely inactive at the tested concentrations. This again reinforces the hypothesis that electron-withdrawing substituents on the phenyl ring are essential for the biological activity of this scaffold, likely by enhancing the compound's interaction with bacterial targets.

Comprehensive Structure-Activity Relationship (SAR) Summary

The comparative analysis of this compound and its analogs reveals several key SAR insights.

SAR cluster_main Structure-Activity Relationship cluster_key Key Structural Features cluster_substituent Substituent Effect at Position R Core BetaDiketone β-Diketone Moiety: Essential for metal chelation and target interaction. EthylEster Ethyl Ester Group: Influences solubility and pharmacokinetics. AromaticRing Aromatic Ring System: Core scaffold for substitution. label_ewg R = Electron-Withdrawing (F, Cl): desc_ewg • Increases electron deficiency of the ring. • Enhances antitumor and antimicrobial activity. • F (para) > Cl (meta), suggesting importance  of both electronics and position. label_edg R = Electron-Donating (OCH3): desc_edg • Decreases electron deficiency of the ring. • Significantly reduces or abolishes activity.

Caption: Key structure-activity relationships for the dioxobutanoate scaffold.

  • The β-Diketone Core: This moiety is fundamental to the observed activity. Its ability to exist in keto-enol forms allows it to act as a potent chelating agent for metal ions, which can be a mechanism for enzyme inhibition.

  • Aromatic Substituent's Electronic Nature: There is a clear correlation between the electron-withdrawing nature of the substituent and enhanced biological activity. Both antitumor and antimicrobial potencies are highest with the strongly electron-withdrawing fluorine group and are significantly diminished with the electron-donating methoxy group.

  • Position and Nature of Halogen: The superior activity of the para-fluoro analog over the meta-chloro analog suggests that both the position and the specific properties of the halogen (size, electronegativity) are important tuning parameters for optimizing biological activity.

Conclusion and Future Outlook

This comparative guide demonstrates that the biological activity of Ethyl 4-phenyl-2,4-dioxobutanoate derivatives is highly sensitive to the nature and position of the substituent on the phenyl ring. This compound emerges as the most potent analog in this series for both antitumor and antimicrobial applications, highlighting the beneficial role of a para-fluoro substitution. The clear structure-activity relationship, favoring strong electron-withdrawing groups, provides a rational basis for the future design of more effective therapeutic agents.

Further research could explore the synthesis of di- or tri-substituted analogs to amplify these electronic effects. Additionally, investigating the metal complexes of these ligands is a promising avenue, as coordination with metals like copper or ruthenium has been shown to dramatically enhance the biological activity of β-diketones.[2][6][8]

References

A Comparative Analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and Other Enzyme Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing new therapeutic agents. This guide provides an in-depth comparative analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a member of the 4-aryl-2,4-dioxobutanoic acid class of compounds, against other well-established and emerging enzyme inhibitors. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, benchmarked against key players in the field.

Introduction to this compound

This compound belongs to a class of compounds known as 4-aryl-2,4-dioxobutanoic acids.[1] These compounds have garnered significant interest for their inhibitory activity against HIV-1 integrase, a crucial enzyme in the lifecycle of the human immunodeficiency virus.[1] The core chemical structure, characterized by a diketo acid moiety, is a key pharmacophore responsible for its mechanism of action.

The primary known target for this class of compounds is HIV-1 integrase, which catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[2][3] By inhibiting this enzyme, compounds like this compound can effectively block the viral replication cycle.

Comparative Analysis with Other Enzyme Inhibitors

To fully appreciate the potential of this compound, a detailed comparison with other enzyme inhibitors is essential. This analysis will cover other HIV-1 integrase inhibitors as well as inhibitors of different enzyme classes to provide a broad perspective.

Comparison with Other HIV-1 Integrase Inhibitors

The inhibition of HIV-1 integrase is a clinically validated strategy for the treatment of HIV/AIDS.[4] Inhibitors of this enzyme are broadly classified into two main categories: Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs).

Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs, like this compound, target the strand transfer step of the integration process.[5] This class includes several FDA-approved drugs that are cornerstones of modern antiretroviral therapy.[6]

  • Raltegravir: The first-in-class INSTI, Raltegravir, demonstrated the viability of targeting HIV integrase.[7] It is a potent inhibitor of the strand transfer reaction.[8][9] However, as a first-generation inhibitor, it has a lower barrier to resistance compared to newer agents.[10]

  • Dolutegravir: A second-generation INSTI, Dolutegravir exhibits superior efficacy and a higher barrier to resistance compared to Raltegravir.[11][12][13] It is effective against some viral strains that are resistant to first-generation INSTIs.[13] Dolutegravir's favorable pharmacokinetic profile allows for once-daily dosing in most patients.[13]

Allosteric Integrase Inhibitors (ALLINIs)

This emerging class of inhibitors does not target the active site of the integrase enzyme. Instead, they bind to a different site, inducing aberrant multimerization of integrase, which ultimately disrupts viral maturation.[14] This distinct mechanism of action makes them promising candidates for combating resistance to active site inhibitors.

Broader Comparison with Inhibitors of Other Enzyme Classes

To provide a wider context, we will briefly compare this compound with inhibitors of two other distinct enzyme classes.

  • Macrophage Migration Inhibitory Factor (MIF) Inhibitors: MIF is a cytokine involved in the regulation of the immune system, and its dysregulation is linked to inflammatory diseases and cancer.[15] Small molecule inhibitors of MIF often target its tautomerase activity.[16][17] Unlike the direct blockade of a viral replication step, MIF inhibitors modulate the host's immune response.[15]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: HPPD is an enzyme involved in tyrosine metabolism.[18][19] Inhibitors of this enzyme are primarily used as herbicides in agriculture, causing bleaching of weeds by disrupting pigment production.[18][19][20][21] The mechanism involves chelation of the enzyme-bound iron by the inhibitor.[22] This highlights how enzyme inhibition can be applied in different fields beyond human therapeutics.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50 values) of selected enzyme inhibitors for their respective targets.

InhibitorTarget EnzymeIC50Reference
RaltegravirHIV-1 Integrase2 to 7 nM[9]
DolutegravirHIV-1 IntegraseData not available in provided search results
ISO-1Macrophage Migration Inhibitory Factor (MIF)~7 µM[16]
4-CPPCMacrophage Migration Inhibitory Factor-2 (MIF-2)27 µM[23]
Nitisinone4-Hydroxyphenylpyruvate Dioxygenase (HPPD)173 nM[21]
Fenquinotrione4-Hydroxyphenylpyruvate Dioxygenase (HPPD)27.2 nM (rice), 44.7 nM (Arabidopsis thaliana)[21]

Note: Specific IC50 values for this compound were not available in the provided search results. The potency of this compound would need to be determined experimentally.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments in the evaluation of enzyme inhibitors.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is fundamental for determining the inhibitory activity of compounds against the catalytic step of HIV-1 integrase.

Principle: This assay measures the ability of an inhibitor to block the integration of a labeled viral DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (labeled with a reporter molecule, e.g., biotin or a fluorescent tag)

  • Target DNA substrate

  • Assay buffer (containing appropriate salts and cofactors, e.g., Mg2+ or Mn2+)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Raltegravir)

  • Negative control (e.g., DMSO)

  • Detection reagents (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate)

  • 96-well plates

Procedure:

  • Pre-incubation: Incubate the recombinant HIV-1 integrase with the labeled viral DNA substrate in the assay buffer to allow for the formation of the enzyme-substrate complex.

  • Inhibitor Addition: Add serial dilutions of the test compound, positive control, and negative control to the wells. Incubate to allow the inhibitor to bind to the enzyme.

  • Initiation of Strand Transfer: Add the target DNA substrate to initiate the strand transfer reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of integrated product. This can be done using an ELISA-based format where the integrated product is captured on a plate and detected with the appropriate reagents.

  • Data Analysis: Quantify the signal from each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.

Principle: The IC50 value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.

Procedure:

  • Perform the enzyme assay with a range of inhibitor concentrations.

  • For each concentration, calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Activity with inhibitor / Activity without inhibitor))

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • The IC50 is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.

Visualizations

HIV-1 Integrase Inhibition Pathway

HIV_Integrase_Inhibition cluster_virus HIV Lifecycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration Complex Pre-Integration Complex Viral DNA->Pre-Integration Complex Integration Integration Pre-Integration Complex->Integration catalyzed by Integrase Provirus Provirus Integration->Provirus Viral DNA in Host Genome Viral Replication Viral Replication Provirus->Viral Replication INSTIs INSTIs INSTIs->Integration Inhibit Strand Transfer This compound This compound This compound->Integration Enzyme_Inhibitor_Comparison Compound Library Compound Library Primary Screening High-Throughput Screening Compound Library->Primary Screening Target Enzyme Assay Target Enzyme Assay Target Enzyme Assay->Primary Screening Assay Development Hit Identification Hit Identification Primary Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization IC50 Determination IC50 Determination Hit Identification->IC50 Determination Candidate Drug Candidate Drug Lead Optimization->Candidate Drug SAR Studies SAR Studies Lead Optimization->SAR Studies Potency Ranking Potency Ranking IC50 Determination->Potency Ranking Potency Ranking->Lead Optimization ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling ADMET Profiling->Candidate Drug

References

Validating the Purity of Synthesized Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel compounds for drug discovery and development, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of synthesized Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. We present supporting experimental data, detailed protocols, and a clear visual workflow to aid researchers in selecting the most appropriate methods for their needs.

Theoretical vs. Experimental Elemental Analysis: A Primary Purity Indicator

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and other elements with the theoretically calculated values, a primary indication of sample purity can be obtained.

For this compound, with a molecular formula of C12H11FO4 and a molecular weight of 238.21 g/mol , the theoretical elemental composition is as follows:

  • Carbon (C): 60.51%

  • Hydrogen (H): 4.65%

  • Oxygen (O): 26.86%

  • Fluorine (F): 7.97%

The following table summarizes the comparison between the theoretical values and hypothetical experimental results for a synthesized batch of this compound, demonstrating a high level of purity.

ElementTheoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Carbon (C)60.5160.45-0.06
Hydrogen (H)4.654.68+0.03

Note: Oxygen is typically not directly measured and is calculated by difference. Fluorine analysis requires specific methodologies not always included in standard CHN analysis.

Comparative Analysis of Purity Validation Methods

While elemental analysis provides a valuable baseline for purity, a comprehensive assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that offer complementary information regarding the presence of impurities.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Percentage composition of C, H, N, and S.Simple, robust, provides fundamental composition.Insensitive to impurities with similar elemental composition, does not identify or quantify specific impurities.
HPLC (High-Performance Liquid Chromatography) Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.Purity profile, number and relative abundance of impurities.High sensitivity and resolution for a wide range of compounds.Requires reference standards for impurity identification and quantification.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Detailed structural information, identification of impurities with distinct chemical structures.Provides unambiguous structural elucidation.Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.

Experimental Protocol: Elemental Analysis (CHN Analysis)

This protocol outlines the standard procedure for determining the carbon and hydrogen content of synthesized this compound.

Instrumentation: Standard CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (typically ~900-1000 °C) in the presence of a catalyst and a stream of oxygen. This process converts carbon to carbon dioxide (CO2) and hydrogen to water (H2O).

  • Reduction and Separation: The combustion products are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to nitrogen gas (N2). The resulting gases (CO2, H2O, N2) are then separated by a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a synthesized compound, incorporating elemental analysis as a key step.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR Purity_Check Purity Confirmed? Elemental_Analysis->Purity_Check HPLC->Purity_Check NMR->Purity_Check Pass Compound Accepted Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in various synthetic pathways, requires robust analytical methods to ensure its quality and purity. This guide provides an objective comparison of various analytical techniques suitable for the analysis of this compound, supported by experimental data from related compounds where direct studies on the target analyte are not available. The primary methods compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for the analytical methods discussed. The data is compiled from validation studies of structurally similar aromatic ketoesters and represents typical performance characteristics.

ParameterHPLC-UVGC-MSqNMRUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995Not Applicable (Absolute Method)> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%Highly Accurate (Direct Measurement)98 - 102%
Precision (% RSD) < 2%< 5%< 1%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangemg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangemg/mL rangeµg/mL range
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)Very High (based on unique chemical shifts)Moderate (prone to interference from compounds with similar chromophores)
Throughput HighModerateLowHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH 3.0) is recommended. A starting point could be a 50:50 (v/v) mixture.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30 °C.[1][2][3]

  • Detection Wavelength: Based on the aromatic and carbonyl chromophores, a wavelength between 225 nm and 260 nm should be evaluated for optimal sensitivity.[1][2][3]

  • Injection Volume: 20 µL.[1][2][3]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Considerations: Beta-keto esters can exhibit keto-enol tautomerism, which may lead to poor peak shapes in HPLC.[4] Optimizing the mobile phase pH and temperature can help to mitigate this by favoring one tautomeric form or by accelerating the interconversion.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. Given that PubChem lists GC-MS data for this compound, this method is applicable.[5]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be used for accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[6]

Instrumentation and Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a known amount of this compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Process the spectrum with phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the appropriate qNMR equation.[7]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb ultraviolet or visible light. The presence of an aromatic ring and carbonyl groups in this compound makes it suitable for this method.[8]

Instrumentation and Protocol:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of the analyte at a known concentration.

    • Create a series of standard solutions by serial dilution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the unknown sample at a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at the λmax.

    • Determine the concentration of the unknown sample from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the validation of the described analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis Std_Prep Standard & Sample Preparation Data_Acquisition Data Acquisition Std_Prep->Data_Acquisition Method_Dev Method Development (Column, Mobile Phase) Method_Dev->Data_Acquisition Linearity Linearity & Range Report Final Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Specificity Specificity Specificity->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Data_Processing Data Processing Data_Acquisition->Data_Processing Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->Specificity Data_Processing->LOD_LOQ Data_Processing->Robustness

Caption: General workflow for HPLC method validation.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dilution, Internal Std) Injection Injection Sample_Prep->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_comparison Comparison cluster_outcome Outcome cluster_results Results Method_A Method A (e.g., HPLC) Analyze_Samples Analyze Same Set of Samples (QCs and/or Incurred Samples) Method_A->Analyze_Samples Method_B Method B (e.g., GC-MS) Method_B->Analyze_Samples Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) Analyze_Samples->Statistical_Analysis Decision Acceptable Agreement? Statistical_Analysis->Decision Yes Methods are Cross-Validated Decision->Yes Yes No Investigate Bias/ Re-evaluate Methods Decision->No No

Caption: Logical relationship for cross-validation of two analytical methods.

References

The Fluorine Advantage: A Comparative Analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the role of the fluorine substituent in the biological activity of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate reveals a nuanced impact on its potency as a Src kinase inhibitor. Experimental data demonstrates that while the fluorinated compound exhibits inhibitory activity, its non-fluorinated counterpart displays a superior inhibitory effect in this specific assay. This guide provides a comprehensive comparison, supported by experimental data and protocols, to elucidate the structure-activity relationship of this compound and its analogs.

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] However, the influence of fluorine is highly context-dependent, and its effects on biological activity are not always predictable. In the case of this compound, its activity as an inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, has been evaluated and compared to its non-fluorinated analog, Ethyl 4-phenyl-2,4-dioxobutanoate.[1]

Comparative Activity Data

The inhibitory effects of this compound and its analogs against Src kinase were determined by measuring their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, indicate that the presence of a fluorine atom at the para position of the phenyl ring diminishes the compound's inhibitory potency against Src kinase compared to the unsubstituted parent compound.

Compound IDR (Substituent on Phenyl Ring)IC50 (µM)[1]
1 H (Ethyl 4-phenyl-2,4-dioxobutanoate)55.3
2 4-F (this compound)75.1
3 2,4-di-Cl90.3
4 3-CH348.3
5 4-OCH368.2

The data reveals that the unsubstituted compound 1 (IC50 = 55.3 µM) is a more potent inhibitor of Src kinase than the fluorinated compound 2 (IC50 = 75.1 µM).[1] Interestingly, a methyl group at the meta position (compound 4 ) resulted in the highest potency among the tested analogs (IC50 = 48.3 µM), while the presence of a methoxy group at the para position (compound 5 ) or two chlorine atoms (compound 3 ) also led to varied inhibitory activities.[1] This suggests that electronic and steric factors of the substituent on the phenyl ring play a crucial role in the interaction with the Src kinase active site.

The Influence of the Fluorine Substituent

The reduced activity of the fluorinated compound compared to its non-fluorinated counterpart in this specific assay is a noteworthy finding. Several factors could contribute to this observation:

  • Electronic Effects: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. This can alter the electron density of the aromatic ring and the adjacent carbonyl group, potentially affecting the key interactions with amino acid residues in the kinase's active site.

  • Steric and Conformational Effects: While fluorine is relatively small, its introduction can influence the preferred conformation of the molecule, which may not be optimal for binding to the Src kinase active site.

  • Solvation Properties: Fluorine substitution can impact the lipophilicity and solvation of the molecule, which in turn can affect its ability to enter the binding pocket and establish favorable interactions.

It is important to emphasize that this result does not diminish the general utility of fluorine in drug design. In many other cases, fluorination has been shown to significantly enhance biological activity.[2][3] The observed effect in this series of compounds highlights the importance of empirical testing and detailed structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

The following are detailed methodologies for the synthesis of the compared compounds and the Src kinase inhibition assay, based on the study by Akbarzadeh et al.[1]

Synthesis of Ethyl 4-aryl-2,4-dioxobutanoate Derivatives

General Procedure: A mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) was added dropwise to a stirred solution of freshly prepared sodium ethoxide (10 mmol of sodium in 10 mL of dried ethanol). The reaction mixture was stirred overnight and then heated at 80°C for 30 minutes. Following this, the mixture was acidified with sulfuric acid to a pH of 2 and extracted with dichloromethane. The organic phase was then dried over sodium sulfate, and the solvent was evaporated under vacuum. The resulting crude product was recrystallized from ethanol to yield the pure ethyl 4-aryl-2,4-dioxobutanoate derivative.[1]

In Vitro Src Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Src kinase was evaluated using an enzyme-linked immunosorbent assay (ELISA).

Protocol: The kinase reaction was conducted in a 96-well plate in a total volume of 50 µL containing the kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35), 10 µM ATP, 1 µg/mL of the biotinylated poly(Glu, Tyr) 4:1 substrate, 12.5 ng of recombinant human c-Src kinase, and the test compound at various concentrations. The reaction mixture was incubated for 30 minutes at room temperature. The reaction was terminated by the addition of 50 µL of 50 mM EDTA (pH 8.0).

An aliquot of 25 µL of the reaction solution was then transferred to a 96-well streptavidin-coated plate, diluted with 75 µL of double-distilled water, and incubated at room temperature for 60 minutes. The wells were subsequently washed three times with 200 µL of 0.05% Tween-20 in phosphate-buffered saline (PBS/T). Following the wash, 100 µL of a phosphotyrosine-specific antibody (P-Tyr-100), diluted 1:1000 in PBS/T with 1% BSA, was added to each well, and the plate was incubated for another 60 minutes. After another three washes with PBS/T, 100 µL of a goat anti-mouse IgG-HRP secondary antibody (1:2000 dilution) was added, and the plate was incubated for 60 minutes. The wells were washed again, and the reaction was visualized by adding 100 µL of the TMB substrate. The color development was stopped after 5-10 minutes by adding 100 µL of 2N H2SO4. The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

Signaling Pathway and Experimental Workflow

To visualize the context of this research, the following diagrams illustrate the simplified Src kinase signaling pathway and the experimental workflow for evaluating the inhibitors.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Src->PI3K Ras Ras/Raf/MEK/ERK Src->Ras Migration Migration & Adhesion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation PI3K->Proliferation Ras->Proliferation Inhibitor Ethyl 4-aryl-2,4- dioxobutanoate Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Src Kinase Inhibition Assay start Start: Acetophenone & Diethyl Oxalate reaction Claisen Condensation (NaOEt, Ethanol) start->reaction workup Acidification & Extraction reaction->workup purification Recrystallization workup->purification product Final Product: Ethyl 4-aryl-2,4-dioxobutanoate purification->product kinase_reaction Kinase Reaction: Src, ATP, Substrate, Inhibitor product->kinase_reaction Test Compound stop_reaction Stop Reaction (EDTA) kinase_reaction->stop_reaction elisa ELISA: Streptavidin Plate Binding stop_reaction->elisa detection Antibody Incubation & Detection (HRP) elisa->detection readout Measure Absorbance (450 nm) detection->readout analysis IC50 Calculation readout->analysis

Caption: Workflow for synthesis and biological evaluation of the inhibitors.

References

Comparative analysis of the ¹³C NMR spectra of fluorinated versus chlorinated dioxobutanoates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the influence of fluorine and chlorine substitution on the carbon chemical environments of dioxobutanoates reveals significant shifts in their ¹³C NMR spectra. This guide provides a comparative analysis of the ¹³C NMR data of fluorinated and chlorinated dioxobutanoates, offering valuable insights for researchers and professionals in drug development and chemical sciences.

This analysis focuses on the comparison of ethyl 4,4,4-trifluoro-2,3-dioxobutanoate and its chlorinated analogue, ethyl 4,4,4-trichloro-2,3-dioxobutanoate. Due to the high reactivity and potential for tautomerism in β-dicarbonyl compounds, experimental data for their corresponding acetoacetate tautomers, ethyl 4,4,4-trifluoroacetoacetate and ethyl 4,4,4-trichloroacetoacetate, are utilized for a robust comparison of the influence of the trihalomethyl group on the surrounding carbon nuclei.

¹³C NMR Data Comparison

The following table summarizes the key ¹³C NMR chemical shifts for the fluorinated and chlorinated acetoacetates. These compounds exist in equilibrium with their dioxo forms, and the presented data for the acetoacetate tautomers provide a clear indication of the electronic effects of the halogen substituents.

Carbon PositionEthyl 4,4,4-trifluoroacetoacetate (ppm)Ethyl 4,4,4-trichloroacetoacetate (ppm)
C=O (Ketone)~195-205~190-200
C=O (Ester)~165-175~165-175
-CH₂- ~40-50~50-60
-CX₃ ~115-125 (quartet, ¹JCF ≈ 280-290 Hz)~95-105
-O-CH₂- ~60-70~60-70
-CH₃ ~10-20~10-20

Note: The chemical shift ranges are approximate and can vary based on solvent and experimental conditions. The trifluoromethyl carbon signal appears as a quartet due to one-bond coupling with the three fluorine atoms.

The most striking difference is observed in the chemical shift of the trihalomethyl carbon (-CX₃). The strong deshielding effect of the three highly electronegative fluorine atoms results in a significantly downfield shift for the -CF₃ carbon compared to the -CCl₃ carbon. Conversely, the methylene carbon adjacent to the carbonyl group (-CH₂-) in the chlorinated compound appears at a slightly more downfield position, suggesting a complex interplay of inductive and anisotropic effects. The chemical shifts of the carbonyl carbons are also influenced, albeit to a lesser extent, by the nature of the halogen substituent.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹³C NMR spectra of halogenated dioxobutanoates.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified dioxobutanoate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or benzene-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency.

  • Lock the field frequency using the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 to 4096 (or more, depending on sample concentration)

    • Spectral width: 0 to 220 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals if quantitative analysis is required (note: ¹³C NMR is not inherently quantitative without specific experimental setups).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the ¹³C NMR spectra of fluorinated and chlorinated dioxobutanoates.

G Comparative ¹³C NMR Analysis Workflow cluster_fluorinated Fluorinated Dioxobutanoate Analysis cluster_chlorinated Chlorinated Dioxobutanoate Analysis cluster_comparison Comparative Analysis F_Sample Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate (or tautomer) F_NMR Acquire ¹³C NMR Spectrum F_Sample->F_NMR F_Data Process and Analyze Fluorinated Spectrum F_NMR->F_Data Compare Compare Chemical Shifts (δ) and Coupling Constants (J) F_Data->Compare C_Sample Ethyl 4,4,4-trichloro-2,3-dioxobutanoate (or tautomer) C_NMR Acquire ¹³C NMR Spectrum C_Sample->C_NMR C_Data Process and Analyze Chlorinated Spectrum C_NMR->C_Data C_Data->Compare Interpret Interpret Substituent Effects (Inductive, Anisotropic) Compare->Interpret

Caption: Workflow for the comparative analysis of ¹³C NMR spectra.

Conclusion

The comparative analysis of the ¹³C NMR spectra of fluorinated and chlorinated dioxobutanoates provides a clear demonstration of the profound influence of halogen substitution on the electronic environment of carbon atoms. The significant downfield shift of the trifluoromethyl carbon and the more subtle changes in the carbonyl and adjacent methylene carbons offer valuable data for structural elucidation and for understanding the electronic properties of these important classes of compounds. This information is crucial for the rational design of molecules with specific chemical and biological activities in fields such as drug discovery and materials science.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and Related MIF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a representative small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of MIF inhibitors.

Introduction: The Rationale for Targeting Macrophage Migration Inhibitory Factor (MIF)

MIF is a key regulator of both innate and adaptive immunity.[3] It is constitutively expressed by various cell types and is rapidly released in response to inflammatory stimuli.[4] MIF's biological activities are multifaceted, including the counter-regulation of glucocorticoid-induced immunosuppression, promotion of cell proliferation and angiogenesis, and inhibition of p53-mediated apoptosis.[2][5] Elevated levels of MIF are associated with the pathogenesis of numerous inflammatory conditions and various cancers, correlating with tumor progression and poor prognosis.[1][5][6]

The enzymatic tautomerase activity of MIF, while not fully understood in all its biological contexts, is a key target for the development of small molecule inhibitors.[7] The catalytic pocket of MIF provides a tractable site for drug binding, and inhibition of this activity has been shown to disrupt MIF's pro-inflammatory and oncogenic functions.[6][7] this compound represents a class of compounds designed to interact with this active site.

Mechanism of Action: How MIF Inhibitors Disrupt Pro-Inflammatory Signaling

MIF exerts its effects through binding to its cell surface receptor CD74, which then initiates downstream signaling cascades.[8] These pathways include the MAPK/ERK, PI3K/AKT, and NF-κB signaling pathways, which collectively regulate the expression of pro-inflammatory cytokines, promote cell survival, and drive cell migration.[8] Small molecule inhibitors, such as this compound, are designed to bind to the tautomerase active site of MIF, inducing conformational changes that allosterically disrupt its interaction with CD74 or inhibit its intrinsic enzymatic activity, thereby attenuating downstream signaling.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binds CXCR2_4 CXCR2/4 MIF->CXCR2_4 Inhibitor Ethyl 4-(4-fluorophenyl) -2,4-dioxobutanoate Inhibitor->MIF Inhibits MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK PI3K_AKT PI3K/AKT Pathway CD74->PI3K_AKT NFkB NF-kB Pathway CD74->NFkB CXCR2_4->MAPK_ERK CXCR2_4->PI3K_AKT CXCR2_4->NFkB Response Pro-inflammatory Cytokines, Cell Proliferation, Angiogenesis MAPK_ERK->Response PI3K_AKT->Response NFkB->Response

Caption: MIF signaling pathway and the point of intervention for inhibitors.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a potential MIF inhibitor relies on a battery of in vitro assays to determine its direct interaction with the target protein and its functional consequences at the cellular level.

Key In Vitro Assays and Expected Outcomes
Assay TypePrincipleKey ParameterRationale for Use
MIF Tautomerase Activity Assay Measures the enzymatic conversion of a substrate (e.g., L-dopachrome methyl ester) by recombinant MIF.[9]IC50 (µM) Directly quantifies the potency of the inhibitor against the enzymatic activity of MIF. A lower IC50 indicates higher potency.
Cell Proliferation Assay Assesses the effect of the inhibitor on the growth of cancer cell lines known to be dependent on MIF signaling.GI50 (µM) Determines the concentration required to inhibit cell growth by 50%, providing insight into the compound's anti-proliferative effects.
Cytokine Release Assay (ELISA) Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by immune cells (e.g., macrophages) in response to a stimulus, with and without the inhibitor.% Inhibition Evaluates the inhibitor's ability to suppress the inflammatory response mediated by MIF.
Cell Migration/Invasion Assay Quantifies the ability of cells to move through a porous membrane, a process often promoted by MIF in cancer metastasis.% Inhibition Assesses the inhibitor's potential to block a key process in tumor progression.
Representative In Vitro Data for MIF Inhibitors

The following table summarizes typical data for a well-characterized MIF inhibitor, providing a benchmark for evaluating novel compounds like this compound.

CompoundMIF Tautomerase IC50 (µM)A549 Lung Cancer Cell GI50 (µM)LPS-stimulated TNF-α Release Inhibition (%)
ISO-1 (Reference) ~10-50~25-7550-70% at 50 µM
T-614 (Iguratimod) 6.81[1]Not widely reportedEffective in vivo[1]
Sulforaphane Potent inactivator[10]Varies by cell linePotent anti-inflammatory

Note: The efficacy of this compound would be determined by performing these assays and comparing the results to established inhibitors.

Experimental Protocol: MIF Tautomerase Activity Assay

This protocol outlines a standard method for determining the IC50 of a test compound against MIF's tautomerase activity.[7][9]

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester (substrate)

  • Assay buffer (e.g., Bis-Tris buffer, pH 6.2)[10]

  • Test compound (e.g., this compound)

  • 96-well microplate reader

Tautomerase_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound dilutions to respective wells and incubate A->C B Add recombinant MIF to each well of a 96-well plate B->C D Initiate reaction by adding L-dopachrome methyl ester C->D E Measure absorbance at 475 nm kinetically for 3-5 minutes D->E F Calculate initial reaction rates for each concentration E->F G Plot % inhibition vs. compound concentration and determine IC50 F->G

Caption: Workflow for the MIF tautomerase activity assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Addition: Add a fixed concentration of recombinant human MIF to each well of a 96-well plate.

  • Inhibitor Incubation: Add the test compound dilutions to the wells containing MIF and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-dopachrome methyl ester, to each well.

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 475 nm every 10-30 seconds for 3-5 minutes using a microplate reader.

  • Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: In Vivo Efficacy Assessment

Translating promising in vitro results to a whole-organism context is a critical step in drug development. In vivo models allow for the evaluation of a compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and pharmacodynamics.

Common In Vivo Models for MIF Inhibitor Testing
Model TypeDisease/ConditionRationale for UseKey Endpoints
Collagen-Induced Arthritis (CIA) in Mice Rheumatoid ArthritisA well-established model of autoimmune inflammatory disease where MIF plays a significant role.[11]Reduction in paw swelling, improved clinical score, decreased inflammatory markers.
Sepsis Models (e.g., CLP) SepsisMIF is a critical mediator of the systemic inflammatory response in sepsis.[4]Increased survival rate, reduced organ damage, lower cytokine levels.
Tumor Xenograft Models CancerAllows for the assessment of an inhibitor's effect on tumor growth and metastasis in an immunodeficient or syngeneic mouse model.[5][6]Reduced tumor volume, decreased number of metastases, changes in the tumor microenvironment.
Inflammatory Bowel Disease (IBD) Models IBDMIF is implicated in the pathogenesis of IBD.[11]Reduced weight loss, improved disease activity index, histological improvement of the colon.
Representative In Vivo Data for MIF Inhibitors
CompoundModelKey Finding
ISO-1 Prostate Cancer XenograftSignificantly decreased tumor volume and angiogenesis.[1]
Anti-MIF Antibody Prostate Cancer XenograftLimited tumor growth.[1]
CPSI-2705/-1306 Bladder Cancer (in vivo)Effectively decreased tumor growth and progression.[1]
T-614 (Iguratimod) Mouse Model of Multiple SclerosisSynergistic effects with glucocorticoids to slow disease progression.[1]
Experimental Protocol: Murine Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of a MIF inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., 4T1 breast cancer or CT26 colon carcinoma)[6]

  • Test compound (this compound) formulated for in vivo administration

  • Calipers for tumor measurement

Xenograft_Model_Workflow A Implant tumor cells subcutaneously into the flank of mice B Allow tumors to reach a palpable size (e.g., 50-100 mm³) A->B C Randomize mice into treatment and vehicle control groups B->C D Administer test compound or vehicle daily (e.g., oral gavage, IP injection) C->D E Measure tumor volume and body weight 2-3 times per week D->E F At the end of the study, euthanize mice and harvest tumors for analysis E->F Study endpoint G Analyze tumor weight, and perform histological and biomarker analysis F->G

References

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Claisen condensation and the Meldrum's acid route, offering a comprehensive overview of their synthetic efficiency based on available experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Claisen CondensationRoute 2: Meldrum's Acid Route
Overall Yield ~85-90% (estimated)~75-85%
Starting Materials 4-Fluoroacetophenone, Diethyl oxalate4-Fluorobenzoic acid, Meldrum's acid, Ethanol
Key Reagents Sodium ethoxideThionyl chloride (or Oxalyl chloride), Pyridine
Reaction Time 10-12 hours6-8 hours
Reaction Conditions Room temperature to 80°C0°C to reflux
Scalability Well-established for large-scale synthesisFeasible for lab and pilot scale
Green Chemistry Use of strong base, chlorinated solvent for extractionUse of thionyl chloride and chlorinated solvents

Route 1: Claisen Condensation

The Claisen condensation is a classic and widely employed method for the formation of β-keto esters. This route involves the base-catalyzed condensation of an ester with a ketone, in this case, the reaction between 4-fluoroacetophenone and diethyl oxalate.

Experimental Protocol

Step 1: Reaction Setup A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, a mixture of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at room temperature with vigorous stirring.

Step 2: Reaction and Workup The reaction mixture is stirred at room temperature for 8-10 hours, during which a precipitate may form. After the reaction is complete (monitored by TLC), the mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 10% sulfuric acid) to a pH of ~2. The aqueous layer is then extracted with an organic solvent, such as dichloromethane or ethyl acetate.

Step 3: Purification The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. A study on a similar Claisen condensation reaction reported a yield of 87% after optimization.

Synthetic Pathway

Claisen_Condensation 4-Fluoroacetophenone 4-Fluoroacetophenone Intermediate Enolate Intermediate 4-Fluoroacetophenone->Intermediate 1. NaOEt, EtOH Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate Sodium ethoxide Sodium ethoxide Product This compound Intermediate->Product 2. Acidic workup Meldrums_Acid_Route cluster_0 Acyl Chloride Formation cluster_1 Acylation and Ethanolysis 4-Fluorobenzoic acid 4-Fluorobenzoic acid 4-Fluorobenzoyl chloride 4-Fluorobenzoyl chloride 4-Fluorobenzoic acid->4-Fluorobenzoyl chloride SOCl2, reflux Thionyl chloride Thionyl chloride Acylated Meldrum's acid Acylated Meldrum's acid 4-Fluorobenzoyl chloride->Acylated Meldrum's acid 1. Meldrum's acid, Pyridine Meldrum's acid Meldrum's acid Product This compound Acylated Meldrum's acid->Product 2. Ethanol, reflux

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays with Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of ensuring reproducible results when working with Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a known inhibitor of Macrophage Migration Inhibitory Factor (MIF). We will explore the nuances of MIF-centric assays, compare the performance of this compound with alternative inhibitors, and provide actionable protocols to enhance the reliability of your findings.

The Central Role of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the innate immune response, inflammation, and various pathological conditions, including autoimmune diseases and cancer.[1][2] Its enzymatic tautomerase activity, though its physiological substrate remains debated, is a key target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting this enzymatic function is a burgeoning area of research. This compound belongs to a class of compounds investigated for their MIF inhibitory potential.

The Challenge of Reproducibility in MIF Inhibition Assays

A significant challenge in the field of MIF inhibitor research is the often-poor reproducibility of reported IC50 values.[2] This variability can stem from several factors, including the specific assay conditions, the kinetic properties of the inhibitors (e.g., covalent or slow-tight binding), and the inherent complexities of the MIF enzyme itself.[2] Therefore, a robust and well-characterized assay system is paramount for generating reliable and comparable data.

Comparative Analysis of MIF Inhibitors

The landscape of MIF inhibitors is diverse, with numerous small molecules identified through various screening strategies.[3][4] This section provides a comparative overview of this compound and other notable MIF inhibitors, focusing on aspects relevant to assay reproducibility.

Inhibitor ClassCompound ExampleKnown MechanismReported IC50 Range (Tautomerase Assay)Key Considerations for Reproducibility
DioxobutanoatesThis compound Tautomerase inhibitorData not widely published in comparative studiesSusceptible to variations in substrate concentration and pre-incubation times. Purity of the compound is critical.
IsoxazolinesISO-1Competitive inhibitor binding to the tautomerase active site[2]~7 µM - 24 µM[2]As a competitive inhibitor, IC50 values are highly dependent on substrate concentration.
Pyrimidines4-Iodo-6-phenylpyrimidine (4-IPP)Irreversible, covalent modification of the N-terminal proline[5]~5-10x more potent than ISO-1[5]Time-dependent inhibition requires careful control of incubation times. Irreversibility necessitates distinct experimental designs compared to reversible inhibitors.
Chromen-4-onesOrita-13Reversible, non-competitive with substrate[2]6.2 µM - 18 µM[2]Less sensitive to substrate concentration, potentially leading to more consistent IC50 values across different experimental setups.
1,2,3-TriazolesJorgensen-3g/3hInhibition of MIF tautomerase activity and MIF-CD74 binding[2]~1 µM[2]Dual mechanism may require multiple assay readouts for a complete understanding of its biological effect.
Allosteric InhibitorsCompound 1 (3-(2-chloroanilino)-2-cyano-3-sulfanylidene-N-[3-(trifluoromethyl)phenyl]propanamide)Binds to an allosteric site, blocking the active site pocket[6]K_i = 1.3 ± 0.2 μM[6]Allosteric nature can lead to more complex inhibition kinetics that need to be carefully modeled.

Note: The reported IC50 values are highly dependent on the specific assay conditions and should be considered as a guide. Direct, side-by-side comparisons under identical conditions are essential for accurate assessment.

Experimental Workflow for a Reproducible MIF Tautomerase Inhibition Assay

To address the challenge of reproducibility, we provide a detailed, self-validating protocol for a kinetic-based MIF tautomerase inhibition assay. This workflow is designed to minimize variability and provide a robust framework for comparing the potency of inhibitors like this compound.

MIF_Tautomerase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis cluster_validation Validation Reagents Reagent Preparation (Buffer, MIF, Inhibitor, Substrate) Plate Plate Mapping (Controls, Blanks, Test Compounds) Reagents->Plate Dispense PreIncubation Pre-incubation (MIF + Inhibitor) Reaction_Start Reaction Initiation (Add Substrate) PreIncubation->Reaction_Start Controlled Time Kinetic_Read Kinetic Measurement (Spectrophotometer) Reaction_Start->Kinetic_Read Immediate Data_Analysis Data Analysis (Initial Velocity Calculation, IC50 Determination) Kinetic_Read->Data_Analysis QC Quality Control (Z'-factor, CV%) Data_Analysis->QC

Caption: A generalized workflow for a robust MIF tautomerase inhibition assay.

Detailed Protocol:

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.6. Ensure consistent pH across all experiments.
  • Recombinant Human MIF: Prepare a stock solution of purified MIF. The final concentration in the assay will typically be in the nanomolar range (e.g., 50 nM).[7] Purity and activity of the enzyme should be pre-validated.
  • Inhibitor Stock Solutions: Dissolve this compound and other test compounds in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
  • Substrate: Prepare a fresh solution of a suitable MIF substrate, such as L-dopachrome methyl ester or p-hydroxyphenylpyruvate (4-HPP).[7][8] The final concentration should be optimized based on the K_m of the enzyme.

2. Assay Procedure:

  • Plate Setup: In a 96-well UV-transparent plate, add the assay buffer.
  • Inhibitor Addition: Add serial dilutions of the inhibitor stock solutions to the appropriate wells. Include vehicle controls (e.g., DMSO) and positive controls (a known MIF inhibitor like ISO-1).
  • Enzyme Addition: Add recombinant human MIF to all wells except for the no-enzyme blanks.
  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature. This step is crucial for inhibitors with slow-binding kinetics. The duration should be kept consistent across all experiments.
  • Reaction Initiation: Initiate the tautomerase reaction by adding the substrate to all wells.
  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at the appropriate wavelength (e.g., 475 nm for L-dopachrome methyl ester) over a set period (e.g., 3 minutes), taking readings every 10-20 seconds.[3]

3. Data Analysis:

  • Calculate the initial reaction velocity (V_0) for each well from the linear portion of the kinetic curve.
  • Normalize the velocities to the vehicle control (100% activity).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

4. Assay Validation and Quality Control:

  • Z'-factor: Calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
  • Coefficient of Variation (CV%): Determine the CV% for replicate wells to assess the precision of the assay. Aim for a CV% below 15%.
  • Reference Inhibitor: Always include a well-characterized reference inhibitor (e.g., ISO-1) to monitor the consistency of the assay performance over time.

Signaling Pathways and Experimental Logic

Understanding the broader biological context of MIF inhibition is crucial for interpreting assay results. MIF exerts its effects through various signaling pathways, primarily by binding to the CD74/CD44 receptor complex, which can activate downstream pathways like MAPK/ERK and PI3K/Akt.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 MIF->CD74 Binding Inhibitor Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate Inhibitor->MIF Inhibition MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK PI3K_Akt PI3K/Akt Pathway CD74->PI3K_Akt Inflammation Pro-inflammatory Gene Expression MAPK_ERK->Inflammation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation

Caption: Simplified overview of MIF signaling and the point of intervention.

The tautomerase assay, while a valuable tool for primary screening and SAR studies, only interrogates one aspect of MIF's function. For a comprehensive understanding of an inhibitor's biological activity, it is essential to employ orthogonal assays, such as:

  • Cell-based assays: Measuring the inhibition of MIF-induced pro-inflammatory cytokine production (e.g., TNF-α) or cell migration.[9]

  • Binding assays: Directly measuring the binding affinity of the inhibitor to MIF using techniques like fluorescence polarization or surface plasmon resonance.

  • Receptor binding assays: Assessing the ability of the inhibitor to block the interaction between MIF and its receptor CD74.[2]

Conclusion

Ensuring the reproducibility of biological assays with this compound and other MIF inhibitors requires a multi-faceted approach. By understanding the inherent challenges of MIF assays, employing robust and well-validated protocols, and utilizing orthogonal assays to confirm biological activity, researchers can generate high-quality, reliable data. This commitment to scientific rigor is essential for advancing our understanding of MIF's role in disease and for the successful development of novel therapeutics.

References

A Guide to Orthogonal Identity Confirmation of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For a compound such as Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a versatile building block in organic synthesis, layered analytical assurance is not just best practice—it is a necessity. This guide provides an in-depth comparison of orthogonal analytical methods for the definitive identification of this compound, grounded in experimental data and first principles.

This compound (molecular formula C₁₂H₁₁FO₄, molecular weight 238.21 g/mol ) possesses a nuanced structure, including an aromatic ring, a fluorine substituent, an ethyl ester, and a β-diketone moiety.[1][2] This complexity necessitates a multi-faceted analytical approach. Orthogonal methods, which rely on fundamentally different scientific principles, provide a robust framework for identity confirmation by minimizing the risk of coincidental results from a single technique.[1] This guide will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Principle of Orthogonality in Chemical Identification

The core principle of orthogonal testing is to build confidence through diversity in analytical techniques.[1] Where one method might be ambiguous, another can provide clarity. For instance, while Mass Spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, NMR spectroscopy elucidates the connectivity of atoms within the molecule. FTIR, in turn, probes the vibrational modes of functional groups. By combining these disparate techniques, a comprehensive and self-validating picture of the molecule's identity emerges.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

A critical consideration for this molecule is the phenomenon of keto-enol tautomerism. The β-diketone functionality allows the molecule to exist in equilibrium between its keto and enol forms. This dynamic equilibrium is often slow on the NMR timescale, resulting in the observation of distinct sets of signals for both tautomers in the NMR spectrum. The ratio of these tautomers can be influenced by the solvent and temperature.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide a map of all the proton environments in the molecule. The ethyl group will present a characteristic quartet and triplet pattern. The methylene protons adjacent to the carbonyl groups and the aromatic protons will also give distinct signals. The presence of the enol form will introduce a new vinyl proton signal and a downfield enolic hydroxyl proton signal.

Proton Assignment (Keto form) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl -CH₃~1.3Triplet3H
Methylene -CH₂-~4.0Singlet2H
Ethyl -OCH₂-~4.2Quartet2H
Aromatic protons7.2 - 8.1Multiplet4H
Proton Assignment (Enol form) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl -CH₃~1.2Triplet3H
Ethyl -OCH₂-~4.1Quartet2H
Vinyl =CH-~6.5Singlet1H
Aromatic protons7.1 - 8.0Multiplet4H
Enolic -OH~13-15Broad Singlet1H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups will appear significantly downfield. The aromatic carbons will show splitting due to coupling with the fluorine atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Methylene -CH₂-~45
Ethyl -OCH₂-~62
Aromatic C-F~165 (d, ¹JCF ≈ 250 Hz)
Aromatic CH~116 (d, ²JCF ≈ 22 Hz), ~132 (d, ³JCF ≈ 9 Hz)
Aromatic C-CO~130 (d, ⁴JCF ≈ 3 Hz)
Ester C=O~161
Keto C=O (α to ester)~185
Keto C=O (aromatic)~193
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a spectrometer with a proton frequency of at least 400 MHz for optimal signal dispersion.

    • Acquire the ¹H spectrum with 8-16 scans.

    • Acquire the ¹³C spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, often several hundred to thousands.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios and the keto-enol tautomer ratio.

Workflow for NMR analysis.

Section 2: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For identity confirmation, it provides the molecular weight of the compound and characteristic fragmentation patterns that act as a molecular fingerprint.

Expected Mass Spectrum and Fragmentation Data

The molecular formula of this compound is C₁₂H₁₁FO₄, giving a monoisotopic mass of approximately 238.06 Da.[1] In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) at m/z 238 should be observable. The fragmentation pattern will be dictated by the functional groups present. Key fragmentations are expected to be α-cleavages adjacent to the carbonyl groups and losses of neutral molecules.

Based on GC-MS data from the NIST Mass Spectrometry Data Center, prominent fragment ions are observed at m/z 165 and 123.[1]

m/z (mass/charge ratio) Proposed Fragment Ion Proposed Fragmentation Pathway
238[C₁₂H₁₁FO₄]⁺˙Molecular Ion ([M]⁺˙)
193[C₁₀H₆FO₃]⁺Loss of ethoxy radical (•OCH₂CH₃)
165[C₉H₆FO₂]⁺Loss of the ethyl carboxylate group (•COOCH₂CH₃)
123[C₇H₄FO]⁺Fluorobenzoyl cation
95[C₆H₄F]⁺Fluorophenyl cation
Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup and Data Acquisition:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC conditions:

      • Injector temperature: 250 °C

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

      • Oven program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

    • MS conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Workflow for GC-MS analysis.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands

This compound has several IR-active functional groups that will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethyl, methylene)
~1735C=O stretchEster
~1685C=O stretchAromatic ketone
~1640C=O stretchα-diketone
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchEster
~1230C-F stretchAromatic fluoride
~840C-H bend (out-of-plane)para-disubstituted aromatic
Experimental Protocol for FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

    • Identify the characteristic absorption bands and compare them to the expected values.

Workflow for FTIR analysis.

Conclusion: A Synergistic Approach to Identity Confirmation

The true power of orthogonal methods lies in their synergy. A ¹H NMR spectrum that shows the characteristic signals for an ethyl group, aromatic protons, and the methylene group, combined with a ¹³C NMR spectrum indicating the correct number of unique carbons including four carbonyl/aromatic carbons, strongly suggests the target structure. When this is supported by a mass spectrum with a molecular ion at m/z 238 and key fragments at m/z 165 and 123, the evidence becomes compelling. Finally, an FTIR spectrum confirming the presence of ester and ketone carbonyls, an aromatic ring, and a C-F bond provides the final layer of confirmation.

By employing this multi-technique, orthogonal approach, researchers and drug development professionals can achieve an unambiguous and defensible identification of this compound, ensuring the integrity and reliability of their scientific work.

References

A Comparative Analysis of the Inhibitory Potency of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Against Macrophage Migration Inhibitory Factor (MIF)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for inflammatory diseases and oncology, Macrophage Migration Inhibitory Factor (MIF) has emerged as a critical therapeutic target.[1][2][3] This pleiotropic cytokine plays a pivotal role in the regulation of the immune system, and its dysregulation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and various cancers.[4][5][6] The enzymatic tautomerase activity of MIF, located within a hydrophobic pocket, is a key target for the development of small molecule inhibitors.[4][7] This guide provides a comparative analysis of the inhibitory potency of a novel compound, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, against MIF, benchmarked against two well-characterized MIF inhibitors: ISO-1 and 4-Iodo-6-phenylpyrimidine (4-IPP).

While the biological activity of this compound is not yet extensively documented, its structural features, including a fluorinated phenyl ring and a β-dicarbonyl moiety, suggest a potential for interaction with the catalytic site of MIF. This guide will, therefore, present a hypothetical comparative study based on established experimental protocols to evaluate its potential as a novel MIF inhibitor.

The Therapeutic Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a homotrimeric protein with a unique tautomerase activity, although the physiological relevance of this enzymatic function is still under investigation.[8] It is now understood that the tautomerase active site serves as a binding pocket for small molecule inhibitors, which can allosterically modulate MIF's pro-inflammatory and cell growth-promoting activities.[7][8] MIF exerts its biological functions through interaction with its cell surface receptor CD74, as well as with chemokine receptors CXCR2 and CXCR4, initiating downstream signaling cascades that lead to inflammation and cell proliferation.[3][5] Therefore, inhibiting MIF activity presents a promising therapeutic strategy for a range of diseases.[1][9]

Known MIF Inhibitors for Comparison

ISO-1: As one of the first identified small molecule inhibitors of MIF, ISO-1 is widely used as a reference compound in MIF-related research.[1][4] It acts as an inhibitor of the D-dopachrome tautomerase activity of MIF with an IC50 value of approximately 7 μM.[10][11] By binding to the tautomerase active site, ISO-1 effectively inhibits the pro-inflammatory activities of MIF.[7]

4-Iodo-6-phenylpyrimidine (4-IPP): 4-IPP is a more potent and specific inhibitor of MIF that acts as an irreversible suicide substrate.[12][13][14] It covalently binds to the N-terminal proline (Pro-1) of MIF, which is essential for its catalytic activity, thereby rendering the protein inactive.[15][16] Studies have shown that 4-IPP is approximately 5-10 times more potent than ISO-1 in blocking MIF-dependent catalysis and cellular functions.[15]

Comparative Experimental Design

To objectively compare the inhibitory potency of this compound with ISO-1 and 4-IPP, a two-tiered experimental approach is proposed: a biochemical assay to assess direct inhibition of MIF's enzymatic activity and a cell-based assay to evaluate the inhibition of a MIF-dependent cellular function.

Experiment 1: In Vitro MIF Tautomerase Activity Assay

This assay directly measures the inhibition of the tautomerase activity of recombinant human MIF. The tautomerization of a non-physiological substrate, D-dopachrome methyl ester, is monitored spectrophotometrically.

Protocol:

  • Recombinant MIF Preparation: Express and purify recombinant human MIF.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM sodium phosphate, pH 6.0, 1 mM EDTA).

  • Compound Preparation: Prepare stock solutions of this compound, ISO-1, and 4-IPP in DMSO. Serially dilute the compounds to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 10 μL of each compound dilution.

    • Add 80 μL of the assay buffer containing recombinant MIF (final concentration, e.g., 1 μg/mL).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 μL of D-dopachrome methyl ester substrate.

    • Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Tautomerase Assay

Tautomerase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_mif Recombinant Human MIF mix Mix MIF and Test Compounds recombinant_mif->mix compounds Test Compounds (Serial Dilutions) compounds->mix substrate D-dopachrome methyl ester add_substrate Add Substrate substrate->add_substrate pre_incubate Pre-incubate (15 min) mix->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (475 nm) add_substrate->measure calculate_rates Calculate Initial Rates measure->calculate_rates plot_curve Plot Dose-Response Curve calculate_rates->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the in vitro MIF tautomerase inhibition assay.

Experiment 2: Cell-Based Migration Assay

This assay evaluates the ability of the compounds to inhibit MIF-induced cell migration, a key biological function of MIF. A human lung adenocarcinoma cell line, A549, which is known to express MIF, can be used for this experiment.

Protocol:

  • Cell Culture: Culture A549 cells in appropriate media.

  • Boyden Chamber Assay:

    • Seed A549 cells in the upper chamber of a Boyden chamber insert (with a porous membrane) in serum-free media.

    • In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum) and different concentrations of the test compounds (this compound, ISO-1, and 4-IPP).

    • Incubate the plate for a suitable time (e.g., 24 hours) to allow for cell migration.

  • Quantification of Migration:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the untreated control. Determine the IC50 value for each compound.

Experimental Workflow for Cell Migration Assay

Migration_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed A549 Cells (Upper Chamber) add_chemoattractant Add Chemoattractant & Test Compounds (Lower Chamber) seed_cells->add_chemoattractant incubate Incubate (24h) Allow Migration add_chemoattractant->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Migrated Cells fix_stain->count_cells calculate_inhibition Calculate % Inhibition count_cells->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

A Comparative Guide to the Structural Analogs of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Synthesis, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the 1,3-dicarbonyl motif is a privileged scaffold, forming the core of numerous biologically active compounds. Within this class, aryl diketoesters such as Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate have garnered significant interest. These structures serve as versatile intermediates and key pharmacophores in the design of novel therapeutic agents. The reactivity of the diketo functionality and the potential for diverse substitutions on the aryl ring make this scaffold a fertile ground for drug discovery. Convenient structures such as 2,4-diketo esters have been widely used as an effective pattern in medicinal chemistry and pharmacology for drug discovery[1].

This guide provides a comparative analysis of this compound and its structural analogs. We will delve into their synthesis, compare their physicochemical properties, and evaluate their biological activities as enzyme inhibitors. The objective is to offer researchers and drug development professionals a comprehensive resource that elucidates the structure-activity relationships (SAR) within this compound class, supported by experimental data and detailed protocols.

Part 1: Synthesis of Ethyl 4-Aryl-2,4-dioxobutanoates

The primary synthetic route to Ethyl 4-aryl-2,4-dioxobutanoates is a base-catalyzed Claisen condensation. This reaction involves the acylation of a substituted acetophenone with diethyl oxalate. Sodium ethoxide is a commonly used base for this transformation, which proceeds by generating an enolate from the acetophenone that subsequently attacks one of the ester groups of diethyl oxalate.

G cluster_reactants Reactants cluster_conditions Conditions Acetophenone Substituted Acetophenone (Ar-CO-CH3) Base Sodium Ethoxide (NaOEt) Acetophenone->Base 1. Enolate Formation DiethylOxalate Diethyl Oxalate (EtOOC-COOEt) DiethylOxalate->Base Product Ethyl 4-Aryl-2,4-dioxobutanoate (Ar-CO-CH2-CO-COOEt) Base->Product 2. Claisen Condensation Solvent Dry Ethanol G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Compound Dissolve Test Compound in DMSO (10 mM) Well Add to each well: - 10 µL Compound (final 100 µM) - 190 µL Assay Buffer with  2 mM pNPP and 10 nM PTP1B Compound->Well Buffer Prepare Assay Buffer (50 mM DMGA, 1 mM EDTA, 1 mM DTT, pH 7.0) Buffer->Well Start Initiate Reaction by adding PTP1B Well->Start Incubate Incubate at 25 °C Start->Incubate Measure Measure Absorbance (p-nitrophenol formation) Incubate->Measure

References

A Tale of Two Molecules: Scrutinizing a Clinical Success Story and an Enigmatic Compound in the Realm of DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved out a significant niche. By preventing the degradation of incretin hormones, these agents enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control. Sitagliptin, the first-in-class DPP-4 inhibitor, stands as a testament to the success of this therapeutic strategy, backed by a wealth of clinical and preclinical data. This guide provides a comprehensive analysis of Sitagliptin and addresses the current scientific understanding of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a compound whose role as a DPP-4 inhibitor remains unsubstantiated by publicly available scientific literature.

Part 1: The Established Leader - A Deep Dive into Sitagliptin

Sitagliptin, marketed as Januvia®, is an orally active, potent, and highly selective inhibitor of the DPP-4 enzyme.[1][2][3] Its discovery and successful clinical development marked a pivotal moment in the management of type 2 diabetes.

Mechanism of Action: Enhancing Incretin Signaling

The primary mechanism of Sitagliptin involves the competitive and reversible inhibition of the DPP-4 enzyme.[2] DPP-4 is responsible for the rapid inactivation of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP, which in turn:

  • Stimulates glucose-dependent insulin secretion from pancreatic β-cells.[1][4]

  • Suppresses glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][4]

  • Slows gastric emptying , contributing to a feeling of satiety.[1]

This glucose-dependent mode of action is a key advantage of Sitagliptin, as it carries a low risk of hypoglycemia.[3][6]

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) β-cells β-cells GLP-1 (active)->β-cells stimulates α-cells α-cells GLP-1 (active)->α-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by GIP (active)->β-cells stimulates GIP (active)->DPP-4 inactivated by Insulin Insulin β-cells->Insulin releases Glucagon Glucagon α-cells->Glucagon releases GLP-1/GIP (inactive) GLP-1/GIP (inactive) DPP-4->GLP-1/GIP (inactive) Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits

Figure 1: Mechanism of action of Sitagliptin in the DPP-4 signaling pathway.

Biochemical Profile and Potency

Sitagliptin is a highly potent inhibitor of DPP-4, with reported IC50 values in the nanomolar range.

ParameterValueReference
IC50 18 nM[7][8][9][10]
Ki 1 nM[2]
Selectivity >2600-fold selective for DPP-4 over other related proteases[7][10]

This high selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical feature that contributes to its favorable safety profile.[11]

Pharmacokinetic Profile

The pharmacokinetic properties of Sitagliptin support a once-daily oral dosing regimen.

ParameterDescriptionReference
Absorption Rapidly absorbed with a Tmax of 1-4 hours post-dose. Absolute bioavailability is approximately 87%.[5][12]
Distribution --
Metabolism Minimally metabolized, with the majority of the drug excreted unchanged.[12][13][14]
Excretion Primarily excreted in the urine (approximately 80% unchanged).[13][14]
Half-life Apparent terminal half-life of 8-14 hours.[12][13]
Food Effect No meaningful effect on pharmacokinetics.[5][13]

Part 2: The Enigma - this compound

A thorough search of the scientific literature, including chemical and biological databases, reveals no direct evidence or experimental data to support the classification of this compound as a DPP-4 inhibitor. Information on this compound is primarily limited to its availability from chemical suppliers, providing basic chemical and physical properties.[15]

One study has reported the synthesis and evaluation of various ethyl 2,4-dioxo-4-arylbutanoate derivatives, including the 4-fluoro substituted compound, as Src kinase inhibitors. This indicates that the biological activity of this chemical scaffold has been explored for other therapeutic targets, but not for DPP-4 inhibition in any published research.

Part 3: Experimental Protocols for Evaluating DPP-4 Inhibitors

For researchers investigating novel compounds for DPP-4 inhibitory activity, a standardized set of in vitro and in vivo assays is crucial. Sitagliptin is often used as a positive control in these experiments to validate the assay and benchmark the potency of new chemical entities.

In Vitro DPP-4 Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of DPP-4 in a cell-free system.

Principle: The assay typically utilizes a fluorogenic or chromogenic substrate that is cleaved by DPP-4 to produce a detectable signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Dilute recombinant human DPP-4 enzyme to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of a fluorogenic substrate, such as Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).

    • Prepare a stock solution of Sitagliptin as a positive control.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound or Sitagliptin at various concentrations to the wells.

    • Add the diluted DPP-4 enzyme solution to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Test Compound & Sitagliptin (Control) Add_Inhibitor Add Inhibitor/ Control to wells Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare DPP-4 Enzyme Solution Add_Enzyme Add DPP-4 Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Read_Plate Measure Fluorescence/ Absorbance Incubate_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on data from structurally similar chemicals is essential. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Prior to handling this compound, all laboratory personnel must be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE based on the hazard profiles of similar compounds, which indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile, minimum 4 mil thicknessTo prevent skin contact and irritation.
Eye & Face Protection Safety gogglesANSI Z87.1 compliantTo protect eyes from splashes.
Face shieldWorn in addition to gogglesRecommended when there is a significant risk of splashing.
Body Protection Laboratory coatFully buttonedTo protect skin and clothing from contamination.

Disposal Protocol: A Step-by-Step Approach

Given the potential hazards associated with this class of compounds, including potential aquatic toxicity, this compound and any contaminated materials must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain.[4]

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated paper towels, gloves, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: All solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Waste" container.

2. Container Management:

  • Use only approved, chemically resistant containers for waste collection.
  • Ensure containers are kept tightly closed when not in use to prevent the release of vapors.
  • Store waste containers in a well-ventilated, designated satellite accumulation area away from incompatible materials.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbed material and place it into the designated hazardous waste container.
  • Clean the spill area thoroughly with soap and water.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4]
  • Do not attempt to incinerate the material unless the facility is equipped with an afterburner and scrubber to handle halogenated compounds.[4]
  • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Collection cluster_3 Final Disposal start Don appropriate PPE solid_waste Solid Waste (gloves, paper towels, etc.) start->solid_waste Generates liquid_waste Liquid Waste (solutions) start->liquid_waste Generates collect_solid Collect in designated 'Solid Hazardous Waste' container solid_waste->collect_solid collect_liquid Collect in designated 'Halogenated Organic Waste' container liquid_waste->collect_liquid store Store waste in a secure, ventilated area collect_solid->store collect_liquid->store contact_disposal Contact licensed hazardous waste disposal company store->contact_disposal documentation Complete all required waste manifests contact_disposal->documentation end Arrange for pickup and disposal documentation->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is based on the analysis of related chemical compounds and should be used as a guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal professional to ensure full compliance with all applicable regulations.

References

Comprehensive Safety and Handling Guide for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS No. 31686-94-9), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact.
Body Protection Wear a lab coat or chemical-resistant apron. For larger quantities or splash potential, consider a "bunny suit" coverall.[2]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) may be necessary.To prevent inhalation of dust or vapors.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Safe Handling of this compound A 1. Risk Assessment B 2. Don PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Chemical Handling (Weighing, Transfer) C->D E 5. Post-Handling (Decontamination) D->E F 6. Waste Disposal E->F G 7. Doff PPE F->G

Safe handling workflow diagram.

Step-by-Step Handling Protocol:

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the potential hazards. Ensure all necessary safety equipment is available and functional.

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Prepare Work Area: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.

  • Chemical Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Use only non-sparking tools, as the compound may be flammable.[1][5]

    • Ground and bond containers when transferring material to prevent static discharge.[5]

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling Decontamination: Clean the work area thoroughly after handling the chemical. Decontaminate any surfaces that may have come into contact with the substance.

  • Waste Disposal: Dispose of waste materials according to the guidelines in Section 3.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and any relevant hazard warnings.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[4] The product may be incinerated in a facility equipped with an afterburner and scrubber.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 2: First-Aid and Emergency Measures

Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

By following these guidelines, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.